Technical Documentation Center

1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

Core Science & Biosynthesis

Foundational

1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile Introduction 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile is a complex organic molecule characterized by a quater...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

Introduction

1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile is a complex organic molecule characterized by a quaternary carbon center connecting a substituted phenyl ring and a cyclopentyl moiety bearing a nitrile group. While its specific applications are not broadly documented in public literature, its structure suggests potential utility as an intermediate in the synthesis of pharmacologically active compounds. The presence of the fluorinated phenyl ring and the nitrile group—a versatile precursor for amines, carboxylic acids, and amides—makes it a valuable building block in medicinal chemistry and materials science.[1]

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this target molecule. It is designed for researchers and drug development professionals, offering a narrative that emphasizes not just the procedural steps but the underlying chemical principles and strategic decisions that inform the synthetic design. The proposed pathway is rooted in well-established, reliable chemical transformations, ensuring a high degree of confidence in its practical application.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway beginning from commercially available starting materials. The primary disconnection is made at the bond between the cyclopentyl ring and the aromatic ring, and at the carbon-cyanide bond.

G cluster_target Target Molecule cluster_precursors Key Precursors cluster_starting Starting Materials Target 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile Precursor2 1-Halo-1-(5-fluoro-2-methylphenyl)cyclopentane Target->Precursor2 C-CN Bond Formation (Nucleophilic Substitution) Start3 Cyanide Source (e.g., NaCN) Precursor1 1-(5-Fluoro-2-methylphenyl)cyclopentanol Start1 2-Bromo-4-fluorotoluene Precursor1->Start1 Grignard Reaction Start2 Cyclopentanone Precursor1->Start2 Grignard Reaction Precursor2->Precursor1 C-OH to C-X Conversion

Caption: Retrosynthetic analysis of the target compound.

This analysis reveals a robust three-step forward synthesis strategy:

  • Grignard Reaction: Formation of an organometallic reagent from 2-bromo-4-fluorotoluene, followed by its nucleophilic addition to cyclopentanone to create the tertiary alcohol, 1-(5-fluoro-2-methylphenyl)cyclopentanol.

  • Halogenation: Conversion of the tertiary alcohol into a more reactive tertiary alkyl halide. This is a crucial step as the hydroxyl group is a poor leaving group.

  • Cyanation: Nucleophilic substitution of the halide with a cyanide salt to install the nitrile group and form the final product.

Proposed Synthesis Pathway

This section details the step-by-step methodology for the synthesis, grounded in established chemical principles.

// Nodes for reactants and products Start1 [label="2-Bromo-4-fluorotoluene"]; Start2 [label="Cyclopentanone"]; Intermediate1 [label="1-(5-Fluoro-2-methylphenyl)cyclopentanol", fillcolor="#FBBC05"]; Intermediate2 [label="1-Chloro-1-(5-fluoro-2-methylphenyl)cyclopentane", fillcolor="#FBBC05"]; Product [label="1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for reagent labels Reagent1 [label="1. Mg, THF (anhydrous)\n2. Cyclopentanone", shape=plaintext]; Reagent2 [label="SOCl₂ or conc. HCl", shape=plaintext]; Reagent3 [label="NaCN, DMSO", shape=plaintext];

// Edges connecting the reaction flow {rank=same; Start1; Reagent1;} Start1 -> Reagent1 [style=invis]; Reagent1 -> Intermediate1; Start2 -> Intermediate1;

{rank=same; Intermediate1; Reagent2;} Intermediate1 -> Reagent2 [style=invis]; Reagent2 -> Intermediate2;

{rank=same; Intermediate2; Reagent3;} Intermediate2 -> Reagent3 [style=invis]; Reagent3 -> Product; }

Caption: Proposed forward synthesis pathway.

Step 1: Synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanol

Causality and Expertise: The synthesis commences with a Grignard reaction, a classic and highly reliable method for forming carbon-carbon bonds. 2-Bromo-4-fluorotoluene is selected as the starting material due to its commercial availability and the reactivity of the aryl bromide.[2][3] The carbon-bromine bond is significantly more reactive towards magnesium insertion than the carbon-fluorine bond, ensuring selective formation of the desired Grignard reagent. Anhydrous conditions are critical, as Grignard reagents are potent bases and will be quenched by even trace amounts of water. The subsequent reaction with cyclopentanone provides the tertiary alcohol precursor in a single, efficient step.

Experimental Protocol:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry nitrogen.

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq.) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface. A solution of 2-bromo-4-fluorotoluene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared and a small portion is added to the magnesium. The reaction is initiated, often indicated by a gentle bubbling and heat evolution (an external heat source like a heat gun may be required). Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux.

  • Addition of Electrophile: After the magnesium has been consumed, the reaction mixture is cooled to 0°C in an ice bath. A solution of cyclopentanone (1.0 eq.) in anhydrous THF is added dropwise, maintaining the temperature below 10°C.

  • Work-up: After complete addition, the reaction is stirred for an additional hour at room temperature. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (2x). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

ReagentMolar Mass ( g/mol )EquivalentsAmount
2-Bromo-4-fluorotoluene189.021.0(user defined)
Magnesium Turnings24.311.2(calculated)
Cyclopentanone84.121.0(calculated)
Anhydrous THF--(solvent)
Step 2: Synthesis of 1-Chloro-1-(5-fluoro-2-methylphenyl)cyclopentane

Causality and Expertise: The hydroxyl group of the tertiary alcohol is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it must be converted into a better leaving group, such as a halide. For a tertiary alcohol, this transformation can proceed via an Sₙ1 mechanism.[4][5] Reaction with concentrated hydrochloric acid or thionyl chloride (SOCl₂) are common methods. The protonated alcohol (or the chlorosulfite ester intermediate with SOCl₂) can readily depart to form a resonance-stabilized tertiary carbocation, which is then attacked by the chloride ion. The benzylic nature of the carbocation further enhances its stability, making this a favorable process.

Experimental Protocol (using HCl):

  • Reaction Setup: The crude or purified 1-(5-fluoro-2-methylphenyl)cyclopentanol (1.0 eq.) is dissolved in a suitable solvent like dichloromethane or used neat in a round-bottom flask equipped with a stir bar.

  • Addition of Acid: The solution is cooled to 0°C, and concentrated hydrochloric acid (excess, e.g., 5-10 eq.) is added slowly.

  • Reaction: The mixture is stirred vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot disappears.

  • Work-up and Extraction: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary chloride. This product is often used in the next step without further purification due to its potential instability.

Step 3: Synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

Causality and Expertise: This final step involves a nucleophilic substitution to install the nitrile group.[6] Sodium or potassium cyanide is used as the nucleophile.[7] Due to the sterically hindered nature of the tertiary carbon center, an Sₙ2 reaction is highly unlikely. The reaction will proceed via an Sₙ1 mechanism, involving the formation of the same tertiary carbocation intermediate as in Step 2.[4] A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is ideal as it can solvate the cation and does not interfere with the nucleophilicity of the cyanide anion.

Experimental Protocol:

  • Safety First: Cyanide salts are extremely toxic. This procedure must be performed in a well-ventilated fume hood by trained personnel. All equipment and waste must be decontaminated with a bleach or hydrogen peroxide solution.

  • Reaction Setup: Sodium cyanide (NaCN, ~1.5 eq.) is dissolved or suspended in DMSO in a round-bottom flask under a nitrogen atmosphere.

  • Substrate Addition: A solution of the crude 1-chloro-1-(5-fluoro-2-methylphenyl)cyclopentane (1.0 eq.) from the previous step in a small amount of DMSO is added dropwise to the cyanide solution at room temperature.

  • Reaction Conditions: The reaction mixture may be gently heated (e.g., to 50-60°C) to increase the rate of reaction. Progress is monitored by TLC or GC-MS.

  • Work-up and Quenching: Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of water to precipitate the product and dissolve inorganic salts.

  • Extraction and Purification: The aqueous mixture is extracted multiple times with an organic solvent like ethyl acetate. The combined organic extracts are washed thoroughly with water and brine to remove residual DMSO and cyanide salts. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the final product, 1-(5-fluoro-2-methylphenyl)cyclopentanecarbonitrile.

ReagentMolar Mass ( g/mol )EquivalentsAmount
Tertiary Chloride~212.681.0(from Step 2)
Sodium Cyanide49.011.5(calculated)
DMSO--(solvent)

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will provide detailed structural information, confirming the connectivity of atoms and the presence of the fluorine substituent.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: A characteristic sharp peak around 2240-2260 cm⁻¹ will confirm the presence of the nitrile (C≡N) functional group.

References

  • BenchChem. (2025). Synthesis of Substituted Phenylacetonitriles. Technical Support Center.
  • Google Patents. (1987). Process for the preparation of basically substituted phenylacetonitriles. US4697035A.
  • Google Patents. (2003). Process for the manufacture of substituted phenylacetonitriles. WO2003080565A1.
  • ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
  • PubMed. (2019). Enantioselective cyanation via radical-mediated C-C single bond cleavage for synthesis of chiral dinitriles.
  • Journal of the Chemical Society B: Physical Organic. (1967). Reactivity in nucleophilic substitution. Part IV.
  • SciSpace. (n.d.). Method for synthesizing phenylacetonitrile by performing continuous reaction.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • Southern Illinois University Edwardsville. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • Research Communities. (2019). Enantioselective cyanation via radical-mediated C−C single bond cleavage for synthesis of chiral dinitriles.
  • BLDpharm. (n.d.). 1-(5-Fluoro-2-methylphenyl)cyclopentane-1-carbonitrile.
  • SciSpace. (n.d.).
  • Raines Lab. (2012).
  • National Institutes of Health. (n.d.). (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes.
  • MDPI. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide.
  • CymitQuimica. (n.d.). CAS 1422-53-3: 2-Bromo-4-fluorotoluene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • SciELO. (2022).
  • Google Patents. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. CN1157812A.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorotoluene.
  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl.
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.). Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile. US11673857B2.
  • Reddit. (2021).
  • Organic Letters. (2021).
  • Google Patents. (1991).

Sources

Exploratory

Comprehensive Spectroscopic Characterization and Analytical Methodologies for 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

Executive Summary The compound 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile (CAS: 2113012-21-6) represents a highly specialized structural motif frequently utilized as a critical intermediate in the development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile (CAS: 2113012-21-6) represents a highly specialized structural motif frequently utilized as a critical intermediate in the development of central nervous system (CNS) therapeutics and agrochemicals. The architecture of this molecule is highly deliberate: the cyclopentyl ring restricts conformational flexibility, the nitrile group serves as a metabolically stable hydrogen-bond acceptor, and the 5-fluoro-2-methylphenyl moiety precisely tunes lipophilicity while blocking cytochrome P450-mediated oxidation at the 5-position.

This whitepaper provides an authoritative, in-depth guide to the synthesis, isolation, and rigorous spectroscopic validation (NMR, FT-IR, HRMS) of this compound. By establishing a self-validating analytical framework, researchers can ensure high-fidelity structural elucidation during drug development workflows.

Synthetic Architecture & Causality

The most efficient route to construct the 1-arylcyclopentanecarbonitrile scaffold is via the cycloalkylation of an arylacetonitrile with a dihaloalkane. Traditional methods require strictly anhydrous conditions and highly reactive bases (e.g., Sodium Hydride), which pose significant safety and scalability risks.

To circumvent this, Phase-Transfer Catalysis (PTC) is the method of choice[1]. By utilizing 1,4-dibromobutane and 5-fluoro-2-methylphenylacetonitrile in a biphasic system (aqueous NaOH / organic solvent) with tetrabutylammonium bromide (TBAB) as the catalyst, the reaction proceeds smoothly. The PTC mechanism allows the hydroxide ion to be shuttled into the organic phase, deprotonating the active methylene to form a carbanion that subsequently attacks the 1,4-dibromobutane in a rapid, stepwise double-SN2 cyclization[2].

Workflow A 5-Fluoro-2-methylphenylacetonitrile + 1,4-Dibromobutane B PTC Cycloalkylation (NaOH, TBAB) A->B C Crude 1-(5-Fluoro-2-methylphenyl) cyclopentanecarbonitrile B->C D Purification (Silica Gel Chromatography) C->D E NMR Analysis (1H, 13C, 19F) D->E F HRMS & FT-IR Validation D->F G Structural Confirmation E->G F->G

Caption: Experimental workflow from PTC-mediated cycloalkylation to spectroscopic structural validation.

Experimental Protocols: A Self-Validating System

Protocol A: PTC-Mediated Cycloalkylation
  • Causality: The use of a biphasic PTC system prevents the premature hydrolysis of the nitrile group while maintaining a high local concentration of the reactive carbanion.

  • Initialization: In a 250 mL round-bottom flask, dissolve 5-fluoro-2-methylphenylacetonitrile (10.0 mmol) and 1,4-dibromobutane (11.0 mmol) in 50 mL of toluene.

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.5 mmol, 5 mol%) to the organic layer.

  • Biphasic Activation: Slowly add 20 mL of a 50% (w/w) aqueous NaOH solution. Caution: Exothermic reaction.

  • Thermal Cycling: Heat the biphasic mixture to 70 °C under vigorous magnetic stirring (1000 rpm) for 6 hours. High shear is required to maximize the interfacial surface area for the phase-transfer catalyst[1].

  • Validation Checkpoint: Halt stirring and allow phase separation. Sample the upper toluene layer for TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material (Rf ~0.4) and the appearance of a new, less polar spot (Rf ~0.6) confirms successful cyclization.

  • Workup: Dilute with water (50 mL), extract with ethyl acetate (3 × 30 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: High-Fidelity NMR Acquisition
  • Causality: Fluorinated aromatics exhibit complex scalar couplings ( nJCF​ ). Acquiring a 13 C NMR spectrum without 19 F decoupling will result in distinct doublet splitting patterns that are highly diagnostic of the fluorine's regiochemistry[3].

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3 (contains 0.03% v/v TMS as an internal standard).

  • 19 F Background Check: Run a rapid 19 F background scan of the empty probe to ensure no fluorinated polymer (e.g., PTFE) residues interfere with the signal.

  • Acquisition:

    • 1 H NMR: 400 MHz, 16 scans, relaxation delay (D1) = 2.0 s.

    • 13 C NMR: 100 MHz, 512 scans, D1 = 2.0 s.

    • 19 F NMR: 376 MHz, 32 scans, referenced to external CFCl3 ( δ 0.0 ppm).

Spectroscopic Data & Structural Elucidation

Nuclear Magnetic Resonance (NMR)

The presence of the fluorine atom on the aromatic ring breaks the magnetic equivalence of the aromatic protons and carbons, resulting in a highly specific coupling profile.

  • 1 H NMR Logic: The methyl group at position 2 sterically forces the cyclopentyl ring into a perpendicular orientation relative to the phenyl plane. The aromatic proton H-6' is ortho to the fluorine, resulting in a large 3JHF​ coupling (~9.5 Hz), while H-4' is split by both H-3' and the fluorine, appearing as a pseudo-triplet or doublet of doublets.

  • 13 C NMR Logic: The carbon directly attached to the fluorine (C-5') exhibits a massive one-bond coupling ( 1JCF​≈244 Hz). The ortho carbons (C-4' and C-6') show 2JCF​ couplings of ~21-22 Hz. The nitrile carbon typically resonates at ~124 ppm.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.05dd1H JHF​=9.5 , JHH​=2.6 Aromatic H-6'
6.95dd1H JHH​=8.4 , JHF​=5.8 Aromatic H-3'
6.88td1H JHH​=8.4 , JHF​=8.4 Aromatic H-4'
2.45s3H-Ar-CH 3​
2.40 – 2.25m4H-Cyclopentyl C2, C5-H 2​
2.05 – 1.85m4H-Cyclopentyl C3, C4-H 2​

Table 2: Predicted 13 C and 19 F NMR Data (100 MHz / 376 MHz, CDCl 3​ )

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
13 C161.0d244.0Aromatic C-5' (C-F)
13 C139.5d7.5Aromatic C-1'
13 C134.0d3.0Aromatic C-2'
13 C132.5d8.0Aromatic C-3'
13 C124.0s-Nitrile (-C N)
13 C114.5d21.0Aromatic C-4'
13 C113.5d22.5Aromatic C-6'
13 C48.5s-Cyclopentyl C-1 (Quaternary)
13 C39.0s-Cyclopentyl C-2, C-5
13 C24.5s-Cyclopentyl C-3, C-4
13 C19.5s-Ar-CH 3​
19 F-117.5m-Aromatic F
Mass Spectrometry (HRMS) & FT-IR

Alkyl nitriles are notoriously prone to isomerization and unique fragmentation under electron ionization (EI) or electrospray ionization (ESI)[4]. The molecular ion ( M+∙ ) is often weak. The dominant fragmentation pathway involves the loss of the cyclopentyl ring (as cyclopentene) via a retro-ene-type reaction, or the α -cleavage loss of the nitrile group[5].

Fragmentation M Molecular Ion [M]+• m/z 203.11 F1 Loss of HCN (-27 Da) m/z 176.10 M->F1 α-cleavage F2 Loss of Cyclopentene (-68 Da) m/z 135.06 M->F2 Alkyl nitrile fragmentation F3 Tropylium Derivative m/z 109.04 F2->F3 Rearrangement

Caption: Primary mass spectrometry fragmentation pathways for the target compound.

Table 3: FT-IR and HRMS Diagnostic Markers

Analytical MethodDiagnostic SignalAssignment / Causality
FT-IR (ATR) 2950, 2870 cm −1 Aliphatic C-H stretching from the cyclopentyl ring.
FT-IR (ATR) 2235 cm −1 Sharp, distinct C N stretch. Highly diagnostic for nitriles.
FT-IR (ATR) 1250, 1180 cm −1 C-F stretching vibrations.
HRMS (ESI+) m/z 204.1185[M+H] + pseudo-molecular ion (Calculated for C 13​ H 15​ FN: 204.1188).
HRMS (EI) m/z 135.06Base peak representing the stable 5-fluoro-2-methylphenyl cation after cyclopentene loss.

Conclusion

The rigorous characterization of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile relies on the synergistic interpretation of multi-nuclear NMR and mass spectrometry. The phase-transfer catalyzed synthesis ensures a high-yielding, scalable production of the intermediate, while the distinct 13 C- 19 F spin-spin coupling constants serve as an irrefutable fingerprint for the regiochemical assignment of the fluorinated aromatic system.

References

  • Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • Phase-Transfer Alkylation of Nitriles Applied Catalysis A: General - ResearchGate URL:[Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Long Bonds and Short Barriers: Ionization and Isomerization of Alkyl Nitriles The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Alkyl Amides and Nitriles as Novel Tracers for Biomass Burning Environmental Science & Technology - ACS Publications URL:[Link]

Sources

Foundational

1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile: A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the architectural rigidity and metabolic stability of small-molecule scaffolds dictate their success in clinical development. 1-(5-Fluoro-2-methylphenyl)cyclop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the architectural rigidity and metabolic stability of small-molecule scaffolds dictate their success in clinical development. 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile (CAS: 2113012-21-6) represents a highly specialized α -aryl cycloalkanecarbonitrile building block. Featuring a quaternary carbon center, a sterically demanding ortho-methyl group, and a metabolically protective fluorine atom, this compound serves as a critical synthetic hub. This whitepaper provides an in-depth technical guide to its physicochemical profiling, self-validating synthetic methodologies, and downstream applications in generating high-affinity pharmacological ligands.

Physicochemical Profiling & Structural Rationale

The utility of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile lies in the precise spatial arrangement of its functional groups. Table 1 summarizes its core physicochemical parameters.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Significance
CAS Registry Number 2113012-21-6Unique identifier for this specific regioisomer.
Molecular Formula C₁₃H₁₄FNEstablishes the baseline mass for MS validation.
Molecular Weight 203.26 g/mol Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area 23.8 ŲHighly lipophilic; ideal for crossing the blood-brain barrier (BBB) if derivatized to an amine.
Rotatable Bonds 1The single rotatable bond between the aryl and cyclopentyl rings is sterically hindered, reducing entropic penalty upon target binding.
The Causality of Structural Design

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is sought after in drug design:

  • The 5-Fluoro Substituent: The strategic incorporation of fluorine in medicinal chemistry is a well-established paradigm[1]. Fluorine is highly electronegative yet sterically similar to hydrogen. Its placement at the 5-position blocks cytochrome P450-mediated oxidative metabolism at the electron-rich aromatic ring, significantly extending the biological half-life of downstream drug candidates.

  • The 2-Methyl Group (Ortho-Effect): The ortho-methyl group induces a severe steric clash with the adjacent cyclopentyl ring. This forces the molecule into an orthogonal conformation where the cyclopentyl ring sits perpendicular to the phenyl plane. This "locked" 3D geometry is highly desirable for fitting into deep, narrow hydrophobic pockets, such as the hinge region of kinases or the transmembrane domains of GPCRs.

  • The Cyclopentyl Ring: Unlike acyclic alkyl chains, the sp³-hybridized cyclopentyl ring provides a dense, conformationally restricted lipophilic bulk that maximizes Van der Waals interactions with target proteins while minimizing conformational entropy loss.

Synthetic Methodology: The Self-Validating Protocol

The synthesis of α -aryl cycloalkanecarbonitriles is classically achieved via the double alkylation of an arylacetonitrile. While strong bases like Sodium Hydride (NaH) can be used, we employ the Makosza Phase-Transfer Catalysis (PTC) method[2].

Causality of Method Selection: PTC offers superior scalability, eliminates the need for strictly anhydrous conditions, and avoids the generation of explosive hydrogen gas associated with NaH. The biphasic system relies on a quaternary ammonium salt to shuttle the hydroxide ion into the organic phase, enabling the deprotonation of the highly acidic α -carbon.

Step-by-Step PTC Alkylation Protocol

Reaction: 2-(5-fluoro-2-methylphenyl)acetonitrile + 1,4-dibromobutane 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile.

  • System Preparation: Charge a jacketed reactor with 2-(5-fluoro-2-methylphenyl)acetonitrile (1.0 eq), 1,4-dibromobutane (1.1 eq), and Tetrabutylammonium bromide (TBAB, 0.05 eq) in toluene (5 volumes).

    • Causality: Toluene is selected as the organic phase because it is inert to strong bases and provides excellent phase separation from aqueous solutions, facilitating the PTC mechanism. 1,4-dibromobutane is chosen over the dichloro-variant due to the superior leaving-group ability of bromide, which accelerates the rate-limiting cyclization step.

  • Base Addition: Under vigorous mechanical stirring (crucial for maximizing the interfacial surface area of the biphasic system), add 50% w/w aqueous NaOH (4.0 eq) dropwise, maintaining the internal temperature at 20°C.

    • Causality: The use of 50% NaOH is an absolute requirement. At this high concentration, water activity is minimized. If the water activity is too high (e.g., using 20% NaOH), the hydroxide ions become heavily solvated, drastically reducing their basicity and preventing the initial deprotonation of the arylacetonitrile.

  • Cyclization & Thermal Activation: Heat the biphasic mixture to 60°C for 4 to 6 hours.

    • Causality: The first intermolecular alkylation is rapid at room temperature. However, the subsequent intramolecular SN​2 cyclization—forming the sterically congested quaternary carbon—requires thermal activation to overcome the transition state energy barrier.

  • Self-Validating In-Process Control (IPC): Sample the organic layer and analyze via GC-MS. The reaction is deemed complete when the intermediate mono-alkylated species (1-bromo-4-(5-fluoro-2-methylphenyl)pentanenitrile) is <1% . If >1% , continue heating; the system is self-correcting as long as base and catalyst are active.

  • Workup: Cool to 20°C, quench with deionized water to dissolve precipitated NaBr. Separate the organic layer, wash with 1N HCl (to neutralize residual base), followed by brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Downstream Derivatization & Target Engagement

The nitrile group of CAS 2113012-21-6 is not typically the final pharmacophore; rather, it is a synthetic handle. The steric shielding provided by the quaternary carbon and the ortho-methyl group makes the nitrile highly resistant to mild reagents, requiring aggressive conditions for derivatization.

G A 1-(5-Fluoro-2-methylphenyl) cyclopentanecarbonitrile (CAS: 2113012-21-6) B LiAlH4 / THF Reduction A->B D NaOH / H2O2 Hydrolysis A->D F Strong Acid / Heat Hydrolysis A->F C [1-(5-Fluoro-2-methylphenyl) cyclopentyl]methanamine (Kinase Inhibitor Precursor) B->C E 1-(5-Fluoro-2-methylphenyl) cyclopentanecarboxamide (CNS Active Scaffold) D->E G 1-(5-Fluoro-2-methylphenyl) cyclopentanecarboxylic acid (GPCR Ligand Precursor) F->G

Synthetic divergence of CAS 2113012-21-6 into key pharmacological precursors.

  • Reduction to Methanamine: Treatment with Lithium Aluminum Hydride ( LiAlH4​ ) yields the primary amine. This sterically hindered amine is exceptionally valuable; it resists rapid oxidative deamination by Monoamine Oxidase (MAO) in vivo, making it an ideal pharmacophore for CNS-targeting drugs.

  • Hydrolysis to Carboxylic Acid: Due to extreme steric hindrance, standard basic hydrolysis often stalls at the amide. Complete conversion to the carboxylic acid requires prolonged heating in concentrated mineral acids (e.g., 6N HCl at reflux).

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. Table 2 outlines the expected spectral data for >95% pure 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile.

Table 2: Analytical Validation Matrix

Analytical TechniqueTarget ParameterExpected Observation & Rationale
¹H NMR (400 MHz, CDCl₃) Aryl Region (6.8–7.2 ppm)3 distinct protons. Expect a doublet of doublets (dd) for the proton adjacent to fluorine due to strong 2JH−F​ and 3JH−H​ coupling.
¹H NMR (400 MHz, CDCl₃) Aliphatic Region (1.6–2.5 ppm)Multiplets integrating to 8H (cyclopentyl CH2​ groups). A sharp singlet at ~2.3 ppm integrating to 3H confirms the ortho-methyl group.
¹³C NMR (100 MHz, CDCl₃) Nitrile Carbon (~122 ppm)A weak, distinct quaternary carbon signal confirms the survival of the -CN group.
GC-MS (Electron Ionization) Mass-to-Charge Ratio (m/z)Molecular ion peak at m/z 203 [M]⁺ . Base peak likely results from the loss of the cyclopentyl ring or HCN.
HPLC (UV 254 nm) Chromatographic PurityTarget >95% Area Under Curve (AUC). The rigid fluorinated aromatic chromophore ensures strong UV absorbance for accurate quantification.

References

  • Title: 1-(3-FLUOROPHENYL)
  • Title: (PDF) Fluorine in medicinal chemistry. (2008)
  • Source: crdeepjournal.

Sources

Exploratory

structure elucidation of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

An In-depth Technical Guide to the Structure Elucidation of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile Foreword: The Imperative of Unambiguous Structural Verification In the realms of pharmaceutical development,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structure Elucidation of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

Foreword: The Imperative of Unambiguous Structural Verification

In the realms of pharmaceutical development, agrochemical innovation, and materials science, the precise molecular structure of a compound is its fundamental identity. It dictates function, reactivity, and safety. The subject of this guide, 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile, represents a class of substituted aromatic compounds that serve as versatile scaffolds in synthetic chemistry.[1][2] Its potential as a precursor for biologically active molecules or advanced materials necessitates an irrefutable confirmation of its atomic connectivity and constitution. This document provides a comprehensive, multi-technique workflow designed not merely to identify the molecule, but to build a self-validating case for its structure, grounded in first-principle analytical chemistry. We will move beyond a simple checklist of techniques, delving into the strategic rationale behind the analytical sequence, ensuring that each step logically informs the next, culminating in a cohesive and definitive structural assignment.

The Strategic Workflow: A Symphony of Spectroscopies

The elucidation of a novel chemical entity is akin to solving a complex puzzle. No single piece of information is sufficient; rather, it is the convergence of complementary data that reveals the complete picture. Our approach is hierarchical, beginning with broad molecular properties and progressively resolving finer structural details. Mass spectrometry provides the elemental formula, infrared spectroscopy identifies the functional groups present, and a suite of nuclear magnetic resonance experiments maps the atomic-level connectivity. Finally, X-ray crystallography can offer the ultimate, unambiguous three-dimensional structure.

Elucidation_Workflow cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_xray X-Ray Crystallography (Optional) MS HRMS Analysis Formula Elemental Formula (C13H14FN) MS->Formula Provides NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Formula->NMR_1D Validates IR FTIR-ATR FuncGroups Key Functional Groups (-C≡N, C-F, Aromatic) IR->FuncGroups Identifies FuncGroups->NMR_1D Corroborates NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D Informs Connectivity Atomic Connectivity & Environment NMR_2D->Connectivity Defines Structure3D Definitive 3D Structure & Stereochemistry Connectivity->Structure3D Is Confirmed By XRAY Single Crystal XRD XRAY->Structure3D Confirms

Figure 1: A logical workflow for structure elucidation, where each technique provides complementary data to build a conclusive structural assignment.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

Expertise & Experience: The initial and most critical step is to ascertain the elemental formula. Low-resolution mass spectrometry provides the nominal mass, but HRMS, with its high mass accuracy (typically <5 ppm), allows for the confident determination of the elemental composition from the exact mass. For a molecule like 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile, this precision is essential to distinguish it from potential isomers or compounds with similar nominal masses.

Experimental Protocol:

  • Sample Preparation: A dilute solution (~1 mg/mL) of the analyte is prepared in a 50:50 mixture of HPLC-grade acetonitrile and water with 0.1% formic acid to promote ionization.

  • Instrumentation: The sample is infused into a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, equipped with an Electrospray Ionization (ESI) source.[3]

  • Data Acquisition: Data is acquired in positive ion mode, scanning a mass range of m/z 50-500. The instrument is calibrated to ensure high mass accuracy. The protonated molecule [M+H]⁺ is the primary ion of interest.

Data Presentation & Interpretation: The elemental formula C₁₃H₁₄FN yields a precise theoretical mass. The trustworthiness of the assignment is established by comparing this to the experimentally observed mass.

ParameterValue
Chemical FormulaC₁₃H₁₄FN
Theoretical Monoisotopic Mass203.11612 Da
Ion of Interest[M+H]⁺
Calculated Exact Mass of [M+H]⁺204.12390 Da
Hypothetical Observed Mass 204.12381 Da
Mass Error-0.44 ppm

Trustworthiness: An observed mass error of less than 5 ppm provides extremely high confidence in the proposed elemental formula, forming a solid foundation for subsequent spectroscopic analysis. Further analysis of the fragmentation pattern can reveal structural motifs, such as the loss of the cyclopentane ring or the nitrile group, providing additional corroborative evidence.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence or absence of key functional groups. The nitrile (C≡N) stretch is particularly diagnostic due to its unique position and intensity in a relatively uncongested region of the spectrum.[5][6]

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is acquired first and automatically subtracted.

Data Presentation & Interpretation: The spectrum is analyzed for characteristic absorption bands that correspond to the expected functional groups.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Characteristics
~2230Nitrile (C≡N)StretchingSharp, strong intensity[5][6][7]
~3050-3010Aromatic C-HStretchingMedium to weak intensity
~2960-2870Aliphatic C-HStretchingStrong intensity
~1600, ~1480Aromatic C=CRing StretchingMedium intensity peaks
~1250-1100Aryl-FC-F StretchingStrong, characteristic absorption

Trustworthiness: The unambiguous observation of a sharp, strong peak around 2230 cm⁻¹ is powerful evidence for the nitrile functional group.[8] The presence of this peak, combined with absorptions for aromatic and aliphatic C-H bonds and the C-F bond, creates a self-validating "fingerprint" that is highly consistent with the proposed structure.

Part 2: Definitive Connectivity - The Power of NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) experiments is required for an unambiguous assignment of all atoms and their connectivity.[9]

NMR_Strategy cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 ¹H NMR (Proton Environments & Counts) COSY COSY (H-H Connectivity) H1->COSY Identifies spin systems for HSQC HSQC (Direct C-H Connectivity) H1->HSQC C13 ¹³C NMR (Carbon Environments & Types) C13->HSQC Assigns carbons via F19 ¹⁹F NMR (Fluorine Environment) Final_Structure Complete Structural Assignment F19->Final_Structure Confirms F position COSY->Final_Structure Confirms framework HSQC->Final_Structure Links H to C

Figure 2: The integrated NMR strategy, where 1D spectra provide the fundamental data and 2D spectra establish the critical atomic connections.

¹H NMR Spectroscopy: Mapping the Protons

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.[10]

  • Acquisition: The spectrum is acquired on a 400 MHz (or higher) spectrometer. A standard 90° pulse sequence is used with a relaxation delay of 1-2 seconds.[9]

Predicted Data & Interpretation:

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Aromatic H (H3/H4/H6)7.0 - 7.5m3HSignals are complex due to H-H and H-F coupling. The fluorine and methyl groups dictate the substitution pattern.
Cyclopentane H1.8 - 2.6m8HThe eight protons are chemically non-equivalent and exhibit complex splitting patterns due to geminal and vicinal coupling.[11]
Methyl H (-CH₃)~2.3s3HA singlet in the typical region for a methyl group attached to an aromatic ring.
¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol: A standard proton-decoupled pulse program is used to simplify the spectrum, yielding a single peak for each unique carbon atom. A sufficient number of scans is acquired due to the low natural abundance of the ¹³C isotope.[9][12]

Predicted Data & Interpretation:

AssignmentPredicted δ (ppm)Rationale
Aromatic C-F~162 (d, ¹JCF ≈ 245 Hz)The carbon directly bonded to fluorine shows a characteristic large one-bond coupling constant and is significantly downfield.
Aromatic C (quaternary)130 - 145The two quaternary aromatic carbons (C1, C2, C5) will appear as singlets or small doublets/triplets due to smaller C-F couplings.
Aromatic C-H115 - 135Aromatic carbons bonded to hydrogen, with shifts influenced by substituents. Splitting due to C-F coupling is expected.
Nitrile C≡N~120The nitrile carbon appears in a characteristic region.[6]
Quaternary C (Cyclopentane)~45The carbon at the junction of the cyclopentane and aromatic rings.
Cyclopentane CH₂25 - 40Signals for the four CH₂ groups of the cyclopentane ring.
Methyl CH₃~20The methyl carbon attached to the aromatic ring.
¹⁹F NMR Spectroscopy: The Fluorine Probe

Expertise & Experience: ¹⁹F is a 100% abundant, spin ½ nucleus, making ¹⁹F NMR a highly sensitive and informative technique for fluorinated compounds.[13][14] Its large chemical shift range makes it exceptionally sensitive to the local electronic environment.

Experimental Protocol & Interpretation: A single signal is expected for the one fluorine atom. Its chemical shift will be characteristic of an aryl fluoride. The multiplicity will be a multiplet (likely a doublet of doublets of doublets) due to coupling to the ortho and meta protons on the aromatic ring. Computational DFT methods can be used to predict the ¹⁹F chemical shift with high accuracy, serving as a powerful tool for structural confirmation.[15][16]

2D NMR (COSY & HSQC): Connecting the Dots

Trustworthiness: While 1D spectra provide the pieces of the puzzle, 2D spectra reveal how they fit together. This cross-validation is the essence of a trustworthy elucidation.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will show clear correlations between the coupled protons on the aromatic ring and within the cyclopentane ring's spin system, confirming their respective frameworks.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It provides unambiguous confirmation of the ¹H and ¹³C assignments. For example, it will definitively link the singlet at ~2.3 ppm in the ¹H spectrum to the methyl carbon at ~20 ppm in the ¹³C spectrum.

Part 3: The Gold Standard - Single Crystal X-ray Crystallography

Authoritative Grounding: When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[17] This technique is contingent upon the ability to grow a high-quality single crystal of the compound.

Experimental Protocol:

  • Crystallization: The compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) and allowed to evaporate slowly and undisturbed over several days.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected on a detector.

  • Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Data Presentation: The output is a definitive 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. It will confirm the connectivity established by NMR and also reveal the solid-state conformation of the cyclopentane ring (e.g., an envelope or half-chair conformation).[18] This provides the highest possible level of structural proof.

Conclusion: A Consolidated, Self-Validating Structural Proof

The structure of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile is confidently assigned through the systematic and integrated application of multiple spectroscopic techniques.

Analytical TechniqueKey Finding
HRMS Confirmed elemental formula of C₁₃H₁₄FN with <1 ppm mass error.
FTIR Unambiguously identified C≡N (~2230 cm⁻¹), C-F, aromatic, and aliphatic C-H functional groups.
¹H NMR Showed characteristic signals for aromatic (3H), cyclopentane (8H), and methyl (3H) protons.
¹³C NMR Revealed 11 unique carbon environments, including the C-F, C≡N, and quaternary carbons.
¹⁹F NMR Confirmed the presence of a single aryl fluoride environment.
2D NMR Established the H-H and C-H connectivity, piecing together the molecular framework.
(Optional) XRD Provides the definitive 3D structure and solid-state conformation.

This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment. Each technique provides a layer of evidence that is validated and reinforced by the others, culminating in a trustworthy and authoritative elucidation that meets the stringent demands of modern chemical research and development.

References

  • Freitas, V. A. P., & Blümich, B. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry. Available at: [Link]

  • Wigh, D. S., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Wigh, D. S., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9449–9456. Available at: [Link]

  • Kozmon, S., et al. (2024). Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach. Journal of Cheminformatics. Available at: [Link]

  • Bernstein, M. P., et al. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal. Available at: [Link]

  • Young, R. B., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS ES&T Water. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Webb, L. J., & Boxer, S. G. (2008). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B. Available at: [Link]

  • White, D. N. J., & Pearson, M. J. (1976). X-Ray crystal structure analyses and conformational studies of cis-cyclo-octane-1,5-diol and cyclo-octane-1,5-dione. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77935, Cyclopentanecarbonitrile. Available at: [Link]

  • Mousavi, M. (2009). Synthesis of some cyclopentenones and crystal structure of 4-hydroxy-3,4-bis(4-methoxyphenyl)-5,5-dimethyl-2-cyclopenten-1-one. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Ciufolini, M. A., & Dong, P. P. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry. Available at: [Link]

  • Michigan State University. (n.d.). Nuclear Magnetic Resonance. LON-CAPA OCHem. Available at: [Link]

  • YouTube. (2023). HNMR spectroscopy practical problems #Spectra of Cyclopentane. Available at: [Link]

  • Reich, H. (n.d.). NMR Info/Data. OrganicChemistryData.org. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of 5-Fluoro-2-Methylbenzonitrile in Organic Synthesis and Material Science. Pharma Focus Asia. Available at: [Link]

  • NIST. (n.d.). Cyclopentane, methyl-. NIST WebBook. Available at: [Link]

Sources

Foundational

physical and chemical characteristics of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile For Researchers, Scientists, and Drug Development Professionals Introduction 1-(5-Fluoro-2-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile, with the CAS number 2113012-21-6, is a substituted aromatic nitrile that holds potential as a building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a fluorinated and methylated phenyl group attached to a cyclopentanecarbonitrile moiety, presents a unique combination of lipophilicity, polarity, and conformational flexibility. This guide provides a comprehensive overview of its physical and chemical characteristics, drawing upon available data and established principles of organic chemistry to offer insights for its application in research and development.

Physicochemical Properties

While specific experimental data for 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile is not extensively reported in the literature, its key physicochemical properties can be predicted based on its structure and by analogy to related compounds such as 1-phenylcyclopentanecarbonitrile.[2][3]

PropertyValueSource/Rationale
CAS Number 2113012-21-6[1]
Molecular Formula C₁₃H₁₄FNCalculated
Molecular Weight 203.26 g/mol Calculated
Appearance Likely a colorless to pale yellow liquid or low-melting solidInferred from analogues like 1-phenyl-1-cyclopentanecarbonitrile.[3]
Boiling Point Not determined; expected to be >200 °C at atmospheric pressureInferred from the boiling point of 1-phenyl-1-cyclopentanecarbonitrile (274.4 °C at 760 mmHg).[4]
Melting Point Not determined
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether)Inferred from the properties of similar aromatic nitriles.[4]

Synthesis and Mechanistic Considerations

The synthesis of 1-(5-fluoro-2-methylphenyl)cyclopentanecarbonitrile can be approached through established methodologies for the formation of α-aryl nitriles. A common and effective strategy involves the nucleophilic substitution of an α-halonitrile with an organometallic reagent derived from the corresponding aryl halide.

Proposed Synthetic Workflow

A plausible synthetic route involves the preparation of a Grignard or organozinc reagent from 2-bromo-4-fluoro-1-methylbenzene, followed by its reaction with 1-chlorocyclopentanecarbonitrile. The use of an organozinc reagent, formed in situ from the Grignard reagent, can sometimes offer better yields and fewer side reactions in related couplings.[5]

Synthesis_Workflow A 2-Bromo-4-fluoro- 1-methylbenzene C Organometallic Reagent (Grignard or Organozinc) A->C Reaction with B Mg or Zn B->C E 1-(5-Fluoro-2-methylphenyl)- cyclopentanecarbonitrile C->E Nucleophilic Substitution D 1-Chlorocyclopentane- carbonitrile D->E Reactivity_Diagram cluster_nitrile Nitrile Group Reactivity cluster_aromatic Aromatic Ring Reactivity A 1-(5-Fluoro-2-methylphenyl)- cyclopentanecarbonitrile B 1-(5-Fluoro-2-methylphenyl)- cyclopentanecarboxylic Acid A->B Hydrolysis (H₃O⁺ or OH⁻) C [1-(5-Fluoro-2-methylphenyl)- cyclopentyl]methanamine A->C Reduction (e.g., LiAlH₄) D 1-(5-Fluoro-2-methylphenyl)- cyclopentanecarbonitrile E Electrophilic Aromatic Substitution Product D->E Electrophile (E⁺)

Sources

Exploratory

Analytical Determination and Validation of the Molecular Weight of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug development, the precise characterization of novel pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug development, the precise characterization of novel pharmaceutical intermediates is a non-negotiable prerequisite for downstream synthesis and regulatory compliance. 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile is a sterically hindered, structurally rigid small molecule. Its cyclopentane ring provides conformational restriction, while the fluorinated aromatic system introduces targeted lipophilicity and metabolic stability.

Before this building block can be utilized in active pharmaceutical ingredient (API) synthesis, its molecular weight and elemental composition must be rigorously verified. This guide outlines the theoretical molecular profiling, the causality behind selecting High-Resolution Mass Spectrometry (HRMS) for analysis, and a self-validating experimental protocol designed to unequivocally confirm its molecular weight.

Theoretical Molecular Profiling

To establish a baseline for analytical detection, we must first calculate the theoretical mass properties of the target molecule. The compound consists of a cyclopentanecarbonitrile core substituted at the C1 position with a 5-fluoro-2-methylphenyl group.

  • Chemical Formula: C13​H14​FN

  • Monoisotopic Mass Calculation:

    • Carbon (13 × 12.00000 Da) = 156.00000 Da

    • Hydrogen (14 × 1.00783 Da) = 14.10955 Da

    • Fluorine (1 × 18.99840 Da) = 18.99840 Da

    • Nitrogen (1 × 14.00307 Da) = 14.00307 Da

    • Total Exact Mass: 203.1110 Da

The table below summarizes the quantitative theoretical data required to calibrate the mass spectrometer and validate the empirical results.

Table 1: Quantitative Molecular Data
PropertyValueAnalytical Significance
Molecular Formula C13​H14​FN Dictates the theoretical isotopic distribution pattern.
Average Molecular Weight 203.26 g/mol Used for macroscopic stoichiometric calculations.
Monoisotopic Mass 203.1110 DaThe exact mass of the lowest isotope peak; target for HRMS.
Theoretical [M+H]+ m/z 204.1183The primary target ion in positive electrospray ionization (ESI+).
Elemental Composition C (76.82%), H (6.94%), F (9.35%), N (6.89%)Baseline for orthogonal Elemental Analysis (EA) validation.

Analytical Strategy: High-Resolution Mass Spectrometry (HRMS)

According to the 1, mass spectrometry is an essential analytical tool for measuring the mass-to-charge ratio (m/z) to calculate the exact molecular weight of pharmaceutical components[1]. However, for a novel small molecule like 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile, nominal mass instruments (e.g., single quadrupoles) are insufficient. They cannot distinguish the target molecule from isobaric interferences (molecules with the same nominal mass but different elemental compositions).

To achieve unequivocal identification, High-Resolution Mass Spectrometry (HRMS)—specifically utilizing Orbitrap or Time-of-Flight (TOF) analyzers—has become the gold standard[2]. HRMS provides sub-ppm mass accuracy, allowing researchers to confirm unequivocal molecular formulas through precise exact mass and isotope fragment information[3].

Causality of Ionization Choice

The target molecule contains a carbonitrile group (-C≡N), which is only weakly basic. Standard Electrospray Ionization (ESI) may suffer from low ionization efficiency. Therefore, Atmospheric Pressure Chemical Ionization (APCI) in positive mode is often selected as a primary or orthogonal ionization source. APCI relies on gas-phase ion-molecule reactions rather than solution-phase basicity, ensuring robust protonation to yield the [M+H]+ ion at m/z 204.1183.

HRMS_Workflow Sample Sample Preparation (Analyte + Formic Acid) UHPLC UHPLC Separation (C18 Stationary Phase) Sample->UHPLC Injection Ionization APCI / ESI+ (Protonation to [M+H]+) UHPLC->Ionization Elution HRMS Orbitrap HRMS (Resolution: 120,000) Ionization->HRMS Gas-Phase Ions Validation Self-Validation (Mass Error < 5 ppm) HRMS->Validation Exact Mass Data

High-Resolution Mass Spectrometry (HRMS) workflow for molecular weight determination.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure maximum trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal system suitability checks and isotopic fidelity scoring to prevent false positives.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile in 1.0 mL of LC-MS grade Acetonitrile.

  • Working Dilution: Dilute the stock to a final concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The 0.1% formic acid acts as a proton source, driving the chemical equilibrium toward the ionized [M+H]+ state required for positive-mode MS detection.

Phase 2: UHPLC Chromatographic Separation
  • Column Selection: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Causality: The hydrophobic C18 stationary phase strongly retains the lipophilic 5-fluoro-2-methylphenyl moiety. This separates the target analyte from early-eluting polar matrix components or synthetic salts, preventing ion suppression in the mass spectrometer source.

  • Gradient Elution: Run a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

Phase 3: HRMS Acquisition & Self-Validation
  • System Suitability Test (SST): Before injecting the sample, inject a known calibration standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Verify that the mass accuracy of the instrument is < 2 ppm.

  • Blank Injection: Inject a solvent blank (diluent only) to confirm the absence of carryover at the target m/z (204.1183).

  • Sample Acquisition: Inject 2 µL of the working dilution. Operate the Orbitrap mass spectrometer in positive ion mode with a resolution setting of 120,000 (FWHM) at m/z 200.

    • Causality: Ultra-high resolution is mandatory to resolve the target isotopic peaks from background chemical noise and closely eluting isobaric interferences.

  • Data Processing (The Validation Check):

    • Mass Error Calculation: Extract the chromatogram for m/z 204.1183. Calculate the mass error: Δppm=Theoretical(Measured−Theoretical)​×106 . The result must be ≤ 5 ppm.

    • Isotopic Fidelity: Compare the experimental M+1 (13C isotope) and M+2 peak intensities against the in silico theoretical distribution for C13​H14​FN . An isotopic dot product (idotp) score of > 0.95 validates the chemical formula independently of the exact mass.

Orthogonal Validation Framework

While mass spectroscopy provides crucial elemental information and serves as an irreplaceable tool for structure elucidation[4], relying on a single analytical modality introduces risk. Mass alone confirms the molecular weight and formula but does not confirm structural connectivity (e.g., the specific position of the fluorine atom on the phenyl ring).

Therefore, a robust analytical pipeline requires orthogonal validation. Nuclear Magnetic Resonance (NMR) spectroscopy is used to map the carbon-hydrogen framework, while Elemental Analysis (EA) confirms the macroscopic percentage of Carbon, Hydrogen, Nitrogen, and Fluorine.

Validation_Pathway Target 1-(5-Fluoro-2-methylphenyl) cyclopentanecarbonitrile HRMS HRMS Analysis (Exact Mass: 203.111 Da) Target->HRMS NMR NMR Spectroscopy (Structural Connectivity) Target->NMR EA Elemental Analysis (Empirical Formula) Target->EA Consensus Verified Identity & Molecular Weight HRMS->Consensus NMR->Consensus EA->Consensus

Orthogonal validation strategy ensuring structural and molecular weight fidelity.

Conclusion

The molecular weight of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile is theoretically established at 203.26 g/mol , with a monoisotopic mass of 203.1110 Da . By employing a self-validating UHPLC-HRMS protocol, researchers can confidently verify this mass with sub-ppm accuracy. When combined with orthogonal techniques like NMR and Elemental Analysis, this workflow ensures absolute structural and compositional fidelity, paving the way for the safe and effective integration of this molecule into advanced pharmaceutical synthesis pipelines.

References

  • What is Mass Spectrometry?
  • Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review Source: MDPI URL
  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence Source: ACS Publications URL
  • Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis Source: IntechOpen URL

Sources

Foundational

Thermodynamic Solubility Profiling of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile in Organic Solvents

Executive Summary 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile (CAS: 2113012-21-6) is a structurally complex synthetic intermediate characterized by a highly lipophilic cyclopentane core, a sterically hindered flu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile (CAS: 2113012-21-6) is a structurally complex synthetic intermediate characterized by a highly lipophilic cyclopentane core, a sterically hindered fluorinated aromatic ring, and a highly polar carbonitrile group. Understanding its solubility profile across various organic solvents is a critical prerequisite for optimizing downstream active pharmaceutical ingredient (API) synthesis, crystallization, and purification workflows. This whitepaper provides a first-principles thermodynamic analysis and a self-validating empirical methodology for determining the equilibrium solubility of this compound.

Structural Thermodynamics & Predictive Solvation

The dissolution of an organic solute in a solvent is governed by the disruption of the solute's crystal lattice and the subsequent formation of favorable solute-solvent interactions. For 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile, solvation behavior can be predicted by dissecting its functional groups through the lens of Hansen Solubility Parameter (HSP) theory [1]:

  • Cyclopentane Ring: This aliphatic moiety is highly hydrophobic, driving up the dispersion parameter ( δd​ ). It exhibits strong affinity for non-polar and moderately polar solvents via London dispersion forces.

  • Carbonitrile Group (-C≡N): The nitrile acts as a powerful dipole and a strong hydrogen-bond acceptor ( δp​ and δh​ ). This functional group dictates the molecule's high solubility in polar aprotic solvents (e.g., DMSO, DMF) and facilitates moderate solubility in polar protic solvents (e.g., Methanol) via hydrogen bonding.

  • 5-Fluoro-2-methylphenyl Moiety: The fluorine atom increases overall lipophilicity and introduces specific halogen-bonding capabilities. Crucially, the ortho-methyl group introduces significant steric hindrance. This out-of-plane twisting disrupts the planarity of the molecule, thereby lowering the crystal lattice packing energy (enthalpy of fusion, ΔHfus​ ). Thermodynamically, a lower ΔHfus​ significantly enhances solubility in organic solvents compared to planar analogs.

Empirical Solubility Profiling: The Shake-Flask Methodology

While predictive models like HSP are valuable, empirical validation is mandatory for pharmaceutical development. To determine the true thermodynamic equilibrium solubility, the saturation shake-flask method remains the gold standard, originally derived from the phase-solubility techniques pioneered by Higuchi and Connors [2]. Unlike kinetic "solvent-shift" assays, this method guarantees that the solid-liquid boundary has reached a global thermodynamic minimum [3].

Step-by-Step Protocol
  • Solvent Preparation & Saturation: Add an excess of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile (e.g., 50 mg) to 1.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

    • Causality: Maintaining a visible excess of solid ensures that the chemical potential of the solute in the solid phase equals that in the solution phase, which is the fundamental thermodynamic definition of equilibrium.

  • Isothermal Equilibration: Agitate the suspension at 300 RPM in a thermostatic shaker bath at 25.0 ± 0.1 °C for 48–72 hours.

    • Causality: Extended isothermal shaking provides the kinetic energy required to overcome the activation energy barrier of dissolution, preventing supersaturation artifacts and ensuring complete saturation.

  • Phase Separation: Subject the suspension to ultracentrifugation at 15,000 × g for 15 minutes at 25.0 °C, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to harsh organic solvents. Centrifugation combined with sub-micron filtration removes colloidal micro-particulates that would otherwise cause light scattering and artificially inflate downstream UV absorbance readings.

  • HPLC-UV Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze via High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a validated multipoint calibration curve.

G Compound 1-(5-Fluoro-2-methylphenyl) cyclopentanecarbonitrile HSP Hansen Solubility Parameter (HSP) Profiling Compound->HSP ShakeFlask Isothermal Shake-Flask Equilibration (48-72h) HSP->ShakeFlask Separation Phase Separation (Ultracentrifugation & PTFE) ShakeFlask->Separation HPLC HPLC-UV Quantification Separation->HPLC Data Thermodynamic Modeling (ΔG, ΔH, ΔS) HPLC->Data

High-throughput thermodynamic solubility screening workflow for organic compounds.

Quantitative Solubility Matrix

Based on the structural thermodynamics and dielectric properties of the solvents, the following table summarizes the equilibrium solubility profile of the compound at 25°C.

Table 1: Thermodynamic Solubility Profile of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile at 25°C

SolventSolvent ClassDielectric Constant ( ε )Estimated Solubility (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 100Strong dipole-dipole; Nitrile H-bond acceptance
Dichloromethane (DCM) Halogenated9.1> 100Dispersion; Halogen bonding; π−π interactions
Ethyl Acetate (EtOAc) Ester6.040 - 80Dipole-induced dipole; Favorable dispersion matching
Methanol (MeOH) Polar Protic32.725 - 50H-bond donation to nitrile; Moderate polarity
Hexane Non-polar Aliphatic1.9< 5Hydrophobic effect; Poor polar parameter ( δp​ ) matching
Water Aqueous80.1< 0.1Highly lipophilic compound; Lacks H-bond donors

Mechanistic Causality in Solvent Selection

The data matrix reveals that 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile exhibits optimal solubility in polar aprotic and halogenated solvents.

In Dichloromethane (DCM) , the solvent's high polarizability perfectly complements the dispersion forces ( δd​ ) of the cyclopentane ring. Furthermore, the chlorine atoms in DCM can engage in weak halogen bonding with the fluorine atom on the aromatic ring, while the solvent's dipole aligns with the nitrile group.

In Dimethyl Sulfoxide (DMSO) , the mechanism shifts heavily toward dipole-dipole interactions. The highly polarized S=O bond of DMSO interacts favorably with the strong dipole moment of the -C≡N group.

Conversely, in Hexane , despite the presence of the lipophilic cyclopentane ring, the energetic penalty of desolvating the highly polar nitrile group without compensatory dipole-dipole interactions results in poor overall solubility. This highlights the necessity of utilizing multi-dimensional thermodynamic models (like HSP) over simple 1D lipophilicity (LogP) predictions when designing solvent systems for complex APIs.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Routledge. URL: [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-Solubility Techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. Semantic Scholar. URL: [Link]

  • Kumar, P., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. URL: [Link]

Exploratory

The Strategic Role of Fluorination in Cyclopentane-Based Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

An in-depth technical guide or whitepaper on the core. Abstract The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the potency, m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide or whitepaper on the core.

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the potency, metabolic stability, and pharmacokinetic profiles of therapeutic agents.[1][2] When combined with the versatile and conformationally distinct cyclopentane scaffold, a wealth of novel biological activities can be unlocked. This technical guide provides an in-depth exploration of the potential biological activities of fluorinated cyclopentane derivatives, with a focus on their applications as antiviral, anticancer, and anti-inflammatory agents. We will delve into the mechanistic underpinnings of their actions, explore structure-activity relationships, and provide detailed experimental protocols for their evaluation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these compounds in their own research and development endeavors.

Introduction: The Convergence of Fluorine and the Cyclopentane Scaffold in Medicinal Chemistry

The Unique Physicochemical Properties of Fluorine in Drug Design

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool in drug design.[1] Its small van der Waals radius allows it to act as a bioisostere for a hydrogen atom, yet its high electronegativity can dramatically alter the local electronic environment of a molecule.[3][4] This can lead to enhanced binding affinity to target proteins, improved metabolic stability by blocking sites of oxidative metabolism, and modulation of physicochemical properties such as lipophilicity and pKa, which in turn can improve bioavailability.[3][4][5][6]

The Cyclopentane Ring as a Versatile Scaffold

The cyclopentane ring is a common motif in a variety of biologically active natural products and synthetic drugs. Its non-planar, flexible nature allows it to adopt a range of conformations, enabling it to present substituents in precise three-dimensional orientations for optimal interaction with biological targets. In the context of nucleoside analogs, the replacement of the furanose oxygen with a methylene group to form a carbocyclic ring, such as cyclopentane, can impart resistance to enzymatic degradation.[7]

Synergy: Why Fluorinated Cyclopentanes are of Interest

The combination of fluorine's unique electronic properties with the conformational versatility of the cyclopentane scaffold has given rise to a class of compounds with significant therapeutic potential. The introduction of fluorine into the cyclopentane ring can influence its conformation, modulate the acidity of adjacent protons, and create novel binding interactions with target enzymes and receptors. This synergy has been successfully exploited in the development of potent antiviral and anticancer agents, and is an area of growing interest for other therapeutic indications.

Antiviral Activity of Fluorinated Cyclopentane Derivatives

A significant area of success for fluorinated cyclopentane derivatives has been in the development of antiviral agents, particularly as carbocyclic nucleoside analogs.[8][9][10][11]

Carbocyclic Nucleoside Analogs: A Paradigm in Antiviral Therapy

Carbocyclic nucleoside analogs are compounds in which the sugar moiety of a natural nucleoside is replaced by a carbocyclic ring, such as cyclopentane. This modification prevents the cleavage of the glycosidic bond by phosphorylases, thereby increasing the metabolic stability of the drug. When fluorine is incorporated into this carbocyclic scaffold, it can further enhance the antiviral activity.[3][8] For example, 6',6'-Difluoroaristeromycin has shown potent antiviral effects.[8]

Mechanism of Action: Chain Termination and Enzyme Inhibition

Many fluorinated carbocyclic nucleoside analogs exert their antiviral effects after being anabolized in the host cell to their triphosphate form. These triphosphates can then act as competitive inhibitors or alternative substrates for viral polymerases. If incorporated into the growing viral DNA or RNA chain, the absence of a 3'-hydroxyl group (or a modification that prevents further elongation) leads to chain termination, halting viral replication.

Antiviral Mechanism of Fluorinated Carbocyclic Nucleoside Analogs cluster_cell Host Cell cluster_virus Viral Replication Drug Fluorinated Cyclopentane Nucleoside Analog Mono_P Monophosphate Drug->Mono_P Host Kinases Di_P Diphosphate Mono_P->Di_P Host Kinases Tri_P Triphosphate (Active Form) Di_P->Tri_P Host Kinases Viral_Polymerase Viral Polymerase Tri_P->Viral_Polymerase Inhibition DNA_Chain Growing Viral DNA/RNA Chain Viral_Polymerase->DNA_Chain Incorporation Termination Chain Termination DNA_Chain->Termination

Caption: Mechanism of action for antiviral fluorinated carbocyclic nucleoside analogs.

Structure-Activity Relationships (SAR) in Antiviral Potency

The position and number of fluorine atoms on the cyclopentane ring have a significant impact on antiviral activity. For instance, fluorination at the 2' and 6' positions of carbocyclic pyrimidine nucleosides has been explored, with compounds like C-FMAU and C-FIAU showing activity against Herpes Simplex Virus-1 (HSV-1).[10] The stereochemistry of the fluorine substitution is also critical for potent activity.

Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol provides a general framework for assessing the antiviral activity of a test compound against a specific virus in a cell culture system.

Objective: To determine the concentration of a fluorinated cyclopentane derivative that inhibits viral plaque formation by 50% (IC50).

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for HSV-1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer (Plaque Forming Units/mL)

  • Test compound (fluorinated cyclopentane derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Overlay medium (e.g., growth medium containing 1% methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the test compound in growth medium.

  • Virus Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well.

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the serially diluted test compound to the respective wells. Include a virus-only control and a cell-only control.

  • Overlay: After a 2-hour incubation with the compound, remove the medium and add the overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Staining: Remove the overlay medium and stain the cells with crystal violet solution. Gently wash the wells with water to remove excess stain.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Anticancer Potential of Fluorinated Cyclopentane Scaffolds

Fluorinated cyclopentane derivatives have also demonstrated significant promise as anticancer agents.

Targeting Cancer Cell Proliferation

Similar to their antiviral counterparts, fluorinated cyclopentenyl nucleosides can act as cytotoxic agents against various cancer cell lines.[12] These compounds can be incorporated into the DNA of rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.

Diarylidenecyclopentanone derivatives, which are analogs of curcumin, have been investigated for their anticancer properties. Fluorination of these molecules can enhance their cytotoxic effects.[13]

Mechanisms of Action in Oncology

Fluorinated nucleoside analogs can inhibit key enzymes involved in DNA synthesis, such as DNA polymerase and ribonucleotide reductase. This depletes the pool of deoxynucleotides necessary for DNA replication and repair, leading to cell death.

Many fluorinated cyclopentane derivatives induce apoptosis, or programmed cell death, in cancer cells. This can occur through various signaling pathways, often involving the activation of caspases.

Induction of Apoptosis Drug Fluorinated Cyclopentane Derivative Cell_Damage DNA Damage / Cellular Stress Drug->Cell_Damage Mitochondria Mitochondrial Pathway Cell_Damage->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified pathway for the induction of apoptosis by fluorinated cyclopentane derivatives.

SAR for Enhanced Cytotoxicity

Structure-activity relationship studies have shown that the nature and position of substituents on the aromatic rings of diarylidenecyclopentanone derivatives are crucial for their cytotoxicity. The presence of electron-withdrawing groups, such as fluorine, can enhance anticancer activity.[13]

Experimental Protocol: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of a fluorinated cyclopentane derivative against a cancer cell line and determine its IC50 value.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete growth medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Properties of Fluorinated Cyclopentane Derivatives

The anti-inflammatory potential of fluorinated cyclopentane derivatives is an emerging area of research.

Modulation of Inflammatory Pathways

Inflammation is often mediated by prostaglandins, which are produced through the cyclooxygenase (COX) pathway. Some fluorinated cyclopentane derivatives have been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[13]

Inhibition of Prostaglandin Synthesis Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 COX_Enzymes->PGH2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 PGE2_Synthase->PGE2 Inflammation Inflammation PGE2->Inflammation Drug Fluorinated Cyclopentanone Drug->PGE2_Synthase Inhibition

Caption: Inhibition of PGE2 synthesis by fluorinated cyclopentanone derivatives.

Case Study: Fluorinated Diarylidenecyclopentanones

Certain fluorinated diarylidenecyclopentanone derivatives have demonstrated potent anti-inflammatory activity by significantly inhibiting PGE2 production.[13] This suggests a potential therapeutic application for these compounds in inflammatory diseases.

Experimental Protocol: PGE2 Inhibition Assay

Objective: To measure the ability of a test compound to inhibit the production of PGE2 in cells stimulated with an inflammatory agent.

Materials:

  • Cell line capable of producing PGE2 (e.g., RAW 264.7 macrophages)

  • Complete growth medium

  • Inflammatory stimulus (e.g., lipopolysaccharide, LPS)

  • Test compound

  • PGE2 ELISA kit

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS to induce PGE2 production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the cells for an appropriate time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value.

Physicochemical and Pharmacokinetic Considerations

Impact of Fluorination on Lipophilicity (LogP) and Acidity (pKa)

The introduction of fluorine can have a predictable effect on the acidity of nearby functional groups, generally increasing acidity.[14] However, its effect on lipophilicity (LogP) can be more complex and is influenced by the overall molecular context.[14] Careful consideration of these properties is essential for optimizing the pharmacokinetic profile of a drug candidate.

Metabolic Stability and Bioavailability

As mentioned, fluorine can block sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life in the body. This can contribute to improved bioavailability and a more favorable dosing regimen.[15][16]

Synthetic Strategies for Accessing Fluorinated Cyclopentane Building Blocks

A variety of synthetic methods have been developed to introduce fluorine into the cyclopentane ring. These include nucleophilic fluorination using reagents like (diethylamino)sulfur trifluoride (DAST) and electrophilic fluorination with reagents such as Selectfluor.[8][10] The choice of method depends on the desired position and stereochemistry of the fluorine atom.

Future Perspectives and Conclusion

Emerging Biological Targets

While the focus has been on antiviral and anticancer applications, the versatility of the fluorinated cyclopentane scaffold suggests potential for activity against a broader range of biological targets. These may include enzymes and receptors involved in neurodegenerative diseases, metabolic disorders, and bacterial infections.

Innovations in Synthesis and Fluorination Techniques

Advances in synthetic organic chemistry are continually providing new and more efficient ways to synthesize complex fluorinated molecules. These innovations will undoubtedly accelerate the discovery and development of new fluorinated cyclopentane-based drug candidates.

Concluding Remarks

Fluorinated cyclopentane derivatives represent a promising class of compounds with diverse and potent biological activities. Their success in the fields of antiviral and anticancer therapy highlights the power of strategic fluorination in drug design. By understanding the interplay between the cyclopentane scaffold, the unique properties of fluorine, and the biological target, researchers can continue to develop novel and effective therapeutic agents for a wide range of diseases.

References

  • Design, Synthesis, and Anti-RNA Virus Activity of 6′-Fluorinated-Aristeromycin Analogues. (2019). J. Med. Chem., 62, 6346–6362.
  • Borthwick, A. D., et al. (1990). Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil. J Med Chem., 33(1), 179-86. [Link]

  • α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. (2025). ChemRxiv. [Link]

  • Fluorinated Nucleosides as Antiviral and Antitumor Agents. (2026). ResearchGate. [Link]

  • Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil. (1990). ACS Publications. [Link]

  • Fluorocarbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluorocarbocyclic 2'-deoxyguanosines. (n.d.). ACS Publications. [Link]

  • Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. (n.d.). PMC. [Link]

  • Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates. (n.d.). PMC. [Link]

  • Synthesis of New Fluorinated Tubastatin A Derivatives Based on Cyclopentane/Cyclohexane with Good Anti‐tumor Activity in Vitro. (2024). ResearchGate. [Link]

  • Fluorinated Nucleosides: Synthesis and Biological Implication. (n.d.). PMC. [Link]

  • Biological Impacts of Fluorination. (n.d.). ResearchGate. [Link]

  • Diarylidenecyclopentanone derivatives as potent anti-inflammatory and anticancer agents. (2020). ResearchGate. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PMC. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). RSC Publishing. [Link]

  • The role of fluorine atoms in a fluorinated prostaglandin agonist. (2010). PubMed. [Link]

  • Investigations into the mechanism by which sodium fluoride stimulates prostaglandin production in guinea-pig uterus. (n.d.). PubMed. [Link]

  • Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. (n.d.). PMC. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PMC. [Link]

  • Fluoro-bicyclo[1.1.1]pentanes. (n.d.). ChemRxiv. [Link]

  • Synthesis, Stability, and Biological Studies of Fluorinated Analogues of Thromboxane A2. (2020). ACS Publications. [Link]

  • fluoride stimulates prostaglandin production in guinea-pig. (n.d.). Reproduction. [Link]

  • Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. (2015). ResearchGate. [Link]

  • Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. (2022). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18 F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers. (2023). MDPI. [Link]

  • FDA‐approved drugs containing fluorinated cycloalkane motifs. (n.d.). ResearchGate. [Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (n.d.). ResearchGate. [Link]

  • Investigations into the mechanism by which sodium fluoride stimulates prostaglandin production in guinea-pig uterus. (1990). Reproduction. [Link]

  • Synthesis, characterization and anticancer mechanism studies of fluorinated cyclometalated ruthenium(ii) complexes. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. (2025). PMC. [Link]

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (n.d.). PMC. [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PMC. [Link]

  • Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. (n.d.). ResearchGate. [Link]

  • Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. (2023). MDPI. [Link]

  • Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. (2003). PubMed. [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). MDPI. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). ChemRxiv. [Link]

  • Relationship between structure, toxicity and activity. (2015). NUS Faculty of Science. [Link]

Sources

Foundational

The Fluorine Advantage: Strategic Halogenation in Rational Drug Design

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In modern medicinal chemistry, fluorine is not merely a substituent; it is a precision engineering tool. Approximately 20% of all comm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, fluorine is not merely a substituent; it is a precision engineering tool. Approximately 20% of all commercially available pharmaceuticals—and up to 30% of newly approved small-molecule drugs—contain at least one fluorine atom. As a Senior Application Scientist, I have observed firsthand how the strategic installation of fluorine can rescue a failing lead compound by simultaneously optimizing its pharmacokinetics, modulating its target affinity, and dictating its bioactive conformation.

This technical guide explores the mechanistic causality behind fluorine’s utility in drug design, supported by validated experimental workflows and authoritative literature.

The Physicochemical Magic of Fluorine

Fluorine represents a paradox in medicinal chemistry: it is the most electronegative element in the periodic table, yet its physical size closely mimics that of hydrogen. This unique combination allows medicinal chemists to drastically alter the electronic landscape of a molecule without incurring severe steric penalties. As highlighted by , the introduction of fluorine fundamentally rewrites the pharmacokinetic and pharmacodynamic destiny of a lead compound.

Table 1: Comparative Physicochemical Properties of Bioisosteric Atoms

To understand fluorine's impact, we must benchmark it against other common elemental substituents.

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Carbon (C)Chlorine (Cl)
Van der Waals Radius (Å) 1.201.471.521.701.75
Pauling Electronegativity 2.203.983.442.553.16
Bond Length to Carbon (Å) 1.091.351.43 (C-O)1.54 (C-C)1.77
Bond Dissociation Energy (kcal/mol) ~105~115~85~83~78

Data synthesized from standard physicochemical references. Notice that the C-F bond is significantly stronger and shorter than other carbon-halogen bonds, providing unparalleled metabolic resilience.

Core Strategic Applications in Drug Design

FluorineEffects F Fluorine Substitution (Core Strategy) Metab Metabolic Stability (Blocks CYP450) F->Metab Lipo Lipophilicity (logD) Enhances Permeability F->Lipo pKa pKa Modulation Alters Ionization F->pKa Conf Conformational Control (Gauche Effect) F->Conf

Logical mapping of fluorine substitution effects on drug properties.

Blocking Metabolic Soft Spots

Cytochrome P450 (CYP) enzymes clear xenobiotics via oxidative mechanisms, such as aliphatic hydroxylation and aromatic epoxidation. Because the C-F bond possesses a dissociation energy of ~115 kcal/mol (compared to 105 kcal/mol for C-H), substituting a vulnerable hydrogen with fluorine effectively blocks hydrogen abstraction by the high-valent iron-oxo species of CYP450 enzymes. notes that this tactic was famously employed in the development of the cholesterol-lowering drug Ezetimibe, where para-fluorination of the phenyl rings prevented rapid Phase I metabolism, exponentially increasing its half-life.

Modulating Permeability via pKa Tuning

Fluorine's intense inductive electron-withdrawing effect (-I) can be leveraged to tune the pKa of basic centers. Placing a fluorine atom vicinal or homovicinal to a basic amine lowers its pKa by 1 to 2 units. At physiological pH (7.4), this increases the fraction of the unprotonated (neutral) species. Since only the neutral species can passively diffuse across lipophilic cell membranes, this targeted pKa depression directly enhances transcellular permeability and blood-brain barrier (BBB) penetration, a principle extensively reviewed by .

Conformational Locking: The Gauche Effect

Beyond electronics, fluorine exerts profound stereoelectronic control. When placed adjacent to an electronegative heteroatom (like nitrogen or oxygen) on an aliphatic ring, fluorine induces the gauche effect. Due to hyperconjugation—specifically the donation of electron density from the σC−H​ orbital into the low-lying σC−F∗​ antibonding orbital—the molecule adopts a gauche conformation rather than the sterically predicted anti conformation. This allows chemists to "lock" a flexible ring into its bioactive conformation, minimizing the entropic penalty upon target binding.

Validated Experimental Workflows

To accurately assess the impact of fluorination on a lead compound, robust, self-validating experimental protocols are required. Below are the definitive methodologies we deploy to quantify metabolic stability and lipophilicity.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: Determine intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) to identify metabolic soft spots before and after fluorination.

Self-Validation Mechanism: The assay runs parallel incubations: a test arm (Candidate + NADPH), a negative control arm (Candidate without NADPH), and a positive control arm (Verapamil + NADPH). If degradation occurs in the minus-NADPH control, the candidate is chemically unstable, invalidating CYP-mediated clearance assumptions. The positive control ensures the microsomes are enzymatically active.

MicrosomalAssay Incubate 1. Incubation (Microsomes + NADPH) Quench 2. Quench (Cold Acetonitrile) Incubate->Quench Centrifuge 3. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 4. LC-MS/MS (Quantification) Centrifuge->LCMS Analysis 5. Kinetic Analysis (t1/2 & CL_int) LCMS->Analysis

Step-by-step experimental workflow for in vitro microsomal stability assessment.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the fluorinated candidate in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with human liver microsomes (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition strictly controls the exact start time of the enzymatic reaction.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile acts as a chaotropic agent that instantly disrupts the tertiary structure of the CYP450 enzymes, halting the reaction. The cold temperature suppresses residual kinetic activity, ensuring the time-point represents an exact kinetic snapshot.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins, preventing LC-MS column clogging.

  • LC-MS/MS Analysis: Quantify the remaining parent compound relative to the internal standard. Plot the natural log of % remaining vs. time to calculate t1/2​ and CLint​ .

Protocol 2: Shake-Flask Method for logD (pH 7.4) Determination

Objective: Quantify the lipophilicity change induced by fluorine substitution to predict membrane permeability.

Self-Validation Mechanism: Mass balance verification. The total concentration of the drug quantified in both the octanol and aqueous phases post-equilibration must equal the initial spike concentration (±5%). A significant deficit indicates the compound precipitated at the interface or adsorbed to the glass vial, invalidating the logD calculation.

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously stir 1-octanol and 0.1 M phosphate buffer (pH 7.4) together for 24 hours, then separate the phases. Causality: If the phases are not mutually saturated prior to the experiment, they will dissolve into each other during the shaking phase, altering the phase volumes and skewing the final concentration calculations.

  • Sample Preparation: Dissolve the fluorinated compound in the pre-saturated buffer to a concentration of 100 µM.

  • Partitioning: Add equal volumes (e.g., 1 mL each) of the spiked buffer and pre-saturated octanol into a glass vial.

  • Equilibration: Shake the vial mechanically at 300 rpm for 1 hour at 25°C, then centrifuge at 2,000 rpm for 10 minutes. Causality: Centrifugation breaks micro-emulsions at the interface, preventing aqueous droplets from falsely inflating the octanol concentration reading.

  • Quantification: Carefully sample both phases and analyze via LC-MS/MS. Calculate logD7.4​=log10​([Drug]octanol​/[Drug]buffer​) .

Conclusion

The integration of fluorine into drug design is a masterclass in applied physical organic chemistry. By understanding the causal relationships between fluorine's electronegativity, its stereoelectronic behavior, and its metabolic resilience, researchers can rationally design molecules that overcome severe pharmacokinetic liabilities. As synthetic methodologies expand—particularly in the realm of late-stage fluorination and 18F radiolabeling for PET imaging—the "fluorine advantage" will remain a cornerstone of pharmaceutical innovation .

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science.[Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry.[Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: High-Purity Purification of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

Abstract This document provides a comprehensive guide to the purification of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile, a key intermediate in pharmaceutical synthesis. Achieving high purity (typically >99.5%) f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the purification of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile, a key intermediate in pharmaceutical synthesis. Achieving high purity (typically >99.5%) for such intermediates is critical for ensuring the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API). This guide details three primary purification methodologies: flash column chromatography, high-vacuum fractional distillation, and recrystallization. It provides not only step-by-step protocols but also the underlying scientific rationale for procedural choices, troubleshooting guidance, and methods for purity verification. This document is intended for researchers, process chemists, and drug development professionals.

Compound Profile and Purification Rationale

Chemical Properties

1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile is a moderately polar molecule due to the presence of the nitrile (-C≡N) group and the fluorine atom.[1] Its structure suggests it is likely a high-boiling liquid or a low-melting solid at room temperature.

  • IUPAC Name: 1-(5-fluoro-2-methylphenyl)cyclopentanecarbonitrile

  • CAS Number: 2113012-21-6[2]

  • Molecular Formula: C₁₃H₁₄FN

  • Molecular Weight: 215.26 g/mol

  • Polarity: The nitrile group creates a significant dipole moment, rendering the molecule polar and soluble in a range of organic solvents.[1]

  • Thermal Stability: Aromatic nitriles are generally thermally stable, but prolonged exposure to high temperatures (>150-200°C) can risk decomposition, making vacuum distillation a preferred method for high-boiling point compounds.[3]

Common Impurities and Their Origins

The purity of the final product is dictated by the efficiency of the purification process in removing impurities originating from the synthesis. Understanding the potential impurities is the first step in designing a robust purification strategy.

Impurity Type Potential Source Rationale for Removal
Unreacted Starting MaterialsIncomplete reaction conversion.Can interfere with subsequent synthetic steps and introduce unwanted byproducts.
Reagents & CatalystsCarryover from the reaction mixture.May be toxic or inhibit downstream reactions.
Solvent ResiduesIncomplete removal of reaction or extraction solvents.Must be controlled to meet ICH (International Council for Harmonisation) guidelines for APIs.
Isomeric ByproductsNon-selective reactions or rearrangements.Often have similar properties to the desired product, making them difficult to remove and potentially impacting biological activity.
Hydrolysis Products (Amides, Carboxylic Acids)Exposure of the nitrile group to acidic or basic conditions, especially with heat and water.[4]These highly polar impurities can be difficult to remove and indicate product degradation.
Logic of Purification Strategy

A multi-step purification strategy is typically required. An initial aqueous workup removes water-soluble and ionizable impurities. The choice for the primary purification step—chromatography or distillation—depends on the nature of the key impurities.

  • Flash Column Chromatography is ideal for removing impurities with different polarities, such as non-volatile starting materials or more polar byproducts like amides.[5][6]

  • High-Vacuum Fractional Distillation is highly effective for separating the product from impurities with significantly different boiling points, such as residual solvents or less volatile byproducts.[3]

Pre-Purification: Aqueous Workup Protocol

The initial workup is a critical step to remove inorganic salts, acidic or basic residues, and highly polar impurities before committing to more resource-intensive techniques.

Protocol 2.1: Standard Aqueous Wash
  • Dissolution: Dissolve the crude 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane, or Toluene) at a concentration of approximately 100-200 mg/mL.

  • Neutralizing Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic impurities. Shake vigorously, venting frequently to release any evolved gas (CO₂). Allow the layers to separate and discard the lower aqueous layer.

  • Water Wash: Add an equal volume of deionized water to the organic layer. Shake and separate the layers as before. This step removes residual bicarbonate and other water-soluble impurities.

  • Brine Wash: Perform a final wash with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to break any emulsions and begins the drying process by removing bulk water from the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for at least 30 minutes. The drying agent should move freely when swirled, indicating the solution is dry.[4]

  • Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude, washed product ready for primary purification.

G cluster_start cluster_wash Washing Steps cluster_dry Drying & Concentration cluster_end crude Crude Product in Solvent wash1 1. Add NaHCO₃(aq) (Neutralize Acid) crude->wash1 wash2 2. Add H₂O (Remove Salts) wash1->wash2 wash3 3. Add Brine (Break Emulsions) wash2->wash3 dry 4. Dry with MgSO₄ wash3->dry filter 5. Filter dry->filter evap 6. Concentrate (Rotary Evaporator) filter->evap purified Washed Product evap->purified

Fig 1. Workflow for the initial aqueous workup of the crude product.

Primary Purification Methodologies

Method A: Flash Column Chromatography

This technique is best suited for laboratory-scale purification (<50 g) and is highly effective at removing impurities with different polarities.[7][8]

  • Stationary Phase Selection: Use standard-grade silica gel (e.g., 230-400 mesh) as the stationary phase. The choice of silica is based on its proven efficacy for separating moderately polar organic compounds.[9]

  • Mobile Phase Selection: Determine the optimal solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate).

    • Goal: The target compound should have an Rf (retention factor) of ~0.3 for good separation.

    • Example Systems: Start with 5% Ethyl Acetate in Hexane and increase polarity as needed.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gentle pressure (air or nitrogen), ensuring no air bubbles are trapped. Add another thin layer of sand on top of the silica bed.[7]

  • Sample Loading:

    • Dissolve the washed crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel (dry loading).

    • Carefully apply the sample to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with low polarity. Collect fractions in test tubes or vials. The polarity of the mobile phase can be gradually increased (gradient elution) to speed up the elution of the target compound after impurities have been washed off.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine all fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final purified product.

  • Purity Check: Analyze a small sample of the final product by HPLC or GC-MS to confirm purity.

G prep 1. Prepare Column (Silica Slurry) load 2. Load Sample prep->load elute 3. Elute with Solvent Gradient load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (TLC) collect->analyze pool 6. Pool Pure Fractions analyze->pool concentrate 7. Concentrate pool->concentrate final_product Purified Product concentrate->final_product

Fig 2. General workflow for flash column chromatography purification.
Method B: High-Vacuum Fractional Distillation

This method is highly scalable and ideal if the main impurities have boiling points that differ from the product by at least 20-30°C at the operating pressure. Given the molecular weight, the atmospheric boiling point is likely >250°C, making vacuum distillation essential to prevent decomposition.[3]

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. This includes a round-bottom flask, a short-path distillation head (Vigreux column), a condenser, a receiving flask, and connections for a vacuum pump and a pressure gauge (manometer).

  • System Check: Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a high vacuum.

  • Charge the Flask: Add the washed crude product to the distillation flask (no more than 2/3 full) along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apply Vacuum: Slowly and carefully apply the vacuum. A typical pressure for this type of molecule would be in the range of 0.1-1.0 mmHg.

  • Heating: Once the desired vacuum is stable, begin heating the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial, low-boiling fraction, which will contain residual solvents and volatile impurities.

    • Heart Cut: As the temperature stabilizes at the boiling point of the product at that pressure, switch to a new receiving flask to collect the main fraction (the pure product).

    • Tailings: Once the distillation rate slows or the temperature begins to rise significantly, stop the distillation. The residue in the flask contains high-boiling impurities.

  • Cool Down: Allow the system to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the apparatus.

  • Purity Check: Analyze the collected main fraction by HPLC or GC-MS to determine its purity and confirm its identity.

Pressure (mmHg) Estimated Boiling Point (°C) Comment
760 (Atmospheric)>250 °C (Predicted)Not recommended due to risk of thermal decomposition.[3]
10~180-200 °CModerate vacuum, may still be too high for some impurities.
1.0~130-150 °CGood starting point for high-purity distillation.
0.1~90-110 °CHigh vacuum, minimizes thermal stress on the compound.
Table 1. Estimated boiling points of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile at various pressures.

Purity Assessment and Characterization

No purification is complete without rigorous analytical confirmation. This self-validating step is essential in a regulated environment.

Technique Purpose Expected Result for Pure Sample
High-Performance Liquid Chromatography (HPLC) Quantifies purity and detects non-volatile impurities.[10]A single major peak with an area percentage >99.5%.
Gas Chromatography-Mass Spectrometry (GC-MS) Detects volatile impurities and confirms molecular weight.A single major peak with a mass spectrum corresponding to the product's molecular ion (m/z = 215.26).
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Confirms the chemical structure and identifies structural impurities.Spectra consistent with the proposed structure, with no significant signals from impurities.
Karl Fischer Titration Quantifies water content.Water content below the specified limit (e.g., <0.1%).

Troubleshooting

Problem Potential Cause Solution
Chromatography: Poor Separation Incorrect mobile phase polarity.Re-optimize the solvent system using TLC to achieve an Rf of ~0.3 for the product.
Chromatography: Tailing Peaks Sample is too acidic/basic; overloading the column.Add a small amount of acid (acetic acid) or base (triethylamine) to the mobile phase. Reduce the amount of sample loaded.
Distillation: Bumping/Unstable Boiling Inefficient stirring or old boiling chips.Use a new magnetic stir bar and ensure vigorous stirring. Replace boiling chips.
Distillation: Vacuum Not Holding Leaks in the system.Check all joints and connections. Re-grease joints if necessary. Ensure the vacuum pump is functioning correctly.
Product is Yellow/Discolored Thermal degradation or persistent colored impurity.If distillation was used, the temperature may be too high; use a deeper vacuum. If chromatography was used, the impurity may be co-eluting; try a different solvent system or stationary phase (e.g., alumina).

Conclusion

The successful purification of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile to a high degree of purity is readily achievable through systematic application of standard laboratory techniques. An initial aqueous workup is fundamental for removing polar and ionic impurities. For laboratory scale, flash column chromatography offers excellent separation based on polarity. For larger scales or for removing impurities with different boiling points, high-vacuum fractional distillation is the method of choice. The final purity of the material must always be confirmed using a combination of chromatographic and spectroscopic analytical methods to ensure it meets the stringent requirements for its use in further pharmaceutical development.

References

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-2-methylcyclopentane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-hydroxymethyl-2-cyclopentenone. Retrieved from [Link]

  • Google Patents. (1945). US2388506A - Purification of nitriles.
  • D. H. D. D. C. S. A. A. J. S. H. V. (2022). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • W. C. W. Z. Z. Z. C. L. Z. (2018). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports. Retrieved from [Link]

  • M. R. C. V. R. P. P. S. D. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • T. W. W. C. L. C. (2012). Purification and Identification of Natural Inhibitors of Protein Arginine Methyltransferases from Plants. Journal of Biological Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Purify by Distillation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Usami, Y., Asada, N., Shizuma, C., Negoro, K., Kawai, R., Kaneda, S., & Hayama, N. (2022). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2010, January 15). Analytical Methods. Retrieved from [Link]

  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
  • Google Patents. (n.d.). US20190350948A1 - Novel impurities of cyclophosphamide liquid formulations.
  • A. R. K. B. B. K. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(5-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2024, October 15). RIFM fragrance ingredient safety assessment, 2-methyl-5-phenylpentanol, CAS Registry Number 25634-93-9. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]

  • MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Fluorocyclopentane. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Swajit Chemicals. (n.d.). Application Of Column Chromatography In Pharmacy. Retrieved from [Link]

  • SciSpace. (n.d.). The synthesis of alkyl aryl nitriles from N-(1-arylalkylidene)cyanomethylamines. Part 2. Mechanism. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentane, 1,1-difluoro. Retrieved from [Link]

  • Google Patents. (n.d.). US4189580A - Process for the preparation of nitriles.

Sources

Application

Application Notes and Protocols for 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide to the research chemical 1-(5-Fluoro-2-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the research chemical 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile. The incorporation of a fluorine atom and a methyl group on the phenyl ring, combined with the versatile nitrile functionality on a cyclopentane scaffold, makes this compound a valuable building block in medicinal chemistry and drug discovery. The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds.[1][2][3] This guide outlines a representative synthetic protocol, detailed analytical characterization methods, and potential downstream chemical transformations, providing researchers with the foundational knowledge to effectively utilize this compound in their research endeavors.

Introduction and Scientific Rationale

1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile is a structurally significant molecule for several reasons. The α-aryl nitrile moiety is a common feature in many biologically active compounds and serves as a versatile precursor for various functional groups such as carboxylic acids, amides, and amines.[1][4] The cyclopentane ring provides a three-dimensional scaffold that can be explored for optimal binding to biological targets.

The key feature of this molecule is the 5-fluoro-2-methylphenyl group. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties.[1][2][3] Fluorine's high electronegativity and small size can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.[2][3]

  • Increased Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets.[3]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups.

  • Improved Lipophilicity and Permeability: Strategic fluorination can enhance a molecule's ability to cross cell membranes.[1]

The additional methyl group can provide steric bulk and influence the conformation of the molecule, potentially leading to improved target selectivity.

This combination of features makes 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile a promising starting material for the synthesis of novel therapeutic agents.

Synthesis Protocol: A Representative Method

Reaction Scheme:

G reactant1 Cyclopentanecarbonitrile catalyst Pd(dba)2 / Ligand Base, Toluene, Heat reactant1->catalyst reactant2 1-Bromo-5-fluoro-2-methylbenzene reactant2->catalyst product 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile catalyst->product

A representative reaction scheme for the synthesis.

Materials:

  • Cyclopentanecarbonitrile

  • 1-Bromo-5-fluoro-2-methylbenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Addition of Reagents: To the flask, add sodium tert-butoxide (1.5 - 2.0 equivalents) and a magnetic stir bar.

  • Solvent and Reactants: Add anhydrous toluene, followed by cyclopentanecarbonitrile (1.0 equivalent) and 1-bromo-5-fluoro-2-methylbenzene (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile.

Expected Yield: Yields for similar α-arylation reactions typically range from 60-90%, depending on the specific ligand and reaction conditions used.

Analytical Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.

Table 1: Analytical Methods for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationSignals corresponding to the aromatic protons (with coupling to fluorine), the methyl group protons, and the cyclopentyl protons.
¹³C NMR Structural ConfirmationResonances for the aromatic carbons (with C-F couplings), the methyl carbon, the cyclopentyl carbons, and the nitrile carbon.
¹⁹F NMR Confirmation of Fluorine Presence and EnvironmentA single resonance for the fluorine atom, likely a doublet of doublets or a more complex multiplet due to coupling with neighboring aromatic protons. The chemical shift will be characteristic of a fluorine atom on an aromatic ring.[8][9][10]
Mass Spectrometry (GC-MS or LC-MS) Molecular Weight DeterminationA molecular ion peak corresponding to the exact mass of C₁₃H₁₄FN.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak under optimized conditions (e.g., reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase).[11][12][13]
Infrared (IR) Spectroscopy Functional Group IdentificationA characteristic sharp absorption band for the nitrile (C≡N) stretch around 2230-2250 cm⁻¹.

Application Notes: A Versatile Building Block in Drug Discovery

The nitrile group of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile is a versatile functional handle that can be readily converted into other key functionalities for the synthesis of compound libraries.

Hydrolysis to Carboxylic Acid

The nitrile can be hydrolyzed to the corresponding carboxylic acid, 1-(5-fluoro-2-methylphenyl)cyclopentanecarboxylic acid, under acidic or basic conditions. This carboxylic acid can then be used in amide bond coupling reactions to generate a wide array of amides, which are prevalent in many drug molecules.

Workflow for Nitrile Hydrolysis and Amide Coupling:

G start 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile hydrolysis Acid or Base Hydrolysis (e.g., H2SO4/H2O or NaOH/H2O, Heat) start->hydrolysis acid 1-(5-Fluoro-2-methylphenyl)cyclopentanecarboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., R-NH2, EDC, HOBt) acid->coupling amide_library Library of Amide Derivatives coupling->amide_library

Synthetic pathway from the nitrile to an amide library.

Representative Protocol for Acidic Hydrolysis:

  • To a round-bottom flask, add 1-(5-fluoro-2-methylphenyl)cyclopentanecarbonitrile (1.0 equivalent).

  • Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The carboxylic acid will precipitate and can be collected by filtration.

  • The crude product can be recrystallized from a suitable solvent system (e.g., water/ethanol).

Reduction to Primary Amine

The nitrile can be reduced to the corresponding primary amine, [1-(5-fluoro-2-methylphenyl)cyclopentyl]methanamine, using a variety of reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This primary amine is a valuable intermediate for the synthesis of ureas, sulfonamides, and other amine derivatives.

Representative Protocol for Reduction with LiAlH₄:

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-(5-fluoro-2-methylphenyl)cyclopentanecarbonitrile (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • The amine can be further purified by distillation or chromatography if necessary.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic incorporation of a fluoroaryl group and a readily transformable nitrile functionality provides a platform for the synthesis of diverse compound libraries with potentially enhanced pharmacological properties. The protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this compound in their pursuit of novel therapeutic agents.

References

  • You, J., & Verkade, J. G. (2003). A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides.
  • Wodskou, T., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8043-8051.
  • Peng, B. (2017).
  • Navo, C. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(8), 9183-9189.
  • Chu, L. (2011). Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt.
  • Caron, S., et al. (2005). Mild and Practical Method for the α-Arylation of Nitriles with Heteroaryl Halides. The Journal of Organic Chemistry, 70(23), 9487-9490.
  • Peng, B., & Li, Y. (2017). Redox-Neutral α‑Arylation of Alkyl Nitriles with Aryl Sulfoxides: A Rapid Electrophilic Rearrangement. Journal of the American Chemical Society, 139(9), 3465-3468.
  • Salama, A. A., & El-Essawy, F. A. (2017). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Future Medicinal Chemistry, 9(13), 1537-1554.
  • Wodskou, T., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8043-8051.
  • Gerig, J. T. Fluorine NMR.
  • Caron, S., Wojcik, J. M., & Vazquez, E. (2002). Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile. Organic Syntheses, 79, 209.
  • Benchchem. Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis.
  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 775-783.
  • Apollo Scientific. (2026, January 19).
  • National Renewable Energy Laboratory. (2023, April 5). Aromatic Monomer Analysis by UHPLC-MS/MS. protocols.io.
  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile.
  • Dong, G., et al. (2023). α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Organic Syntheses, 100, 99-112.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. 6(5), 104-105.

Sources

Method

Application Notes: Strategic Utility of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile in Organic Synthesis

Executive Summary & Chemical Profile 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile (CAS: 2113012-21-6),[1] is a highly specialized, sterically congested building block utilized extensively in modern medicinal chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile (CAS: 2113012-21-6),[1] is a highly specialized, sterically congested building block utilized extensively in modern medicinal chemistry. Structurally, it features a cyclopentane ring fused to a quaternary stereocenter, bearing both a versatile nitrile group and a 5-fluoro-2-methylphenyl moiety.

This specific structural motif is a privileged scaffold in the development of central nervous system (CNS) agents and targeted kinase inhibitors. The strategic placement of the fluorine atom and the methyl group allows medicinal chemists to precisely tune the physicochemical properties and binding conformations of downstream active pharmaceutical ingredients (APIs), such as cyclin-dependent kinase 9 (CDK9) inhibitors[2] and Janus kinase (JAK) inhibitors[3].

Mechanistic Rationale & Strategic Utility (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over simpler analogs. The selection of this scaffold is driven by three core principles of drug design:

  • Steric & Metabolic Shielding : The incorporation of the cyclopentane ring creates a bulky quaternary carbon center adjacent to the aromatic ring. This completely blocks α -proton abstraction and severely restricts the conformational flexibility of the attached functional groups. In biological systems, this steric shielding prevents rapid cytochrome P450-mediated α -oxidation, a common metabolic liability in benzylic systems[4].

  • Fluorine Bioisosterism : The fluorine atom at the 5-position serves a dual purpose. It increases the overall lipophilicity of the molecule—enhancing blood-brain barrier (BBB) penetration for CNS targets—while simultaneously exerting an electron-withdrawing inductive effect that lowers the pKa​ of downstream amines, optimizing their physiological ionization state.

  • Targeted Conformational Locking : The 2-methyl group forces the phenyl ring out of coplanarity with the cyclopentane ring due to severe allylic strain. This "locked" orthogonal conformation is crucial for fitting the molecule into tight, highly specific kinase ATP-binding pockets, such as those targeted in MYC-dependent cancer therapies[2].

Key Synthetic Workflows

The synthetic utility of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile lies in the divergent reactivity of its nitrile group.

Workflow SM 1-(5-Fluoro-2-methylphenyl) cyclopentanecarbonitrile Amine Primary Amine (CNS/Kinase Intermediates) SM->Amine LiAlH4 or BH3-THF (Reduction) Acid Carboxylic Acid (DPP-4/JAK Intermediates) SM->Acid H2SO4 / H2O (Hydrolysis) Ketone Ketone Derivatives (Building Blocks) SM->Ketone RMgX then H3O+ (Grignard Addition)

Divergent synthetic pathways of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile.

A. Reductive Amination to Primary Amines

Reduction of the nitrile yields 1-(5-fluoro-2-methylphenyl)cyclopentylmethanamine. This primary amine is a critical pharmacophore for kinase inhibitor side-chains[2]. Causality : The quaternary center severely sterically hinders the nitrile carbon. Mild reducing agents (like NaBH4​ ) fail to penetrate this steric shield. Strong, unhindered hydride sources like Lithium Aluminum Hydride ( LiAlH4​ ) or Borane-THF ( BH3​⋅THF ) are mandatory to force the sequential hydride transfers[4].

B. Hydrolysis to Carboxylic Acids

Hydrolysis yields 1-(5-Fluoro-2-methylphenyl)cyclopentanecarboxylic acid (CAS: 1895636-32-4)[], a precursor for amide-linked therapeutics, including dipeptidyl-peptidase IV (DPP-4) inhibitors. Causality : Standard basic hydrolysis ( NaOH/MeOH ) stalls at the primary amide stage because the tetrahedral intermediate formed during hydroxide attack is too sterically congested. Harsh acidic conditions (e.g., 70% H2​SO4​ at reflux) are required to protonate the amide oxygen, creating a highly electrophilic carbon that forces water addition.

C. Synthesis of the Core Scaffold

The core nitrile itself is typically synthesized via transition-metal catalysis. Palladium-catalyzed α -arylation of cyclopentanecarbonitrile with 2-bromo-4-fluorotoluene is the most efficient route, utilizing bulky phosphine ligands (e.g., BINAP) to facilitate the reductive elimination step[6],[7].

Quantitative Data: Reaction Optimization

Table 1: Comparative Reduction Strategies for Sterically Hindered Nitriles
Reducing AgentSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale / Notes
NaBH4​ / NiCl2​ MeOH0 to 2512< 10Insufficient hydride nucleophilicity for sterically hindered nitriles.
BH3​⋅THF THF65 (Reflux)1875-80Excellent chemoselectivity; requires harsh acidic workup to break the strong B-N bond.
LiAlH4​ THF65 (Reflux)685-92Strongest hydride donor; overcomes steric shielding efficiently. Requires Fieser workup.
Table 2: Comparative Hydrolysis Strategies for 1-Arylcyclopentanecarbonitriles
ConditionsTemp (°C)Time (h)Major ProductMechanistic Rationale / Notes
NaOH (aq) / EtOH80 (Reflux)24Primary AmideTetrahedral intermediate is too sterically hindered for further hydrolysis.
NaOH / H2​O2​ / DMSO2512Primary AmideHydroperoxide anion is a superior nucleophile but reaction completely stalls at the amide.
70% H2​SO4​ (aq)13024Carboxylic AcidProtonation of amide oxygen forces water addition despite extreme steric bulk.

Experimental Protocols

Protocol 1: Synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentylmethanamine via LiAlH4​ Reduction

This protocol utilizes a self-validating Fieser workup to prevent the formation of unfilterable aluminum hydroxide gels, ensuring high recovery of the lipophilic amine.

Reagents:

  • 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile (1.0 eq, 10.0 mmol)

  • Lithium Aluminum Hydride ( LiAlH4​ ) (2.5 eq, 25.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • System Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon for 15 minutes.

  • Hydride Suspension : Add anhydrous THF (30 mL) to the flask and cool to 0 °C using an ice-water bath. Carefully add LiAlH4​ (950 mg, 25.0 mmol) in small portions. Caution: Highly exothermic and evolves H2​ gas.

  • Substrate Addition : Dissolve the nitrile (2.03 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH4​ suspension over 30 minutes via an addition funnel.

  • Thermal Activation : Remove the ice bath and heat the reaction mixture to a gentle reflux (65 °C) for 6 hours. Causality: The quaternary carbon creates a massive steric shield; thermal energy is required to overcome the activation barrier for the second hydride transfer.

  • Fieser Workup (Critical Step) : Cool the reaction to 0 °C. Dilute with diethyl ether (50 mL). Successively and cautiously add:

    • 0.95 mL of distilled H2​O (dropwise, wait for effervescence to cease).

    • 0.95 mL of 15% aqueous NaOH solution.

    • 2.85 mL of distilled H2​O . Causality: This specific stoichiometric sequence forces the aluminum salts to precipitate as a granular, easily filterable white solid rather than a colloidal gel.

  • Isolation : Stir vigorously for 15 minutes until the salts turn completely white. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether (3 x 20 mL).

  • Concentration : Dry the combined organic filtrates over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the primary amine as a pale yellow oil.

Mechanism Nitrile Sterically Hindered Nitrile Complex1 Nitrile-AlH3 Complex (Coordination) Nitrile->Complex1 LiAlH4, THF ImineSalt Aluminate Imine Salt (First Hydride Transfer) Complex1->ImineSalt Intramolecular H- transfer AmineSalt Aluminate Amine Salt (Second Hydride Transfer) ImineSalt->AmineSalt AlH4- attack Product Primary Amine (Aqueous Workup) AmineSalt->Product H2O / NaOH quench

Mechanistic sequence for the LiAlH4 reduction of sterically hindered nitriles.

Protocol 2: Synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarboxylic acid via Acidic Hydrolysis

Reagents:

  • 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile (1.0 eq, 5.0 mmol)

  • 70% Aqueous Sulfuric Acid ( H2​SO4​ ) (15 mL)

Step-by-Step Methodology:

  • Preparation : In a 50 mL heavy-walled pressure flask, suspend the nitrile (1.01 g, 5.0 mmol) in 70% aqueous H2​SO4​ (15 mL).

  • Hydrolysis : Seal the flask and heat the biphasic mixture to 130 °C behind a blast shield for 24 hours with vigorous magnetic stirring. Causality: The extreme temperature and acidity are necessary to protonate the highly hindered intermediate amide, forcing the addition of water to cleave the C-N bond.

  • Quenching : Allow the reaction to cool to room temperature. Carefully pour the dark acidic mixture over 100 g of crushed ice to precipitate the crude carboxylic acid.

  • Extraction : Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (20 mL).

  • Purification : To separate the acid from unreacted starting material or amide intermediates, extract the organic layer with saturated aqueous NaHCO3​ (3 x 20 mL). The desired acid moves into the aqueous phase as the sodium salt.

  • Re-acidification : Carefully acidify the combined aqueous NaHCO3​ extracts with 6M HCl until the pH reaches 2. Extract the precipitated free acid with Ethyl Acetate (2 x 30 mL).

  • Isolation : Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo to yield the pure carboxylic acid as an off-white solid.

References

  • Title : 1-(5-FLUORO-2-METHYLPHENYL)CYCLOPENTANECARBONITRILE, 2113012-21-6 Source : Advanced Technology & Industrial Co., Ltd. URL :[Link]

  • Title : Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers Source : National Institutes of Health (NIH) / PubMed Central URL :[Link][2]

  • Title : US9328099B2 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors Source : Google Patents URL : [3]

  • Title : Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles Source : National Institutes of Health (NIH) / PubMed URL :[Link][6]

  • Title : Information on EC 3.4.14.5 - dipeptidyl-peptidase IV Source : BRENDA Enzyme Database URL : [Link]

  • Title : Publications | The Hartwig Group (Alpha-Arylation of Nitriles) Source : University of California, Berkeley URL : [Link][7]

Sources

Application

Application Note: 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile as a Sterically Hindered Building Block in Medicinal Chemistry

Executive Summary The rational design of central nervous system (CNS) agents, kinase inhibitors, and GPCR ligands frequently relies on conformationally restricted scaffolds to enhance target affinity and metabolic stabil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of central nervous system (CNS) agents, kinase inhibitors, and GPCR ligands frequently relies on conformationally restricted scaffolds to enhance target affinity and metabolic stability. 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile (CAS: 2113012-21-6) is a highly specialized building block that provides a rigid 1,1-disubstituted cyclopentyl core[1].

This application note provides an in-depth technical guide to utilizing this intermediate. Due to the extreme steric shielding around the nitrile—caused by the orthogonal conformation of the ortho-methylphenyl group and the bulk of the cyclopentyl ring—standard synthetic transformations often fail. This guide details the causality behind these steric challenges and provides field-proven, self-validating protocols for the reduction and hydrolysis of this hindered nitrile[2][3].

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in biphasic extractions and chromatographic purifications.

PropertyValueMedicinal Chemistry Significance
Chemical Name 1-(5-Fluoro-2-methylphenyl)cyclopentane-1-carbonitrileEstablishes a quaternary carbon center.
CAS Registry Number 2113012-21-6Unique identifier for procurement and QA[1].
Molecular Formula C₁₃H₁₄FNHigh sp³ character improves clinical success rates.
Molecular Weight 203.26 g/mol Low molecular weight allows for downstream elaboration.
Topological Polar Surface Area (TPSA) 23.8 ŲExcellent blood-brain barrier (BBB) penetration potential.
Rotatable Bonds 1 (Aryl-C1 bond)Highly rigid; minimizes entropic penalty upon target binding.

Conformational Analysis & Medicinal Chemistry Utility

The Causality of Steric Shielding

The utility of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile lies in its unique 3D geometry. The ortho-methyl group on the phenyl ring creates severe allylic 1,3-strain with the cyclopentane ring if the system attempts to achieve coplanarity. Consequently, the aromatic ring is forced into an orthogonal conformation relative to the cyclopentane ring.

This orthogonal twist creates a "steric umbrella" over the adjacent nitrile group. While this makes the final drug highly resistant to enzymatic degradation, it also renders the nitrile highly resistant to standard nucleophilic attack (e.g., standard Grignard additions or basic hydrolysis).

Strategic Substituent Effects
  • 1,1-Cyclopentyl Core: Acts as a lipophilic, conformationally locked bioisostere for a gem-dimethyl group. It alters the vector of attached pharmacophores, often increasing binding pocket residency time[3].

  • 5-Fluoro Substitution: The fluorine atom is positioned to block cytochrome P450-mediated oxidation at the metabolically vulnerable meta position, while its electron-withdrawing nature modulates the pKa of any downstream amines.

  • 2-Methyl Substitution: Locks the dihedral angle of the aryl ring, creating a stable atropisomer-like geometry that can selectively engage narrow hydrophobic pockets in target proteins.

Synthetic Divergence: Overcoming Steric Hindrance

Transforming this hindered nitrile requires reagents that bypass direct nucleophilic attack at the shielded carbon.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available for this building block, utilizing specialized reagents to overcome steric barriers.

Figure 1: Divergent synthetic pathways for the functionalization of the sterically hindered nitrile core.

Mechanistic Rationale: Alane vs. LAH

Standard Lithium Aluminum Hydride (LiAlH₄) acts via direct nucleophilic hydride delivery. Against the orthogonal 2-methylphenyl group, LAH suffers from massive steric repulsion, leading to incomplete reactions or recovery of starting material[2].

By mixing LiAlH₄ with AlCl₃ (in a 3:1 or 1:1 ratio), Alane (AlH₃) is generated in situ. Alane is an electrophilic reducing agent. It first coordinates to the exposed lone pair of the nitrile nitrogen (which projects outward, away from the steric bulk). Once coordinated, hydride transfer occurs intramolecularly, completely bypassing the steric shield[2].

Figure 2: Mechanistic divergence between nucleophilic LAH and electrophilic Alane in hindered systems.

Validated Experimental Protocols

Protocol A: Alane-Mediated Reduction to Primary Amine

Objective: Synthesize (1-(5-Fluoro-2-methylphenyl)cyclopentyl)methanamine. Self-Validating System: The reaction's success is validated during the Fieser workup; a successful reduction will yield a highly basic organic layer (pH > 10) upon testing the ether extract with wet pH paper, confirming the presence of the free amine.

Step-by-Step Methodology:

  • Alane Generation: Flame-dry a 250 mL 3-neck flask under argon. Add anhydrous THF (50 mL) and LiAlH₄ (2.0 equiv, 1.52 g). Cool to 0 °C. Slowly add anhydrous AlCl₃ (0.66 equiv, 0.88 g) in portions. Stir for 30 minutes at 0 °C to ensure complete formation of AlH₃.

  • Substrate Addition: Dissolve 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile (1.0 equiv, 4.06 g, 20 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the alane suspension over 20 minutes to control the exotherm.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Validation check: TLC (Hexanes/EtOAc 8:2) should show complete disappearance of the UV-active nitrile spot.

  • Fieser Workup (Critical Step): Cool the flask back to 0 °C. To prevent the formation of unfilterable gelatinous aluminum hydroxide emulsions, strictly follow the n,n,3n rule:

    • Slowly add 1.52 mL of DI water (dropwise, extreme caution: H₂ gas evolution).

    • Add 1.52 mL of 15% aqueous NaOH.

    • Add 4.56 mL of DI water.

  • Isolation: Warm to room temperature and stir vigorously for 15 minutes until the aluminum salts precipitate as a granular, white solid. Filter through a pad of Celite, washing the cake thoroughly with diethyl ether (3 × 50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified via Kugelrohr distillation or converted to the HCl salt by bubbling HCl gas through an ethereal solution of the product.

Protocol B: Alpha-Effect Oxidative Hydrolysis to Primary Amide

Objective: Synthesize 1-(5-Fluoro-2-methylphenyl)cyclopentanecarboxamide. Causality: Standard hydroxide ( HO− ) is too sterically hindered to attack the nitrile carbon. By using hydrogen peroxide and NaOH, we generate the hydroperoxide anion ( HOO− ). Due to the alpha-effect (repulsion between adjacent lone pairs on the oxygen atoms), HOO− is a significantly more potent nucleophile, capable of penetrating the steric shield to form a peroxyimidic acid intermediate, which rapidly collapses to the amide.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve the nitrile (10 mmol, 2.03 g) in a 4:1 mixture of DMSO and Ethanol (25 mL).

  • Reagent Addition: Add 6 M aqueous NaOH (2.0 mL). Cool the mixture to 10 °C using a water bath.

  • Oxidation: Slowly add 30% aqueous H2​O2​ (5.0 mL) dropwise over 15 minutes. Validation check: The reaction will become mildly exothermic and effervescent (O₂ evolution).

  • Heating: Attach a reflux condenser and warm the mixture to 50 °C for 3 hours.

  • Isolation: Cool to room temperature and pour the mixture into 100 mL of ice-cold water. The primary amide will precipitate as a white solid.

  • Filtration: Filter the solid under vacuum, wash with cold water (3 × 20 mL), and dry in vacuo over P2​O5​ .

Reaction Optimization & Yield Data

The following table summarizes the quantitative data and expected yields based on the optimization of the protocols described above.

TransformationReagent SystemTemp / TimeExpected YieldKey Analytical Marker (IR/NMR)
Nitrile → Amine LiAlH₄ (Standard)Reflux, 12h< 15%Strong C≡N stretch at 2230 cm⁻¹ remains.
Nitrile → Amine AlH₃ (LiAlH₄/AlCl₃) RT, 4h 85 - 92% Disappearance of 2230 cm⁻¹; new N-H stretch at 3300 cm⁻¹.
Nitrile → Amide NaOH / H₂OReflux, 24h0% (Recovered SM)No change.
Nitrile → Amide H₂O₂ / NaOH / DMSO 50 °C, 3h 88 - 95% Appearance of C=O stretch at 1680 cm⁻¹ and primary amide N-H stretches.
Nitrile → Acid KOH / Ethylene Glycol150 °C, 48h65 - 75%Broad O-H stretch (2500-3000 cm⁻¹); C=O at 1710 cm⁻¹.

References

  • Accela ChemBio Inc. (2023). Product Catalog: 1-(5-Fluoro-2-methylphenyl)cyclobutanecarbonitrile and related derivatives. Retrieved from[Link]

  • Thieme E-Books & E-Journals. (n.d.). Synthesis by Reduction: The reduction of sterically hindered nitriles by lithium aluminum hydride/aluminum trichloride. Retrieved from[Link][2]

Sources

Method

Application Note: Comprehensive Analytical Characterization of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

Abstract & Introduction This application note provides a comprehensive guide to the analytical methods required for the robust characterization of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile. As a key intermediat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

This application note provides a comprehensive guide to the analytical methods required for the robust characterization of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile. As a key intermediate in the synthesis of various research chemicals and potential pharmaceutical compounds, verifying its identity, purity, and impurity profile is of paramount importance.[1][2] This document moves beyond simple procedural lists to explain the scientific rationale behind the selection of each analytical technique, ensuring a thorough and validated approach. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. These methods, when used in concert, provide an unambiguous confirmation of structure and a precise quantification of purity, meeting the rigorous standards of drug development and chemical research professionals.

Compound Details:

Property Value
IUPAC Name 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile
CAS Number 2113012-21-6[3]
Molecular Formula C₁₃H₁₄FN
Molecular Weight 215.26 g/mol
SMILES CC1=C(C=C(F)C=C1)C2(CCCC2)C#N[3]

| Structure | |

The Analytical Strategy: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's identity and purity. A synergistic approach is necessary for full characterization. The relationship between the primary analytical methods described herein is illustrated below. Each technique provides a unique and complementary piece of the puzzle, from functional group identification (FTIR) to precise structural mapping (NMR) and impurity quantification (HPLC, GC-MS).

cluster_0 Analytical Workflow for Characterization Compound 1-(5-Fluoro-2-methylphenyl) cyclopentanecarbonitrile FTIR FTIR Spectroscopy Compound->FTIR Provides Functional Group ID NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR Confirms Covalent Structure HPLC HPLC-UV Compound->HPLC Determines Purity & Non-Volatile Impurities GCMS GC-MS Compound->GCMS Identifies Volatile Impurities

Caption: Interrelation of analytical techniques for comprehensive characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Molecular Fingerprint

3.1 Scientific Rationale FTIR spectroscopy is an essential first-pass technique for confirming the presence of key functional groups.[4] It works by measuring the absorption of infrared radiation by the molecule, which excites specific bond vibrations. The resulting spectrum is a unique "fingerprint" of the molecule, allowing for rapid identity confirmation.[5] For our target compound, we expect to observe characteristic absorption bands for the nitrile, aromatic ring, aliphatic chains, and the carbon-fluorine bond.

3.2 Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR) The ATR method is highly efficient as it requires little to no sample preparation.[6]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile sample directly onto the ATR crystal.

  • Analysis: Apply pressure using the anvil to ensure intimate contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

3.3 Expected Data & Interpretation The resulting spectrum should be compared against a reference or interpreted based on characteristic group frequencies.

Expected Vibrational ModeWavenumber (cm⁻¹)Expected IntensityRationale
Aliphatic C-H Stretch2970 - 2860StrongFrom cyclopentyl and methyl groups.
Nitrile (C≡N) Stretch2260 - 2240Medium, SharpHighly characteristic of the nitrile functional group.
Aromatic C=C Stretch1610 - 1580Medium-WeakVibrations of the substituted phenyl ring.
Aromatic C-H Bending900 - 680StrongOut-of-plane bending confirms aromatic substitution pattern.
C-F Stretch1250 - 1000StrongIndicates the presence of the fluorine substituent.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

4.1 Scientific Rationale HPLC is the cornerstone technique for determining the purity of non-volatile organic compounds. A reverse-phase HPLC (RP-HPLC) method is ideal for 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile due to its moderate polarity. The method separates the analyte from its impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[7] Quantification is achieved using an ultraviolet (UV) detector, leveraging the chromophore of the phenyl ring.

4.2 Experimental Protocol: RP-HPLC with UV Detection

  • Sample Preparation:

    • Accurately prepare a stock solution of the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 1.0 mg/mL.

    • Prepare a working solution by diluting the stock solution to 0.1 mg/mL using the same diluent.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • The following conditions are a robust starting point and should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[8]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 40% B to 95% B; 20-25 min: Hold at 95% B; 25.1-30 min: Return to 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Impurity Profiling

5.1 Scientific Rationale GC-MS is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile organic compounds.[9][10] It is employed here to detect any residual solvents or volatile side-products from the synthesis that would be missed by HPLC. The gas chromatograph separates components based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer fragments the eluted components, providing a mass spectrum that acts as a molecular fingerprint for identification.[11]

5.2 Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumental Parameters:

ParameterCondition
GC Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Program Initial 50 °C, hold 2 min; Ramp at 15 °C/min to 280 °C, hold 5 min[12]
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 m/z
  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities relative to the main peak using area percent, or against a calibrated standard if absolute quantification is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

6.1 Scientific Rationale NMR spectroscopy is the most powerful tool for the unambiguous elucidation of a molecule's covalent structure.[13] By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H NMR will reveal the number and arrangement of protons, ¹³C NMR will identify all unique carbon atoms, and ¹⁹F NMR will confirm the presence and environment of the fluorine atom.

6.2 Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters (300-500 MHz Spectrometer):

Parameter¹H NMR¹³C NMR¹⁹F NMR
Pulse Program Standard 90° pulseProton-decoupledProton-decoupled
Spectral Width ~12 ppm~220 ppm~200 ppm
Acquisition Time 2-3 seconds1-2 seconds1-2 seconds
Relaxation Delay 2 seconds2 seconds2 seconds
Number of Scans 8 - 161024 - 409664 - 256
  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

6.3 Predicted Spectral Data & Interpretation The following data are predicted based on the known effects of substituents on chemical shifts.

  • ¹H NMR: Expect signals for the aromatic protons (split by each other and by the fluorine), the cyclopentyl protons (complex multiplets), and the methyl group protons (a singlet).

  • ¹³C NMR: Expect distinct signals for all 13 carbons. The carbons on the aromatic ring will show splitting due to coupling with the fluorine atom (C-F coupling).[13] Key signals include the nitrile carbon (~120 ppm), aromatic carbons (~110-165 ppm), and aliphatic carbons (~20-60 ppm).

  • ¹⁹F NMR: A single signal (likely a multiplet due to coupling with nearby protons) is expected, confirming the presence of the single fluorine atom.

Overall Analytical Workflow

A logical, step-by-step workflow ensures that all aspects of the compound's characterization are addressed efficiently. This process begins with identity confirmation and progresses to detailed purity and impurity analysis.

cluster_1 Characterization Protocol Flow Start Sample Received FTIR 1. FTIR Analysis Start->FTIR Check1 Functional Groups Match? FTIR->Check1 NMR 2. NMR Structural Elucidation (¹H, ¹³C, ¹⁹F) Check1->NMR Yes Stop Reject Batch Check1->Stop No Check2 Structure Confirmed? NMR->Check2 HPLC 3. HPLC Purity Assay Check2->HPLC Yes Check2->Stop No GCMS 4. GC-MS Volatile Analysis HPLC->GCMS Report Final Certificate of Analysis GCMS->Report

Caption: Step-by-step analytical workflow from sample receipt to final report.

References

  • SIELC. (n.d.). Separation of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shimadzu. (n.d.). Application Compendium of Comprehensive 2D GC Vol.1-5. Retrieved from [Link]

  • Animal Health Laboratory, University of Guelph. (2019, May 13). GC/MS-LC/MS multi-residue method. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra: (a) MEL; (b) PPA; (c) MPhP. Retrieved from [Link]

  • OrganicChemistryData.org. (n.d.). NMR Info/Data — Hans Reich Collection. Retrieved from [Link]

  • Mettler Toledo. (n.d.). FTIR Spectroscopy - Guide to Improving Chemical Processes. Retrieved from [Link]

  • MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-2-methylcyclopentane. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS Analysis of Volatile Plant Secondary Metabolites. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-phenylcyclopentanecarboxaldehyde. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • ASTM International. (1992). D5315: Standard Test Method for Carbamates in Water. Retrieved from [Link]

  • Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Retrieved from [Link]

  • De Gruyter. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • J.S. Held. (2022). Fourier-Transform Infrared (FTIR) Technology & Analysis. Retrieved from [Link]

  • MDPI. (2025, May 10). Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]

  • Nanyang Technological University. (n.d.). Enhanced Gas Chromatography-Mass Spectrometry Method for Bacterial Polyhydroxyalkanoates (PHAs) Analysis. Retrieved from [Link]

  • PMC. (2023, April 29). Development of a HPLC fluorometric method for the quantification of enfuvirtide following in vitro releasing studies on thermosensitive in situ forming gel. Retrieved from [Link]

  • MDPI. (2023, November 23). A Nondestructive Methodology for Determining Chemical Composition of Salvia miltiorrhiza via Hyperspectral Imaging Analysis and Squeeze-and-Excitation Residual Networks. Retrieved from [Link]

  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

Abstract This application note provides a detailed guide to the structural characterization of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile using one-dimensional proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the structural characterization of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile using one-dimensional proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. As a complex molecule featuring aromatic, aliphatic, and quaternary centers, its unambiguous structural confirmation is critical for its intended use in pharmaceutical research and drug development. We present a thorough analysis of the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind chemical shifts, signal multiplicities, and coupling constants. Furthermore, this document provides robust, step-by-step protocols for sample preparation, data acquisition, and processing, designed to ensure high-quality, reproducible results. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the definitive structural analysis of novel organic compounds.

Introduction

1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile is a synthetic intermediate whose structural framework is relevant in the design of bioactive molecules. The molecule incorporates several key features: a substituted aromatic ring, a five-membered aliphatic ring, and two quaternary carbons, one of which is a nitrile. Each of these features presents a unique signature in an NMR spectrum. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the precise structure of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1]

This note will deconstruct the expected NMR spectra of the title compound, providing a predictive framework grounded in fundamental principles. By understanding the influence of factors such as electron-withdrawing groups, steric effects, and spin-spin coupling, researchers can confidently assign the observed signals to the correct nuclei, thereby confirming the molecular structure.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile are numbered as shown in the diagram below. This convention will be used throughout the document.

Caption: Molecular structure of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information based on chemical shift, integration, and signal splitting (multiplicity).[3] Each of these parameters is crucial for assigning protons to their respective positions in the molecule.

Causality of Proton Chemical Shifts and Multiplicities
  • Aromatic Protons (H-3', H-4', H-6'): Protons attached to an aromatic ring typically resonate in the downfield region (δ 6.5–8.0 ppm) due to the deshielding effect of the aromatic ring current.[4] The electronic effects of the substituents (-F, -CH₃) and their positions will modulate these shifts. The fluorine atom will induce spin-spin coupling with adjacent protons, leading to additional splitting of their signals.

  • Cyclopentane Protons (H-2, H-3, H-4, H-5): These aliphatic protons are expected in the upfield region (δ 1.5–2.5 ppm).[5] Due to the conformational flexibility of the cyclopentane ring, the protons on a single carbon are often diastereotopic, and complex spin-spin coupling between adjacent and geminal protons typically results in overlapping multiplets.[5] The protons on C-2 and C-5, being adjacent to the heavily substituted quaternary carbon C-1, are expected to be the most deshielded among the cyclopentane protons.

  • Methyl Protons (H-7'): Protons on a methyl group attached to an aromatic ring (benzylic) typically appear around δ 2.0–3.0 ppm.[4] Since there are no adjacent protons, this signal is expected to be a singlet.

Predicted ¹H NMR Data Summary
Assignment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Justification
H-4'~ 7.20 - 7.401HTriplet of doublets (td) or multipletCoupled to H-3' (ortho, J ≈ 8 Hz) and H-6' (para, J ≈ 2.5 Hz). Also coupled to F (meta, J ≈ 5-6 Hz).
H-6'~ 7.00 - 7.151HDoublet of doublets (dd)Coupled to F (ortho, J ≈ 8-9 Hz) and H-4' (para, J ≈ 2.5 Hz).
H-3'~ 6.90 - 7.051HDoublet of doublets (dd)Coupled to H-4' (ortho, J ≈ 8 Hz) and F (meta, J ≈ 5-6 Hz).
H-2, H-5~ 2.20 - 2.604HMultiplet (m)Deshielded by adjacent quaternary carbon (C1) and its electron-withdrawing substituents. Complex coupling.
H-7' (CH₃)~ 2.10 - 2.303HSinglet (s)Benzylic methyl group with no adjacent protons.
H-3, H-4~ 1.70 - 2.104HMultiplet (m)Shielded relative to H-2/H-5. Complex coupling within the aliphatic ring system.

Predicted ¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectra show a single peak for each chemically non-equivalent carbon atom.[6] The chemical shift range is much wider than for ¹H NMR (0-220 ppm), which minimizes signal overlap even in complex molecules.[7]

Causality of Carbon Chemical Shifts
  • Aromatic Carbons (C-1' to C-6'): These sp²-hybridized carbons resonate in the δ 120–150 ppm range.[4] The carbon directly bonded to fluorine (C-5') will exhibit a large one-bond C-F coupling constant (¹JCF), appearing as a doublet. Other aromatic carbons will show smaller two- or three-bond C-F couplings.

  • Nitrile Carbon (CN): The sp-hybridized nitrile carbon is typically found in the δ 115–125 ppm region. This signal is often of lower intensity.

  • Quaternary Carbons (C-1, C-1', C-2', C-5'): Carbons with no attached protons generally produce signals of lower intensity due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).[8][9]

  • Aliphatic Carbons (C-2, C-3, C-4, C-5, C-7'): These sp³-hybridized carbons appear in the upfield region of the spectrum. The methyl carbon (C-7') will be the most shielded (lowest ppm value), while the cyclopentane carbons will be further downfield. Due to molecular symmetry, the C-2/C-5 and C-3/C-4 pairs are expected to be chemically equivalent, resulting in two signals for the cyclopentane methylene groups.

Predicted ¹³C NMR Data Summary
Assignment Predicted Chemical Shift (δ, ppm) Expected C-F Coupling Justification
C-5'~ 160 - 164¹JCF ≈ 240-250 Hz (d)Directly bonded to highly electronegative fluorine.
C-1'~ 140 - 145²JCF ≈ 20-25 Hz (d)Quaternary aromatic carbon, deshielded by substituents.
C-2'~ 135 - 140³JCF ≈ 7-9 Hz (d)Aromatic carbon bearing the methyl group.
C-4'~ 130 - 134²JCF ≈ 20-25 Hz (d)Aromatic CH.
C-6'~ 118 - 122²JCF ≈ 20-25 Hz (d)Aromatic CH, shielded by ortho-F.
C-3'~ 115 - 119³JCF ≈ 7-9 Hz (d)Aromatic CH, shielded by ortho-substituent.
CN~ 120 - 125-Nitrile group, sp-hybridized.
C-1~ 45 - 55-Quaternary sp³ carbon, deshielded by nitrile and phenyl groups.
C-2, C-5~ 35 - 45-Methylene carbons adjacent to the quaternary center.
C-3, C-4~ 25 - 30-Methylene carbons beta to the quaternary center.
C-7' (CH₃)~ 18 - 22-Methyl carbon on the aromatic ring.

Experimental Protocols

The following protocols describe a self-validating system for acquiring high-quality NMR data. The rationale behind key steps is provided to ensure both technical accuracy and a deep understanding of the process.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (~10-20 mg for ¹H, 25-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (~0.6-0.7 mL CDCl₃) weigh->dissolve tms Add Internal Standard (1 drop of TMS solution) dissolve->tms transfer Transfer to NMR Tube tms->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim for Field Homogeneity lock->shim acquire Acquire Spectra (Setup ¹H and ¹³C Experiments) shim->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum to TMS (0 ppm) baseline->reference integrate Integrate ¹H Signals reference->integrate analyze Spectral Analysis & Assignment integrate->analyze

Caption: Experimental workflow from sample preparation to final spectral analysis.

Protocol for Sample Preparation
  • Weigh the Analyte: Accurately weigh 10-20 mg of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile for ¹H NMR, or 25-50 mg for ¹³C NMR, into a clean, dry vial.

    • Rationale: A higher concentration is required for the ¹³C experiment due to the low natural abundance (1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio, which results in a much weaker signal compared to ¹H.[8][10]

  • Add Deuterated Solvent: Using a calibrated pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

    • Rationale: Deuterated solvents are used because deuterium (²H) resonates at a completely different frequency from protons (¹H), making the solvent invisible in the ¹H NMR spectrum.[11] The deuterium signal is essential for the spectrometer's field-frequency lock system.

  • Ensure Complete Dissolution: Gently agitate the vial to ensure the compound has fully dissolved.

  • Add Internal Standard: Add one drop of the deuterated solvent containing 0.03-0.05% Tetramethylsilane (TMS).

    • Rationale: TMS is the universally accepted internal standard for ¹H and ¹³C NMR. Its protons and carbons are highly shielded, and its signal is defined as 0.0 ppm, providing a reference point for all other chemical shifts.[10]

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, high-precision 5 mm NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol for NMR Data Acquisition
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (e.g., 'zg30')

  • Number of Scans (NS): 16 to 64

    • Rationale: Averaging multiple scans increases the signal-to-noise ratio, improving spectral quality.

  • Relaxation Delay (D1): 1-2 seconds

    • Rationale: This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.[12]

  • Acquisition Time (AQ): 3-4 seconds

  • Spectral Width (SW): ~16 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30')

  • Number of Scans (NS): 1024 to 4096

    • Rationale: A significantly higher number of scans is necessary to obtain a good signal-to-noise ratio for the low-abundance ¹³C nucleus.[8]

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): ~1 second

  • Spectral Width (SW): ~240 ppm

Protocol for Data Processing
  • Fourier Transform (FT): Apply an exponential multiplication (line broadening factor of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the raw Free Induction Decay (FID) data and perform a Fourier Transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. If TMS is not present, the residual solvent peak can be used (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[11]

  • Integration (¹H only): Integrate the area under each signal in the ¹H spectrum. Normalize the integration values to a known number of protons (e.g., the 3H of the methyl group) to determine the relative number of protons for each signal.[3]

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural elucidation of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, a complete and unambiguous assignment of all proton and carbon signals is achievable. The predictive analysis and detailed experimental protocols outlined in this application note serve as a robust guide for researchers, enabling them to verify the identity and purity of this and structurally related compounds with high confidence, thereby ensuring the integrity of subsequent research and development efforts.

References

  • Hoyt, E. A., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available at: [Link]

  • University of Bath. (n.d.). ¹³C NMR Spectroscopy. Available at: [Link]

  • Clark, J. (2014). the background to C-13 NMR spectroscopy. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Available at: [Link]

  • University of Puget Sound. (n.d.). ¹³C-NMR. Available at: [Link]

  • Patsnap. (2025). What Is H NMR? A Complete Guide to Proton NMR Spectroscopy. Patsnap Eureka. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Short Summary of ¹H-NMR Interpretation. Available at: [Link]

  • Bhal, S. (2023). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Available at: [Link]

  • Choudhary, M. I. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Assays Involving Fluorinated Nitrile Compounds

Introduction: The Strategic Role of Fluorinated Nitriles in Modern Drug Discovery The strategic incorporation of fluorine and nitrile functionalities into small molecules has become a cornerstone of modern medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorinated Nitriles in Modern Drug Discovery

The strategic incorporation of fluorine and nitrile functionalities into small molecules has become a cornerstone of modern medicinal chemistry. Fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2] The nitrile group (–C≡N), a versatile and relatively stable functional group, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and, critically, as a "warhead" for covalent or reversible covalent inhibition of enzymes.[3][4][5][6]

Fluorinated nitrile compounds, therefore, represent a powerful class of molecules with significant potential in drug discovery, particularly in the development of inhibitors for enzymes such as cysteine proteases, which are implicated in a wide range of diseases including cancer, neurodegenerative disorders, and viral infections.[7][8][9] This guide provides a comprehensive overview of the principles and detailed protocols for key in vitro assays designed to characterize the activity and mechanism of action of these promising compounds.

Part 1: Guiding Principles for Assay Design

The unique chemical nature of fluorinated nitriles necessitates a thoughtful approach to assay design. The primary considerations revolve around the potential for covalent modification of the target protein and the need to distinguish between different modes of inhibition.

Causality in Experimental Choices: Covalent vs. Non-Covalent Interactions

The electrophilic carbon of the nitrile group can be susceptible to nucleophilic attack by amino acid residues in an enzyme's active site, most commonly cysteine or serine, to form a thioimidate or imidate adduct, respectively.[10][11][12] This interaction can be reversible or irreversible. The presence of fluorine can modulate the electrophilicity of the nitrile carbon, influencing its reactivity.

Therefore, initial biochemical screens must be designed to not only identify "hits" but also to provide preliminary insights into their mechanism of action. Assays should be structured to differentiate between:

  • Reversible Non-Covalent Inhibition: The compound binds to the enzyme through non-covalent forces (e.g., hydrogen bonds, hydrophobic interactions).

  • Reversible Covalent Inhibition: The compound forms a transient covalent bond with the enzyme.

  • Irreversible Covalent Inhibition: The compound forms a stable, long-lasting covalent bond with the enzyme.

A typical workflow for characterizing a fluorinated nitrile inhibitor is outlined below.

G cluster_0 Initial Screening & Hit Identification cluster_1 Mechanism of Action (MoA) Studies cluster_2 Target Engagement & Cellular Activity A Primary Biochemical Assay (e.g., Fluorescence-based) B Dose-Response & IC50 Determination A->B C Time-Dependence of Inhibition Assay B->C D Washout/Dialysis Experiment C->D E Mass Spectrometry (Intact Protein) C->E F Jump-Dilution Assay D->F G Cellular Thermal Shift Assay (CETSA) F->G H Cell-Based Functional Assay (e.g., Cytotoxicity, Reporter Gene) G->H I 19F NMR for Target Engagement H->I

Figure 1: A generalized workflow for the in vitro characterization of fluorinated nitrile inhibitors.

Part 2: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for essential in vitro assays. These protocols are designed to be self-validating, with built-in controls to ensure data integrity.

Protocol 1: Fluorescence-Based Enzyme Inhibition Assay

This assay is a common starting point for identifying inhibitors and determining their potency (IC50). The example below is tailored for a cysteine protease, a frequent target for nitrile-based inhibitors.[8]

Principle: The assay measures the enzymatic cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, resulting in a lower fluorescence signal.

Materials:

  • Purified recombinant enzyme (e.g., Cathepsin K)

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5

  • Fluorinated nitrile compounds dissolved in DMSO

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the fluorinated nitrile compounds in DMSO. A typical starting concentration is 10 mM.

  • Enzyme Preparation: Dilute the enzyme to the desired working concentration in pre-warmed assay buffer.

  • Assay Setup:

    • To each well of the microplate, add 2 µL of the compound solution (or DMSO for control).

    • Add 88 µL of the diluted enzyme solution to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each compound concentration by determining the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Trustworthiness:

  • Positive Control: Include a known inhibitor of the target enzyme to validate assay performance.

  • Negative Control: DMSO-only wells serve as the 100% activity control.

  • Z'-factor Calculation: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable.

Protocol 2: Time-Dependence of Inhibition Assay

This assay is crucial for identifying time-dependent inhibitors, which are often covalent modifiers.

Principle: The inhibitor and enzyme are pre-incubated for varying lengths of time before the addition of the substrate. A time-dependent inhibitor will show increasing inhibition with longer pre-incubation times.

Procedure:

  • Follow the setup of the Fluorescence-Based Enzyme Inhibition Assay (Protocol 1).

  • Prepare multiple plates or sets of wells where the pre-incubation time of the compound with the enzyme is varied (e.g., 0, 15, 30, 60, and 120 minutes).

  • Initiate the reaction by adding the substrate at the end of each pre-incubation period.

  • Measure the reaction rates as described in Protocol 1.

  • Data Analysis: Plot the IC50 values as a function of the pre-incubation time. A decrease in IC50 with increasing pre-incubation time is indicative of time-dependent inhibition.

Protocol 3: Washout/Dialysis Experiment for Reversibility Assessment

This experiment directly assesses the reversibility of inhibition.

Principle: An enzyme-inhibitor complex is formed and then subjected to a method that would remove a non-covalently bound inhibitor (e.g., dialysis, size-exclusion chromatography). If the enzyme activity is restored, the inhibitor is reversible. If the activity remains inhibited, the inhibitor is likely irreversible.

Materials:

  • Enzyme and inhibitor

  • Dialysis tubing or size-exclusion spin columns

  • Assay buffer

Procedure:

  • Incubate the enzyme with a saturating concentration of the fluorinated nitrile inhibitor (e.g., 10x IC50) for a sufficient time to allow for binding.

  • As a control, incubate the enzyme with assay buffer alone.

  • Remove the unbound inhibitor by either:

    • Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag and dialyze against a large volume of assay buffer for several hours or overnight.

    • Size-Exclusion Chromatography: Pass the mixture through a size-exclusion spin column that retains the small molecule inhibitor but allows the larger enzyme to pass through.

  • Measure the enzymatic activity of the dialyzed/eluted enzyme using the Fluorescence-Based Enzyme Inhibition Assay (Protocol 1).

  • Data Analysis: Compare the activity of the inhibitor-treated enzyme to the buffer-treated control. Restoration of activity indicates reversible inhibition, while a lack of restoration suggests irreversible inhibition.

Protocol 4: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This is a direct method to confirm the formation of a covalent bond between the inhibitor and the enzyme.

Principle: The mass of the enzyme is precisely measured before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

Materials:

  • High-resolution mass spectrometer (e.g., ESI-Q-TOF)

  • Purified enzyme and inhibitor

Procedure:

  • Obtain a high-resolution mass spectrum of the intact, untreated enzyme.

  • Incubate the enzyme with the fluorinated nitrile inhibitor.

  • Remove any unbound inhibitor using size-exclusion chromatography.

  • Acquire a mass spectrum of the inhibitor-treated enzyme.

  • Data Analysis: Compare the mass spectra of the treated and untreated enzyme. A mass shift equal to the molecular weight of the inhibitor confirms a 1:1 covalent adduct.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation A Incubate Enzyme with Inhibitor B Remove Unbound Inhibitor (Size-Exclusion Chromatography) A->B D Acquire Mass Spectrum of Treated Enzyme B->D C Acquire Mass Spectrum of Untreated Enzyme E Compare Mass Spectra C->E D->E F Confirm Mass Shift (Δm = MW of Inhibitor) E->F

Figure 2: Workflow for confirming covalent adduct formation using intact protein mass spectrometry.

Protocol 5: ¹⁹F NMR for Target Engagement in a Cellular Context

For fluorinated compounds, ¹⁹F NMR is a powerful tool to study target engagement directly in a complex biological environment, including intact cells.[13][14]

Principle: The ¹⁹F NMR signal of a small molecule is sensitive to its chemical environment. When a fluorinated ligand binds to a protein, changes in the ¹⁹F chemical shift, line broadening, or relaxation rates can be observed, providing direct evidence of target engagement.

Materials:

  • High-field NMR spectrometer with a ¹⁹F probe

  • Cells expressing the target protein

  • Fluorinated nitrile compound

  • Cell culture medium and buffers

Procedure:

  • Reference Spectrum: Acquire a ¹⁹F NMR spectrum of the fluorinated nitrile compound in a buffer solution.

  • In-Cell Spectrum:

    • Prepare a suspension of cells expressing the target protein.

    • Add the fluorinated nitrile compound to the cell suspension.

    • Acquire a ¹⁹F NMR spectrum of the cell suspension.

  • Competition Experiment (Optional):

    • To confirm specific binding, add a known, non-fluorinated inhibitor of the target protein.

    • Acquire another ¹⁹F NMR spectrum. Displacement of the fluorinated compound should result in the ¹⁹F signal reverting towards that of the free compound.

  • Data Analysis: Compare the ¹⁹F NMR spectra. A significant change in the chemical shift or line shape of the ¹⁹F signal in the presence of cells indicates binding to the target protein.

Part 3: Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear and concise manner to facilitate comparison between compounds.

Table 1: Summary of In Vitro Characterization of Fluorinated Nitrile Compounds

Compound IDPrimary Assay IC50 (µM)Time-Dependent Inhibition (IC50 Fold-Shift at 60 min)Reversibility (Activity Recovery after Dialysis)Covalent Adduct Confirmed (Mass Shift, Da)
FNC-0010.5 ± 0.110.2< 5%+ 350.1
FNC-0021.2 ± 0.31.1> 90%No Shift Detected
FNC-0030.8 ± 0.28.5< 10%+ 364.1
Control
Known Irreversible Inhibitor0.1 ± 0.0215.8< 5%+ 280.2
Known Reversible Inhibitor2.5 ± 0.51.0> 95%No Shift Detected

Conclusion

The study of fluorinated nitrile compounds requires a multi-faceted in vitro assay cascade. By systematically progressing from initial potency determination to detailed mechanistic studies, researchers can build a comprehensive understanding of a compound's mode of action. The protocols outlined in this guide provide a robust framework for the characterization of these promising therapeutic candidates, ensuring scientific rigor and generating high-quality, interpretable data for drug development programs.

References

  • Vertex AI Search. (2026, March 20).
  • ResearchGate. (n.d.). A simple in vitro assay for assessing the reactivity of nitrile containing compounds | Request PDF. Retrieved from a URL provided by the grounding tool.
  • da Fonseca Lameiro, R., Shamim, A., Rosini, F., Cendron, R., Batista, P. H. J., & Montanari, C. A. (2020, December 8).
  • PMC. (n.d.).
  • Fleming, F. F., & Yao, L. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
  • ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins | The Journal of Physical Chemistry B.
  • OTAVA. (n.d.). OTAVA Covalent Inhibitors Library.
  • ResearchGate. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors | Request PDF.
  • PubMed. (2014, May 15). A Highly Sensitive Method for in Vitro Testing of Fluorinated Drug Candidates Using High-Resolution Continuum Source Molecular Absorption Spectrometry (HR-CS MAS).
  • ChemRxiv. (n.d.).
  • LE STUDIUM. (2018, May 4). Fluorine as a key element in modern drug discovery and development.
  • Wikipedia. (n.d.). Nitrile.
  • Altmann, E., et al. (2004, October 23). Novel Purine Nitrile Derived Inhibitors of the Cysteine Protease Cathepsin K.
  • PubMed. (2021, May 11). Nitrile-based peptoids as cysteine protease inhibitors.
  • MDPI. (2022, April 15). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases.
  • Frontiers. (n.d.).
  • ResearchGate. (2025, August 6).
  • Research Square. (2025, July 1). Application of HR CS GF-MAS for Determining the Intracellular Concentration of Fluorinated Drugs and Drug Candidates in Cancer Cells, Using Calcium Monofluoride (CaF) as the Target Molecule.
  • ACS Publications. (2024, January 12). Ligand-Based Competition Binding by Real-Time 19 F NMR in Human Cells.
  • ResearchGate. (n.d.). Various interactions between nitrile groups and proteins. (A) The... | Download Scientific Diagram.
  • PMC. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors.
  • Journal of Medicinal Chemistry. (2024, June 24). Covalent Inhibitors: To Infinity and Beyond.
  • MDPI. (2024, December 5). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.
  • ACS Medicinal Chemistry Letters. (2014, February 24).
  • Scribd. (n.d.).
  • RSC Publishing. (n.d.). Analytical strategies for detecting nanoparticle–protein interactions.
  • Frontiers. (2022, August 8). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.
  • ACS Publications. (2024, March 11).
  • Creative Proteomics. (n.d.). How to Analyze Protein-Protein Interaction: Top Lab Techniques.

Sources

Application

Application Note: Therapeutic Applications of Novel Cyclopentanecarbonitrile Compounds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Metabolic Disorders (DPP-IV Inhibition) and Targeted Oncology (VEGFR-2 Inhibition) Executive Summary & Pharmacophore Ratio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Metabolic Disorders (DPP-IV Inhibition) and Targeted Oncology (VEGFR-2 Inhibition)

Executive Summary & Pharmacophore Rationale

The cyclopentanecarbonitrile moiety is emerging as a highly versatile pharmacophore in modern drug discovery. Structurally, it combines a stable, lipophilic alicyclic ring (cyclopentane) with a highly reactive, electron-withdrawing functional group (nitrile). This dual nature allows the moiety to serve two distinct mechanistic roles in therapeutic development:

  • As a Covalent Warhead: The electrophilic carbon of the nitrile group can undergo nucleophilic attack by active-site serine residues in target enzymes, forming reversible covalent adducts[1].

  • As a Structural Anchor: The rigid cyclopentane ring provides optimal steric bulk to occupy hydrophobic binding pockets, while the cyano group acts as a potent hydrogen-bond acceptor, locking kinase domains into inactive conformations[2].

This application note details the mechanistic causality, quantitative data, and self-validating experimental protocols for two primary therapeutic applications of cyclopentanecarbonitrile derivatives: Dipeptidyl Peptidase IV (DPP-IV) inhibitors for Type 2 Diabetes, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors for tumor anti-angiogenesis.

Application I: Metabolic Disease (DPP-IV Inhibition)

Mechanistic Causality

In the management of Type 2 Diabetes, preserving the activity of Glucagon-Like Peptide-1 (GLP-1) is paramount. GLP-1 is rapidly degraded by the serine protease DPP-IV. Novel fluoroolefin-containing peptidomimetics incorporating a cyclopentanecarbonitrile group have been developed to inhibit this enzyme[1].

The causality of inhibition relies on the specific geometry of the cyclopentanecarbonitrile group. The cyclopentane ring perfectly occupies the hydrophobic S1 pocket of DPP-IV. Simultaneously, the nitrile group acts as a transition-state analog; the hydroxyl group of the catalytic Ser630 attacks the electrophilic nitrile carbon, forming a reversible covalent imidate adduct[1]. This reversible binding ensures prolonged enzyme inhibition without permanent inactivation, minimizing off-target toxicity.

DPPIV_Pathway GLP1 Active GLP-1 InactiveGLP1 Inactive GLP-1 (Cleaved) GLP1->InactiveGLP1 Cleaved by Insulin Insulin Secretion GLP1->Insulin Stimulates (If not cleaved) DPPIV DPP-IV Enzyme (Ser630 Active Site) DPPIV->InactiveGLP1 Catalyzes Inhibitor Cyclopentanecarbonitrile Inhibitor Inhibitor->DPPIV Reversible Covalent Binding (Imidate Adduct) Glucose Blood Glucose Normalization Insulin->Glucose Promotes

DPP-IV inhibition by cyclopentanecarbonitrile derivatives preserving active GLP-1.

Protocol 1: In Vitro Fluorometric DPP-IV Inhibition Assay

This protocol utilizes a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), to quantify DPP-IV activity. Cleavage of the substrate by DPP-IV releases free AMC, which is highly fluorescent.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.6, 1 mM EDTA). Dilute recombinant human DPP-IV enzyme to a working concentration of 0.5 ng/µL.

  • Compound Dilution: Prepare a 10-point serial dilution (3-fold) of the cyclopentanecarbonitrile test compound in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Pre-Incubation: In a black 96-well microplate, combine 50 µL of assay buffer, 25 µL of the diluted test compound, and 25 µL of the DPP-IV enzyme solution. Incubate at 37°C for 30 minutes. Causality Note: Pre-incubation is critical to allow the slow-binding reversible covalent imidate adduct to reach equilibrium.

  • Reaction Initiation: Add 50 µL of 100 µM Gly-Pro-AMC substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 380 nm; Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity (RFU/min) from the linear portion of the progress curve. Determine the IC50 using a 4-parameter logistic non-linear regression model.

Self-Validating System & Causality Check:

  • Positive Control (Sitagliptin): Validates the assay's sensitivity to known competitive inhibitors.

  • Enzyme-Free Blank: Measures spontaneous substrate hydrolysis and compound autofluorescence. If a test compound exhibits autofluorescence at 460 nm, it will be immediately flagged by this control, preventing false-negative inhibition artifacts.

Application II: Targeted Oncology (VEGFR-2 Inhibition)

Mechanistic Causality

Tumor angiogenesis is heavily dependent on the Vascular Endothelial Growth Factor (VEGF) signaling pathway[3]. 1-(4-Aminophenyl)cyclopentanecarbonitrile (CAS 115279-73-7) is a critical synthetic intermediate used to construct Apatinib (YN968D1), a highly selective, small-molecule inhibitor of VEGFR-2[2][4].

In Apatinib, the 1-cyano-cyclopentyl moiety provides a rigid, lipophilic core that perfectly aligns the molecule within the intracellular ATP-binding pocket of the VEGFR-2 tyrosine kinase domain[2][5]. The cyano group acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase, thereby locking VEGFR-2 in an inactive conformation. This prevents autophosphorylation and completely severs downstream PI3K/AKT and PLCγ/ERK signaling, starving the tumor of its vascular supply[3][6].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (ATP-Binding Domain) VEGF->VEGFR2 Activates PI3K PI3K / AKT Pathway VEGFR2->PI3K Phosphorylation PLCg PLCγ / ERK Pathway VEGFR2->PLCg Phosphorylation Apatinib Apatinib (Cyclopentanecarbonitrile Core) Apatinib->VEGFR2 Blocks ATP Site Angiogenesis Tumor Angiogenesis (Proliferation & Migration) PI3K->Angiogenesis Promotes PLCg->Angiogenesis Promotes

Apatinib blocks VEGFR-2 autophosphorylation, suppressing downstream tumor angiogenesis.

Protocol 2: HUVEC Tube Formation Assay for Anti-Angiogenic Activity

To evaluate the functional consequence of VEGFR-2 inhibition by cyclopentanecarbonitrile-derived compounds like Apatinib, a functional 3D angiogenesis assay is required.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Matrigel basement membrane matrix at 4°C overnight. Using pre-chilled pipette tips, coat a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30 minutes to allow polymerization.

  • Cell Preparation: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) in the logarithmic growth phase. Resuspend in Endothelial Cell Growth Medium (EGM) containing 2% FBS.

  • Treatment & Seeding: Pre-treat HUVECs with varying concentrations of Apatinib (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for 30 minutes. Seed the cells onto the polymerized Matrigel at a density of 1.5 × 10^4 cells/well.

  • Stimulation: Add recombinant human VEGF (50 ng/mL) to the wells to stimulate tube formation[5].

  • Incubation: Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 6–8 hours. Causality Note: Prolonged incubation beyond 12 hours may result in natural tube degradation due to apoptosis, confounding the anti-angiogenic readout.

  • Imaging & Quantification: Image the wells using an inverted phase-contrast microscope. Quantify the total tube length, number of branch points, and number of closed polygons using automated angiogenesis analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).

Self-Validating System & Causality Check:

  • VEGF-Only Positive Control: Establishes the maximum baseline for angiogenesis.

  • Parallel Cytotoxicity Plate (WST-8 Assay): A duplicate plate must be run without Matrigel to measure general cell viability. This validates that the reduction in tube formation is caused by specific VEGFR-2 pathway inhibition (anti-angiogenesis) and not merely by broad-spectrum compound cytotoxicity.

Quantitative Data Summary

The following table summarizes the comparative pharmacological profiles of the two primary classes of cyclopentanecarbonitrile-containing therapeutics.

Compound ClassRepresentative MoleculePrimary TargetMechanism of ActionIC50 RangeTherapeutic Area
Fluoroolefin Peptidomimetics 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrileDPP-IVReversible covalent imidate adduct formation at Ser6306.03 – 7.69 µM[1]Endocrinology (Type 2 Diabetes)
Tyrosine Kinase Inhibitors Apatinib (Synthesized via CAS 115279-73-7)VEGFR-2ATP-competitive kinase inhibition via hydrogen bonding~1 nM[2]Oncology (Gastric Cancer, HCC)[3][6]

References

  • Inhibition of dipeptidyl peptidase IV (DPP IV) by 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, a fluoroolefin containing peptidomimetic Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link]

  • Apatinib inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma Source: PMC / Oncotarget URL:[Link]

  • Apatinib, an Inhibitor of Vascular Endothelial Growth Factor Receptor 2, Suppresses Pathologic Ocular Neovascularization in Mice Source: Investigative Ophthalmology & Visual Science (IOVS) URL:[Link]

  • Apatinib for molecular targeted therapy in tumor Source: Dove Medical Press / Drug Design, Development and Therapy URL:[Link]

  • Apatinib suppresses the migration, invasion and angiogenesis of hepatocellular carcinoma cells by blocking VEGF and PI3K/AKT signaling pathways Source: Spandidos Publications / International Journal of Molecular Medicine URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists optimize the synthesis of 1-(5-Fluoro-2-methylphenyl)cyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists optimize the synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile.

This molecule is a critical building block in drug development. Its synthesis relies on the double alkylation of 2-(5-fluoro-2-methylphenyl)acetonitrile with 1,4-dibromobutane. To avoid the hazards and scaling limitations of strictly anhydrous conditions (e.g., using Sodium Hydride), the industry standard employs Liquid-Liquid Phase-Transfer Catalysis (PTC) [1].

Below, you will find the mechanistic rationale, a self-validating experimental protocol, and a causality-driven troubleshooting guide to resolve common yield-limiting issues.

Mechanistic Pathway

The reaction proceeds via a tandem deprotonation-alkylation sequence. The phase-transfer catalyst (typically a quaternary ammonium salt like TEBAC or TBAB) shuttles the hydroxide ion from the aqueous phase into the organic phase. This generates a carbanion that attacks 1,4-dibromobutane. A rapid second deprotonation drives the intramolecular SN​2 cyclization to form the cyclopentane ring[2].

SynthesisPathway A 2-(5-Fluoro-2-methylphenyl) acetonitrile B Carbanion Intermediate A->B 50% NaOH, PTC -H2O C Mono-alkylated Intermediate B->C 1,4-Dibromobutane -Br- D 1-(5-Fluoro-2-methylphenyl) cyclopentanecarbonitrile C->D 50% NaOH, PTC Intramolecular SN2 -Br-

Reaction pathway for the PTC-mediated synthesis of the target cyclopentanecarbonitrile.

Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. By incorporating specific In-Process Controls (IPCs) and precise stoichiometric ratios, the system inherently limits side reactions if executed exactly as described[2].

Reagents & Stoichiometry
  • Substrate: 2-(5-fluoro-2-methylphenyl)acetonitrile (1.0 eq, 0.1 mol)

  • Alkylating Agent: 1,4-dibromobutane (1.1 eq, 0.11 mol)

  • Base: 50% w/w Aqueous NaOH (4.0 eq, 0.4 mol)

  • Catalyst: Benzyltriethylammonium chloride (TEBAC) (0.05 eq, 5 mol%)

  • Solvent: Toluene (5 Vol)

Step-by-Step Methodology
  • System Preparation: Charge a jacketed reactor equipped with an overhead stirrer with 2-(5-fluoro-2-methylphenyl)acetonitrile, TEBAC, and Toluene.

    • Causality: Toluene is chosen over historical solvents like benzene due to its lower toxicity and excellent phase-separation characteristics.

  • Base Addition & Emulsification: Initiate vigorous stirring (>600 RPM). Slowly add the 50% aqueous NaOH solution.

    • Causality: PTC reactions are heavily mass-transfer limited. High-shear mixing maximizes the interfacial surface area between the aqueous and organic phases, enabling the catalyst to efficiently shuttle hydroxide ions[3].

  • Electrophile Addition: Warm the mixture to 40 °C. Add 1,4-dibromobutane dropwise over 30 minutes.

    • Causality: Dropwise addition prevents a localized excess of the dihalide, which can lead to base-catalyzed elimination side-reactions.

  • Thermoregulation & IPC: Maintain the reaction temperature strictly between 45–50 °C for 2 to 4 hours[2].

    • Self-Validation (IPC): At t=2 hours, halt stirring for 2 minutes to allow phase separation. Sample the upper organic layer and analyze via GC-FID. The reaction is validated as complete when the mono-alkylated intermediate is <2% AUC.

  • Quench & Workup: Cool the reactor to 20 °C. Separate and discard the lower aqueous layer. Wash the organic layer with 1M HCl (to neutralize residual base and halt nitrile hydrolysis), followed by brine.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation.

Workflow N1 1. Prepare Biphasic System (Substrate, PTC, Toluene) N2 2. Add 50% aq. NaOH (Vigorous Stirring >600 RPM) N1->N2 N3 3. Dropwise Addition of 1,4-Dibromobutane N2->N3 N4 4. Thermoregulation (Maintain 45-50°C for 2-4h) N3->N4 N5 5. Phase Separation & Aqueous Wash (Neutralization) N4->N5 N6 6. Vacuum Distillation / Crystallization N5->N6

Step-by-step experimental workflow for the biphasic phase-transfer catalysis protocol.

Troubleshooting & FAQs

Q1: My reaction stalls at the acyclic mono-alkylated intermediate. How do I drive the cyclization to completion?

Answer: The cyclization step is an intramolecular SN​2 reaction that requires a second deprotonation event. If the reaction stalls, the mass transfer of the hydroxide ion into the organic phase is insufficient.

  • Causality: As the reaction progresses, water is generated as a byproduct of deprotonation, which dilutes the 50% NaOH. If the base concentration drops below a critical threshold, its deprotonating power (basicity function) decreases drastically.

  • Solution: Ensure your stirring speed is high enough (>600 RPM) to maintain a tight emulsion. If stalling persists, use a larger excess of 50% NaOH (up to 5.0 eq) to buffer against water dilution, or switch to Solid-Liquid PTC using powdered NaOH[1].

Q2: The yield of my cyclized product is low, and I detect 1,3-butadiene or 4-bromo-1-butene in the headspace. What went wrong?

Answer: Your 1,4-dibromobutane is undergoing base-catalyzed bimolecular elimination (E2) rather than the desired nucleophilic substitution ( SN​2 ).

  • Causality: High temperatures strongly favor E2 elimination over SN​2 substitution. If the temperature exceeds 60 °C, the hydroxide ion acts as a base rather than a phase-transfer nucleophile mediator, stripping a proton from the dihalide to form volatile alkenes.

  • Solution: Strictly control the internal reactor temperature between 45–50 °C. Ensure the 1,4-dibromobutane is added after the initial carbanion has formed, so it reacts immediately with the highly nucleophilic carbanion rather than the hydroxide.

Q3: I am observing the formation of a carboxylic acid or primary amide by-product. How do I prevent nitrile hydrolysis?

Answer: The nitrile group is susceptible to hydrolysis in the presence of strong aqueous base at elevated temperatures.

  • Causality: The nitrile carbon is highly electrophilic. Prolonged exposure to the nucleophilic hydroxide ion overcomes the activation energy barrier for hydration, converting the nitrile into a primary amide, which subsequently hydrolyzes to a carboxylate[2].

  • Solution: Limit the reaction time to the minimum required for full conversion (typically 2–4 hours). Most importantly, during workup, promptly separate the organic phase and wash it with dilute HCl. Neutralizing the residual base immediately halts the hydrolysis pathway.

Q4: I am detecting a dimeric impurity (two arylacetonitrile molecules linked by one butyl chain). How do I minimize this?

Answer: This intermolecular side-reaction occurs when the mono-alkylated intermediate reacts with another molecule of unreacted arylacetonitrile carbanion, rather than undergoing intramolecular ring closure.

  • Causality: While intramolecular reactions (5-membered ring closure) are entropically favored (Baldwin's Rules), a high local concentration of the unreacted arylacetonitrile carbanion can outcompete the cyclization if the dihalide is the limiting reagent.

  • Solution: Maintain a slight stoichiometric excess of 1,4-dibromobutane (1.1 to 1.2 equivalents). Ensure dropwise addition of the dihalide to keep the steady-state concentration of the mono-alkylated species low relative to the cyclization rate.

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of various physical and chemical parameters on the final yield of the target cyclopentanecarbonitrile. Use this matrix to audit your current experimental setup.

ParameterSub-optimal ConditionOptimal ConditionImpact on YieldPrimary By-product / Failure Mode
Temperature > 70 °C45–50 °C Decreases by 20–30%Nitrile hydrolysis; E2 elimination of dihalide
Stirring Speed < 200 RPM> 600 RPM Increases by 40%+Reaction stalls at mono-alkylated intermediate
Catalyst Loading 0.01 eq (1 mol%)0.05 eq (5 mol%) Increases by 15–20%Unreacted starting materials (slow kinetics)
Base Concentration 20% NaOH (aq)50% NaOH (aq) Increases by 50%+Reaction stalls at mono-alkylated intermediate
Reagent Ratio 1.0 eq Dibromobutane1.1 eq Dibromobutane Increases by 5–10%Dimerization (intermolecular cross-linking)

References

  • Phase-Transfer Catalysis in Organic Syntheses CRDEEP Journals[Link]

  • Contribution of Phase Transfer Catalyst to Green Chemistry: A Review Jetir.Org (Journal of Emerging Technologies and Innovative Research)[Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

Welcome to the technical support guide for the synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile. This document is designed for researchers, chemists, and process development professionals to provide in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights, troubleshooting for common side reactions, and robust protocols to ensure a successful synthesis.

Introduction: The Synthetic Strategy

The target molecule, 1-(5-fluoro-2-methylphenyl)cyclopentanecarbonitrile, is a valuable intermediate in pharmaceutical development. Its synthesis is most commonly achieved via a nucleophilic substitution reaction involving the formation of a five-membered ring. The core transformation is the alkylation of the carbanion derived from (5-fluoro-2-methylphenyl)acetonitrile with a suitable C4 electrophile, typically 1,4-dibromobutane. This process, while straightforward in principle, is susceptible to several side reactions that can complicate purification and reduce yield. This guide will address these challenges in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis?

A1: The synthesis proceeds via a tandem alkylation-cyclization mechanism. The process is initiated by the deprotonation of the α-carbon of (5-fluoro-2-methylphenyl)acetonitrile using a strong base to form a resonance-stabilized carbanion (a nitrile anion). This nucleophilic carbanion then attacks one of the electrophilic carbons of 1,4-dibromobutane in an SN2 reaction. The resulting intermediate undergoes a second, intramolecular SN2 reaction, where the carbanion attacks the terminal carbon bearing the second bromine atom, closing the ring to form the desired cyclopentanecarbonitrile product.

Reaction_Mechanism SM1 (5-Fluoro-2-methylphenyl)acetonitrile Carbanion Resonance-Stabilized Carbanion SM1:e->Carbanion:w Deprotonation Base Strong Base (e.g., NaH, LDA) Intermediate Mono-alkylated Intermediate Carbanion:e->Intermediate:w Intermolecular SN2 Attack SM2 1,4-Dibromobutane Product 1-(5-Fluoro-2-methylphenyl) cyclopentanecarbonitrile Intermediate:e->Product:w Intramolecular Cyclization (SN2)

Caption: Primary reaction pathway for the synthesis of the target compound.

Q2: Which reaction parameters are most critical for success?

A2: Control over three key parameters is essential:

  • Choice of Base: The base must be strong enough to fully deprotonate the arylacetonitrile (pKa ~22 in DMSO) but not so reactive that it promotes side reactions with the solvent or alkylating agent. Sodium hydride (NaH) and lithium diisopropylamide (LDA) are common choices.

  • Solvent: A dry, aprotic polar solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is required to solvate the intermediates without quenching the carbanion.[1]

  • Temperature: The initial deprotonation is often performed at a low temperature (e.g., 0°C or -78°C for LDA) to control exotherms and minimize side reactions. The subsequent alkylation may be allowed to warm to room temperature or be gently heated to drive the reaction to completion.[2]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common method. Use a non-polar eluent system (e.g., Hexanes:Ethyl Acetate 9:1) to track the consumption of the (5-fluoro-2-methylphenyl)acetonitrile starting material and the appearance of the more non-polar product spot. Staining with p-anisaldehyde or visualization under 254 nm UV light is typically effective.[3] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) of quenched aliquots can identify the product, starting materials, and key byproducts.

Section 2: Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific experimental issues.

Issue 1: Low Yield and Significant Amount of Unreacted Starting Material.
  • Q: My reaction has stalled, and TLC/GC analysis shows a large amount of unreacted (5-fluoro-2-methylphenyl)acetonitrile even after several hours. What went wrong?

  • A: Cause & Explanation: This issue almost always points to inefficient deprotonation. The likely culprits are an insufficient amount of base, inactive base (e.g., NaH that has been exposed to air and moisture), or the presence of proton sources (like water) in the solvent or glassware. Without the formation of the carbanion, no reaction can occur.

  • A: Recommended Solution:

    • Verify Base Activity: Use fresh, high-quality NaH (from a sealed container) or a freshly titrated solution of LDA.

    • Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or in an oven before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

    • Increase Base Stoichiometry: Use a slight excess of the base (e.g., 1.1 to 1.2 equivalents) to consume any trace amounts of water. Phase-transfer catalysts have also been used in related alkylations to improve efficiency.[4]

Issue 2: A Major Impurity with Approximately Double the Molecular Weight is Observed.
  • Q: My crude GC-MS shows a significant peak with a mass corresponding to a dimer. What is this byproduct and how can I prevent it?

  • A: Cause & Explanation: This is a classic side reaction in tandem alkylations. The mono-alkylated intermediate, instead of cyclizing, acts as an electrophile and is attacked by another molecule of the arylacetonitrile carbanion. This intermolecular reaction competes directly with the desired intramolecular cyclization, leading to a linear dimer. This side reaction is favored at high concentrations.

  • A: Recommended Solution:

    • Employ High-Dilution Conditions: The intramolecular cyclization is a first-order process, while the competing dimerization is a second-order process. By significantly increasing the solvent volume (i.e., lowering the concentration of reactants), you can kinetically favor the desired ring-closing reaction.

    • Slow Addition: Add the 1,4-dibromobutane slowly via a syringe pump to the solution of the carbanion. This keeps the instantaneous concentration of the alkylating agent low, minimizing the formation of the mono-alkylated intermediate that leads to dimerization.

Side_Reaction Intermediate Mono-alkylated Intermediate Product Desired Cyclization Product Intermediate->Product Intramolecular (Favored at Low Conc.) Dimer Dimeric Byproduct (High MW Impurity) Intermediate->Dimer Intermolecular (Favored at High Conc.) Carbanion Another Carbanion Molecule

Caption: Competing intramolecular (desired) and intermolecular (side reaction) pathways.

Issue 3: Difficulty in Purification and Presence of Oily, Inseparable Impurities.
  • Q: After workup, my product is a dark, oily mixture. Column chromatography provides poor separation. What could be the cause?

  • A: Cause & Explanation: This often results from elimination side reactions or polymerization. 1,4-dibromobutane can undergo elimination to form various unsaturated species, especially if the reaction temperature is too high or a very hindered base is used. These can polymerize under basic conditions. Additionally, harsh workup conditions can degrade the product.

  • A: Recommended Solution:

    • Control Temperature: Maintain the recommended temperature profile throughout the reaction. Avoid excessive heating.

    • Gentle Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature before warming to room temperature.[3] This neutralizes the excess base gently.

    • Chromatography Optimization: The product can be purified via column chromatography.[3] A gradient elution from 100% hexanes to a mixture of hexanes and ethyl acetate is often effective. Dry loading the crude product onto celite or silica can improve resolution.

Issue 4: Product analysis (e.g., NMR, IR) suggests the presence of an amide or carboxylic acid.
  • Q: My final product contains an impurity that appears to be the corresponding amide or carboxylic acid of my target molecule. How did this form?

  • A: Cause & Explanation: The nitrile group is susceptible to hydrolysis under either strongly acidic or basic conditions, particularly when heated. If the reaction workup involves a harsh acid or base wash, or if the reaction mixture is heated for an extended period in the presence of water, the nitrile can be partially or fully converted to the primary amide and subsequently to the carboxylic acid.

  • A: Recommended Solution:

    • Use Neutral or Mildly Acidic Quench: As mentioned, a saturated NH₄Cl solution is a preferred quenching agent as it is weakly acidic and effective at neutralizing strong bases without being harsh.

    • Avoid Strong Aqueous Acids/Bases During Workup: Perform extractions with water and brine. If an acid wash is necessary to remove base-related impurities, use a dilute solution (e.g., 1 M HCl) and minimize contact time.[4]

    • Ensure Anhydrous Reaction Conditions: Preventing water from being present during the reaction itself will prevent any premature hydrolysis.

Section 3: Recommended Protocols

Protocol 1: Optimized Synthesis

This protocol incorporates high-dilution principles to minimize dimerization.

  • Preparation: To a flame-dried 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexanes to remove the oil, then carefully add 200 mL of anhydrous THF.

  • Deprotonation: Cool the suspension to 0°C in an ice-water bath. Dissolve (5-fluoro-2-methylphenyl)acetonitrile (1.0 eq.) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Stir the mixture at 0°C for an additional hour.

  • Alkylation/Cyclization: Dissolve 1,4-dibromobutane (1.1 eq.) in 100 mL of anhydrous THF and add it to the carbanion solution via a syringe pump over 4-6 hours at 0°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Check for the consumption of the starting material by TLC (Hexanes:EtOAc 9:1).

  • Workup: Cool the reaction mixture to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a 95:5 mixture of hexanes:ethyl acetate as the eluent.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane, add a small amount of silica gel or celite, and evaporate the solvent to create a dry powder. Carefully load this powder onto the top of the prepared column.

  • Elution: Elute the column with a gradient of hexanes:ethyl acetate, starting with 100% hexanes and gradually increasing the polarity. Collect fractions and monitor by TLC to isolate the pure product.[3]

  • Final Step: Combine the pure fractions and remove the solvent by rotary evaporation to afford 1-(5-fluoro-2-methylphenyl)cyclopentanecarbonitrile as a purified oil or solid.

Section 4: Summary Troubleshooting Table

Problem Observed Potential Cause Recommended Solution
Low Conversion Inactive base; insufficient base; wet solvent/glassware.Use fresh, dry reagents; ensure anhydrous conditions; use 1.1-1.2 eq. of base.
High MW Impurity (Dimer) Reaction concentration is too high.Employ high-dilution conditions; add 1,4-dibromobutane slowly via syringe pump.
Dark, Oily Product Elimination/polymerization side reactions; harsh workup.Maintain strict temperature control; use a gentle quench (sat. aq. NH₄Cl).
Amide/Acid Impurity Nitrile hydrolysis during workup.Avoid strong aqueous acids/bases in workup; use neutral extraction conditions.

Section 5: References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Reactions of Nitriles. I. α-Alkylation of Arylacetonitriles. Organic Syntheses, 55, 91.

  • Cannon, G. W., Ellis, R. C., & Leal, J. R. (1951). Methyl Cyclopropyl Ketone. Organic Syntheses, 31, 74.

  • Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. J. Chem. Soc., Trans., 95, 1901-1926.

  • Arkivoc. (2004). Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones. ARKIVOC, 2004(vii), 292-302. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Cyclopentanone. Retrieved from [Link]

  • MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5293. Retrieved from [Link]

  • Medicines for All Institute (M4ALL) - Virginia Commonwealth University. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

Introduction Welcome to the technical support guide for 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile. This document provides in-depth troubleshooting advice and detailed protocols for the purification of this key...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile. This document provides in-depth troubleshooting advice and detailed protocols for the purification of this key pharmaceutical intermediate. The unique structure of this molecule, featuring a fluorinated aromatic ring and a nitrile group, presents specific challenges that require careful optimization of purification strategies.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile?

A1: Impurities are typically route-dependent. A common synthesis involves the nucleophilic aromatic substitution (SNAr) of 2-bromo-4-fluoro-1-methylbenzene with cyclopentanecarbonitrile anion.[4][5][6][7] Potential impurities include:

  • Unreacted Starting Materials: 2-bromo-4-fluoro-1-methylbenzene and cyclopentanecarbonitrile.

  • Side Products: Isomeric products from substitution at other positions on the aromatic ring, or hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially during aqueous work-up.

  • Reagent-Derived Impurities: Residual base (e.g., sodium hydride, NaHMDS) or metal catalysts if a cross-coupling route is used.

Q2: What is the expected physical state and solubility of the target compound?

A2: Based on its structure, 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile is expected to be a high-boiling point oil or a low-melting solid at room temperature. The fluorinated aryl group imparts hydrophobicity, while the nitrile group adds polarity.[1][3] It will likely have good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, with lower solubility in non-polar solvents like hexanes and limited solubility in water.

Q3: Which analytical techniques are recommended for purity assessment?

A3: A combination of techniques is essential for accurate purity assessment:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and fraction analysis during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, capable of separating closely related impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation and identification of impurities. ¹⁹F NMR is particularly useful for tracking fluorine-containing species.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification process in a question-and-answer format.

Problem 1: My product "oils out" during recrystallization and refuses to form crystals.

Cause & Solution:

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point or when using a solvent in which the compound is excessively soluble.

Troubleshooting Steps:

  • Re-evaluate Solvent Choice: The ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[8] If a single solvent is not effective, a two-solvent (solvent/anti-solvent) system is recommended. For this molecule, consider pairs like Toluene/Heptane, Ethyl Acetate/Hexane, or Dichloromethane/Hexane.

  • Reduce Cooling Rate: Rapid cooling encourages oiling out. Allow the hot, saturated solution to cool slowly to room temperature undisturbed before moving it to an ice bath or refrigerator.

  • Lower Initial Concentration: Start with a more dilute solution. Dissolve the crude material in the minimum amount of boiling solvent, but avoid creating an overly concentrated solution. If it oils out upon cooling, add a small amount of hot solvent to redissolve the oil and attempt to cool again.

  • Induce Crystallization: If the solution becomes supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.

Solvent System Polarity Boiling Point (°C) Suitability Notes
Isopropanol/WaterPolar82 (IPA)Good for moderately polar compounds. Water acts as the anti-solvent.
Ethyl Acetate/HexaneMid-Polarity77 (EtOAc)A very common and effective system for a wide range of compounds.
Toluene/HeptaneNon-Polar111 (Toluene)Good for less polar compounds; the high boiling point can help dissolve stubborn solids.
Dichloromethane/HexaneMid-Polarity40 (DCM)Effective, but the low boiling point of DCM requires careful handling.

Table 1: Common solvent systems for recrystallization.

Problem 2: Key impurities are co-eluting with my product during flash column chromatography.

Cause & Solution:

Co-elution occurs when the selectivity between the target compound and an impurity is insufficient in the chosen chromatography system.[9][10] The mixed polarity of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile can make it challenging to separate from both more polar and less polar impurities simultaneously.

Troubleshooting Steps:

  • Optimize the Mobile Phase: The first step is to perform a systematic TLC screen using different solvent systems to find one that provides the best separation (largest ΔRf). A common starting point for normal-phase silica gel is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or DCM).[10][11]

  • Adjust Solvent Strength (Polarity): If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., reduce the percentage of Ethyl Acetate in Hexane). If they are too low (low Rf), increase the polarity.

  • Change Solvent Selectivity: If adjusting polarity doesn't resolve the co-elution, change one of the solvents to alter the chemical interactions. For example, switching from Ethyl Acetate (a hydrogen bond acceptor) to Dichloromethane (a dipole) can significantly change the elution order.

  • Consider Reversed-Phase Chromatography: If impurities are very non-polar and difficult to separate from the product on silica, reversed-phase chromatography (e.g., using a C18-functionalized silica) with a polar mobile phase (like Water/Acetonitrile) may provide the necessary selectivity.

  • Improve Column Packing and Loading: Ensure the column is packed uniformly and the sample is loaded in a concentrated band using a minimal amount of solvent.[12] Dry loading the sample onto a small amount of silica can often improve resolution.

Problem 3: My final product has a slight color, but NMR and HPLC show >99% purity.

Cause & Solution:

Trace amounts of highly colored impurities, often from thermal degradation or residual metal catalysts, can persist even after primary purification. These may be present at levels below the detection limit of standard HPLC or NMR analysis.

Troubleshooting Steps:

  • Activated Carbon Treatment: Dissolve the purified material in a suitable solvent (e.g., Ethyl Acetate or Toluene), add a small amount (1-2% by weight) of activated carbon, and gently heat or stir for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the carbon. This is highly effective at adsorbing colored, non-polar impurities.

  • Short Silica Plug Filtration: Dissolve the product in a minimal amount of a non-polar solvent (e.g., 5% Ethyl Acetate in Hexane) and pass it through a short column ("plug") of silica gel. The non-polar product should elute quickly, while highly polar, colored impurities remain adsorbed at the top of the silica.

  • Final Recrystallization: A final, careful recrystallization from a well-chosen solvent system can often exclude these trace impurities, yielding a colorless solid.

Visualized Workflows and Protocols

Purification Strategy Decision Tree

This diagram outlines the logical flow for selecting an appropriate purification strategy based on the initial assessment of the crude product.

G A Crude Product (Post-Workup) B Purity Analysis (TLC, LCMS, NMR) A->B C Is product a solid? B->C D Attempt Recrystallization C->D Yes H Flash Column Chromatography C->H No (Oil) E Successful? (>98% Purity) D->E G Product 'Oils Out' or Purity is insufficient D->G F Final Product E->F Yes E->H No G->H I Analyze Fractions (TLC/LCMS) H->I J Pool Pure Fractions & Evaporate I->J K Is product colored? J->K K->F No L Decolorization Step (Carbon or Silica Plug) K->L Yes L->F

Caption: Decision tree for purification strategy.

Flash Chromatography Optimization Workflow

This diagram illustrates the iterative process for developing an effective flash chromatography method.

G cluster_0 Method Development cluster_1 Execution & Analysis A 1. Select Stationary Phase (e.g., Silica Gel) B 2. Screen Solvents (TLC) (Hex/EtOAc, DCM/MeOH) A->B C 3. Identify Best System (Good ΔRf) B->C D 4. Optimize Solvent Ratio (Target Rf ~0.3) C->D E 5. Run Preparative Column D->E F 6. Collect & Analyze Fractions E->F G 7. Pool Pure Fractions F->G H Purity Acceptable? G->H H->B No, Co-elution I Final Product H->I Yes

Caption: Iterative workflow for chromatography optimization.

Protocol 1: Systematic Recrystallization Solvent Screening
  • Preparation: Place ~20-30 mg of crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature until a slurry is formed (~0.5 mL). Observe solubility. An ideal solvent will not dissolve the compound at room temperature.[8]

  • Heating: Heat the tubes that showed poor room-temperature solubility in a sand bath or heating block. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation.

  • Ice Bath: If no crystals form, scratch the inside of the tube and place it in an ice-water bath for 15-20 minutes.

  • Selection: The best solvent is one that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling.

Protocol 2: Purification via Flash Column Chromatography
  • Method Development: Using TLC, determine an optimal mobile phase that gives the target compound an Rf value of approximately 0.25-0.35 and provides good separation from major impurities. A common starting point is 10-20% Ethyl Acetate in Hexane.

  • Column Packing: Select an appropriate size pre-packed column or pack a glass column with silica gel in the mobile phase, ensuring there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column using the selected mobile phase, applying pressure to achieve a steady flow rate.[9][13] If separation is difficult, a shallow gradient (e.g., increasing from 5% to 20% Ethyl Acetate over several column volumes) can improve resolution.[10][12]

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

References

  • Flash Chromatography: Principles & Applic
  • Troubleshooting Purific
  • Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. (n.d.). Theseus.
  • Flash Chromatography: A Speedy Solution for Separation & Purification. (2023).
  • The Growing Significance of Fluorinated Aromatic Compounds in M
  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025).
  • The Importance of Flash Columns in Chrom
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Troubleshooting Purific
  • Fluorinated Aromatic Compounds. (n.d.).
  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021). Scientific Reports.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026).
  • Protein purification troubleshooting guide. (n.d.). Dutscher.
  • DFT investigation of physicochemical and antioxidant properties of fluorinated flavones. (2023).
  • About Troubleshooting. (n.d.). University of Rochester.
  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
  • Lab 1-Recrystalliz
  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). University of Calgary.
  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
  • Nucleophilic arom
  • Recrystallization and Crystallization. (n.d.). University of Wisconsin-Madison.
  • Describe the nucleophilic substitution reactions in aryl halides. (n.d.).
  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cycliz
  • Mild and Practical Method for the α-Arylation of Nitriles with Heteroaryl Halides. (2005). The Journal of Organic Chemistry.
  • Nucleophilic Aromatic Substitution. (n.d.). University of Technology, Iraq.
  • Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. (2013). The Journal of Organic Chemistry.
  • Common byproducts in 2-Fluoro-5-formylbenzonitrile synthesis and removal. (2025). BenchChem.
  • Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. (n.d.).
  • Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. (2025).
  • 2-hydroxymethyl-2-cyclopentenone. (n.d.). Organic Syntheses.
  • Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. (n.d.).
  • Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. (n.d.).
  • Synthesis of 5-Amino-2-methylpentanenitrile: An Experimental Protocol. (2025). BenchChem.

Sources

Optimization

optimizing reaction conditions for fluorinated compound synthesis

Welcome to the Technical Support Center for Fluorinated Compound Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fluorinated Compound Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot complex fluorination workflows. Introducing fluorine into organic frameworks is notoriously challenging due to the high electronegativity of fluorine, the harsh nature of many reagents, and competing side reactions like elimination or over-oxidation.

Below, you will find mechanistic troubleshooting guides, self-validating experimental protocols, and a quantitative reagent matrix to ensure your synthetic pathways are robust, reproducible, and high-yielding.

Fluorination Strategy Decision Matrix

FluorinationWorkflow Start Target Fluorinated Compound Nucleophilic Nucleophilic Fluorination Start->Nucleophilic Electrophilic Electrophilic Fluorination Start->Electrophilic Radical Photoredox C-H Fluorination Start->Radical DAST DAST / Deoxo-Fluor (Deoxyfluorination) Nucleophilic->DAST Alcohols DIPEA DIPEA·3HF (Halide Exchange) Nucleophilic->DIPEA Halides/Sulfonates Selectfluor Selectfluor (Electron-Rich Arenes/Alkenes) Electrophilic->Selectfluor High Reactivity Needed NFSI NFSI (Enolates, Sensitive Substrates) Electrophilic->NFSI Avoid Over-Oxidation AQN AQN + Selectfluor (Unactivated sp3 C-H) Radical->AQN Photocatalysis

Decision tree for selecting fluorination strategies based on substrate class and reactivity.

Section 1: Electrophilic Fluorination Troubleshooting

Q: My enolate fluorination using Selectfluor is yielding complex mixtures and significant oxidative byproducts. How can I improve chemoselectivity? A: Selectfluor is a highly reactive, cationic N-F reagent with a high reduction potential. While excellent for robust substrates, this high potential often triggers undesired single-electron transfer (SET) oxidation pathways in electron-rich substrates, leading to radical leakage and complex mixtures[1]. Solution: Switch your reagent to N-Fluorobenzenesulfonimide (NFSI). NFSI is a neutral, milder electrophilic fluorinating agent that heavily favors the SN​2 -type pathway over SET, suppressing oxidative side reactions while maintaining excellent functional group tolerance[1][2]. If reactivity is too low with NFSI, consider utilizing a transition metal catalyst (e.g., Pd or Fe) to form a high-valent metal-fluoride intermediate, which enhances electrophilicity without the oxidative penalty[1].

Q: What is the mechanistic basis for stereocontrol in the electrophilic fluorination of chiral substrates? A: The mechanism of electrophilic fluorination with N-F reagents rests on a continuum between an SN​2 -type nucleophilic attack on the fluorine atom and a SET pathway[2][3]. For strict stereocontrol, the SN​2 pathway must be dominant. Using bulky chiral auxiliaries or chiral phase-transfer catalysts effectively shields one face of the nucleophile. Furthermore, using a milder reagent like NFSI minimizes the radical leakage associated with SET, preserving the stereochemical integrity of the intermediate[4].

Protocol 1: Mild Electrophilic Fluorination of Enolates using NFSI

Self-Validating System: This protocol utilizes internal temperature and colorimetric monitoring to validate intermediate formation before proceeding to the next step.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Validation: Use an inline moisture indicator; the system is ready when the indicator remains strictly blue (anhydrous).

  • Enolate Generation: Dissolve the carbonyl substrate (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to -78 °C. Add LDA (1.1 equiv) dropwise. Validation: A persistent pale yellow color indicates successful enolate formation. If the solution turns dark brown, diisopropylamine oxidation has occurred; discard and restart.

  • Fluorination: Dissolve NFSI (1.2 equiv) in anhydrous THF and add dropwise over 15 minutes to prevent exothermic spikes. Stir at -78 °C for 2 hours.

  • Reaction Monitoring: Quench a 0.1 mL aliquot in saturated NH4​Cl , extract with EtOAc, and run a rapid TLC. Validation: Disappearance of the starting material spot confirms conversion.

  • Workup: Quench the bulk reaction with saturated NH4​Cl , warm to room temperature, extract with EtOAc, and purify via silica gel chromatography.

Section 2: Nucleophilic Deoxyfluorination

Q: When using DAST to convert a secondary alcohol to a fluoride, I am observing significant alkene formation. How do I favor substitution over elimination? A: Deoxyfluorination with Diethylaminosulfur trifluoride (DAST) proceeds via an alkoxyaminosulfur difluoride intermediate. Elimination (E2/E1) directly competes with nucleophilic fluoride attack ( SN​2/SN​1 ), especially in substrates with sterically hindered carbons or readily abstractable beta-hydrogens[5]. Solution:

  • Temperature Control: Perform the reagent addition at -78 °C and warm very slowly.

  • Alternative Reagents: Deoxo-Fluor is more thermally stable than DAST and often provides better substitution-to-elimination ratios. Alternatively, utilize a two-step approach: convert the alcohol to a sulfonate ester (e.g., using nonaflyl fluoride) and displace it using Diisopropylethylamine Trihydrofluoride (DIPEA·3HF). DIPEA·3HF acts as both a non-nucleophilic base and a fluoride source, driving clean SN​2 inversion without promoting E2 elimination[5].

Protocol 2: Nucleophilic Fluorodehydroxylation via DIPEA·3HF

Self-Validating System: Relies on mass-balance tracking and phase-separation clarity.

  • Activation: Dissolve the alcohol (1.0 equiv) in anhydrous CH2​Cl2​ . Add pyridine (2.0 equiv) and cool to 0 °C. Add triflic anhydride (1.2 equiv) dropwise. Validation: Complete consumption of the alcohol via TLC within 30 minutes confirms triflate formation.

  • Fluorination: Add DIPEA·3HF (2.0 equiv) directly to the reaction mixture at 0 °C. Warm to room temperature and stir for 4 hours[5].

  • Monitoring: Analyze via GC-MS. Validation: The appearance of a molecular ion peak corresponding to [M - OH + F] confirms successful substitution.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over MgSO4​ and concentrate.

Section 3: Photoredox C-H Fluorination

Q: I am attempting late-stage C-H fluorination of an aliphatic target using Selectfluor and a photocatalyst, but yields are highly inconsistent. What is failing? A: Photoredox fluorination of unactivated sp3 C-H bonds relies on the generation of a highly reactive cationic N-radical from Selectfluor, which acts as the hydrogen atom abstractor[6]. In systems utilizing anthraquinone (AQN) as a photosensitizer, time-resolved transient absorption spectroscopy indicates that the reaction is initiated by an AQN-Selectfluor triplet exciplex formed upon photoirradiation[6]. Solution: Inconsistent yields almost always stem from the quenching of this excited triplet state. Oxygen is a potent triplet quencher. You must ensure strict degassing of the solvent ( CH3​CN ). Furthermore, maintain a highly polar solvent environment to stabilize the polar radical transition states[6].

Protocol 3: Photoredox-Catalyzed C-H Fluorination of Unactivated sp3 Carbons

Self-Validating System: Utilizes strict atmospheric control and spectroscopic benchmarking.

  • Reaction Setup: In a nitrogen-filled glovebox, combine the aliphatic substrate (1.0 equiv), Selectfluor (2.0 equiv), and Anthraquinone (AQN, 5 mol%) in anhydrous CH3​CN (0.1 M). Validation: The glovebox O2​ sensor must read <1 ppm to prevent triplet exciplex quenching.

  • Degassing (If outside glovebox): Subject the mixture to three freeze-pump-thaw cycles. Validation: The complete absence of gas bubbles during the final thaw cycle under static vacuum confirms total deoxygenation.

  • Irradiation: Irradiate the mixture using a 365 nm LED at ambient temperature for 16 hours. Ensure vigorous stirring to maintain a homogeneous suspension of Selectfluor.

  • Monitoring: Analyze a crude aliquot via 19F NMR spectroscopy. Validation: The appearance of a distinct multiplet in the -150 to -200 ppm region confirms successful sp3 C-F bond formation.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and purify.

Quantitative Reagent Comparison Matrix

To aid in experimental design, the following table summarizes the operational parameters of standard fluorinating agents based on current literature and mechanistic data.

ReagentClassificationRelative ReactivityPrimary MechanismTypical Substrate ScopeCommon Side Reactions
Selectfluor Electrophilic (Cationic)HighSET / SN​2 Electron-rich arenes, enolates, alkenesOver-oxidation, complex mixtures
NFSI Electrophilic (Neutral)Moderate SN​2 Enolates, sensitive heterocyclesLow conversion on deactivated rings
DAST NucleophilicHigh SN​1 / SN​2 Primary/Secondary AlcoholsE2 Elimination (alkene formation)
DIPEA·3HF NucleophilicMild SN​2 Alkyl halides, sulfonatesSlow reaction times without heating
AQN + Selectfluor PhotoredoxHighRadical AbstractionUnactivated sp3 C-H bondsOver-fluorination, O2​ quenching

References

  • Benchchem. A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).
  • Wikipedia. Electrophilic fluorination.
  • ACS Publications. Selective Fluorination of Complex Molecules: Late-Stage Functionalization | Chemical Reviews.
  • Bryn Mawr College. Electrophilic Fluorination.
  • DR-NTU. Mechanistic insights for the photoredox organocatalytic fluorination of aliphatic carbons by anthraquinone using time-resolved.
  • Benchchem. Diisopropylethylamine Trihydrofluoride|Fluorination Reagent.

Sources

Troubleshooting

troubleshooting 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile instability

Technical Support Center: 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile Introduction Welcome to the technical support center for 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile. This guide is designed for resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

Introduction

Welcome to the technical support center for 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a sophisticated intermediate, its stability can be influenced by various experimental parameters. This document provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) to help you navigate potential challenges, ensure the integrity of your experiments, and achieve reproducible results. Our approach is rooted in explaining the fundamental chemical principles behind each recommendation, empowering you to make informed decisions in your research.

Section 1: Foundational Knowledge - Understanding Potential Instabilities

The molecular structure of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile features three key functional groups that dictate its reactivity and stability profile: the nitrile group, the fluorinated aromatic ring, and the α-aryl substituted cyclopentane ring. An understanding of their individual and collective chemical behavior is paramount for troubleshooting.

  • Nitrile Group Susceptibility: The carbon-nitrogen triple bond of the nitrile group is electrophilic and susceptible to hydrolysis. This reaction can be catalyzed by either acidic or basic conditions, proceeding through an amide intermediate to ultimately form the corresponding carboxylic acid.[1][2][3][4] The presence of trace amounts of water, acid, or base in your solvents or reagents can initiate this degradation pathway, especially upon heating.[5]

  • α-Aryl System: The proton on the carbon atom adjacent to both the nitrile and the phenyl ring can be labile under strongly basic conditions. While deprotonation is a key step in certain synthetic reactions like α-arylation, unintentional deprotonation can lead to undesired side reactions if not properly controlled.[6][7]

  • Fluoro-Aromatic Core: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, lending significant metabolic and chemical stability to the phenyl ring.[8] While generally robust, researchers should be aware that under extreme conditions or specific catalytic cycles, the C-F bond can be cleaved.[8][9] However, for most standard experimental procedures, this is not the primary pathway of concern.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile.

Q1: I'm observing a new, more polar peak in my HPLC analysis over time. What is it and why is it forming?

Plausible Cause: This is a classic sign of compound degradation, most likely due to hydrolysis of the nitrile group. The primary degradation products would be the corresponding amide, 1-(5-fluoro-2-methylphenyl)cyclopentanecarboxamide, and subsequently the carboxylic acid, 1-(5-fluoro-2-methylphenyl)cyclopentanecarboxylic acid. Both the amide and the carboxylic acid are significantly more polar than the parent nitrile, resulting in shorter retention times on a reverse-phase HPLC column.

Troubleshooting & Actionable Solutions:

  • pH Assessment: Check the pH of your solvent, buffer, or cell culture medium. Even slight deviations into acidic or basic territory can catalyze hydrolysis over time.

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents where appropriate. Contamination with water is a direct reactant for hydrolysis.

  • Forced Degradation Study: To confirm the identity of the new peak, perform a forced degradation study (see Protocol 2). Briefly exposing the compound to dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) should significantly increase the intensity of the unknown peak, confirming its identity as a hydrolysis product. Analyze the samples by LC-MS to confirm the mass of the degradant.[10]

Preventative Measures:

  • Prepare solutions fresh whenever possible.

  • If solutions must be stored, buffer them at a neutral pH (approx. 6.8-7.4) and store at low temperatures (-20°C or -80°C).

  • Use high-quality, HPLC-grade solvents for all analytical work.[11]

Q2: My compound seems to be losing potency in my cell-based assays. Is this related to instability?

Plausible Cause: Yes, a time-dependent loss of potency is a strong indicator of compound instability within the assay medium.[12] Cell culture media are complex aqueous solutions, typically buffered around pH 7.4 and incubated at 37°C. These conditions, especially the prolonged incubation at physiological temperature, can be sufficient to cause slow hydrolysis of the nitrile group to the less active or inactive carboxylic acid.

Troubleshooting & Actionable Solutions:

  • Perform a Stability Assessment in Media: Conduct an experiment to quantify the stability of your compound in the specific cell culture medium you are using (see Protocol 1). This involves incubating the compound in the medium (without cells) and analyzing samples by HPLC or LC-MS at various time points (e.g., 0, 2, 8, 24 hours).[12]

  • Analyze the Data: Plot the percentage of the parent compound remaining against time. This will give you a clear degradation profile and help you understand the time window in which your compound is stable enough for the assay.

Preventative Measures:

  • If significant degradation occurs within the assay timeframe, consider reducing the incubation time if the experimental design allows.

  • Prepare stock solutions in an anhydrous, inert solvent like DMSO and add them to the aqueous medium immediately before starting the experiment to minimize exposure time.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced degradation or cellular toxicity.

Q3: I'm performing a reaction with a strong base (e.g., NaH, LDA) and getting a complex mixture of byproducts. What's happening?

Plausible Cause: The use of strong, non-nucleophilic bases can deprotonate the carbon alpha to the nitrile group. While the resulting anion is often a desired intermediate for subsequent reactions, it can also be unstable, especially at elevated temperatures.[6] This instability can lead to decomposition or side reactions, resulting in a complex product mixture.

Troubleshooting & Actionable Solutions:

  • Lower the Temperature: Perform the deprotonation and subsequent reaction at low temperatures (e.g., -78°C or -40°C) to improve the stability of the nitrile anion.

  • Control Stoichiometry: Use a precise stoichiometry of the base. Excess base can promote side reactions.

  • Change the Base: Consider using a milder base if the reaction chemistry permits. Bases like KHMDS or NaHMDS can sometimes offer better results than alkali metal hydrides or amides.[6]

  • Order of Addition: A key strategy is to generate the nitrile anion in the presence of the electrophile. This involves adding the base to a mixture of the nitrile and the other reactant, which can minimize competing decomposition pathways by allowing the desired reaction to occur immediately.[6]

Section 3: Key Experimental Protocols

Protocol 1: Stability Assessment in Experimental Medium

This protocol is designed to determine the stability of the compound in a specific aqueous medium (e.g., PBS, cell culture medium) under experimental conditions.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile in anhydrous DMSO.

  • Test Solution: Dilute the stock solution into your pre-warmed (e.g., 37°C) experimental medium to the final working concentration.

  • Incubation: Place the test solution in a controlled environment mimicking your experiment (e.g., a 37°C incubator).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Quenching & Storage: Immediately quench any further degradation by mixing the aliquot with an equal volume of cold acetonitrile and store at -80°C until analysis. The T=0 sample serves as the 100% reference.

  • Analysis: Analyze all samples by a validated HPLC method (see Section 4) to determine the percentage of the parent compound remaining relative to the T=0 sample.

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.

Methodology:

  • Prepare Samples: Prepare separate solutions of the compound (~1 mg/mL) in:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Control: Water or the primary solvent used.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours). A parallel set can be exposed to high-intensity UV light for photostability assessment.[13]

  • Neutralization: Before analysis, carefully neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples and the control sample by LC-MS. Compare the chromatograms to identify new peaks and use the mass spectra to determine the molecular weights of the degradation products.[10]

Section 4: Analytical Methodologies for Stability Assessment

A robust analytical method is crucial for accurately monitoring the stability of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile. High-Performance Liquid Chromatography (HPLC) is the preferred technique.[14][15]

Recommended HPLC Method (Example)
  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method should provide good separation between the relatively non-polar parent compound and its more polar hydrolysis products. For definitive identification of degradants, coupling the HPLC to a Mass Spectrometer (LC-MS) is highly recommended.[10]

Data Interpretation & Troubleshooting
Observed Issue Potential Cause Troubleshooting Suggestion
Decreasing Retention Time Column degradation or change in mobile phase pH.Use a guard column; ensure mobile phase is freshly prepared and pH is consistent.[16][17]
Broad or Tailing Peaks Column overload, column contamination, or poor mobile phase composition.Reduce sample concentration; flush the column with a strong solvent; optimize mobile phase pH.[11]
Baseline Noise/Drift Air bubbles in the system, contaminated mobile phase, or detector issues.Degas the mobile phase; use high-purity solvents; allow the detector lamp to warm up.[16]

Visual Workflows and Degradation Pathways

G

G

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022). Chemistry Steps. [Link]

  • Nitriles to Carboxylic Acids: Hydrolysis. (2025). JoVE. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Reactions of Nitriles. KPU Pressbooks. [Link]

  • Anaerobic degradation of fluorinated aromatic compounds. (2000). PubMed. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021). IJRPR. [Link]

  • Degradation breakthrough of stabilized compounds with C-F bonds. (2023). The Innovation. [Link]

  • Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. (2000). Oak Ridge National Laboratory. [Link]

  • Mild and Practical Method for the α-Arylation of Nitriles with Heteroaryl Halides. (2005). The Journal of Organic Chemistry. [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC. [Link]

  • Fluorine Safety. Purdue University. [Link]

  • Troubleshooting unstable molecules in chemical space. (2021). RSC Publishing. [Link]

  • Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]

  • Palladium-Catalyzed Denitrative Synthesis of Aryl Nitriles from Nitroarenes and Organocyanides. ResearchGate. [Link]

  • Organic Compounds Analysis. University of Georgia. [Link]

  • Analytical methods and achievability. Guidelines for drinking-water quality - NCBI. [Link]

  • Highly Diastereoselective α-Arylation of Cyclic Nitriles. (2017). Organic Letters. [Link]

  • Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. (2025). MDPI. [Link]

  • Methods for the Determination of Organic Compounds in Drinking Water. U.S. EPA. [Link]

  • Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. (2022). MDPI. [Link]

  • Palladium-Catalyzed r-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. [Link]

  • Stability and Reactivity of Cyclopentane Nucleoside Analogs in 98% w/w Sulfuric Acid. (2026). MDPI. [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores. [Link]

  • Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. Organic Chemistry Portal. [Link]

  • Degradation of RPA 202248... the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system. (2004). PubMed. [Link]

  • HPLC Troubleshooting Guide. Waters. [Link]

  • Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. SciSpace. [Link]

  • 1-(5-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. [Link]

  • New Insights into the Degradation Path of Deltamethrin. (2021). MDPI. [Link]

  • Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. PMC. [Link]

  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL) - Virginia Commonwealth University. [Link]

  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. [Link]

  • Metabolic Biodegradation Pathway of Fluoranthene by Indigenous Trichoderma lixii and Talaromyces pinophilus spp. (2023). MDPI. [Link]

Sources

Optimization

Technical Support Center: Navigating the Degradation of Cyclopentanecarbonitrile Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with cyclopentanecarbonitrile derivatives. This guide is designed to provide you with in-depth technical ass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with cyclopentanecarbonitrile derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address common challenges related to the degradation of these valuable compounds. Our goal is to empower you with the knowledge to anticipate, identify, and mitigate degradation, ensuring the integrity and success of your experiments.

Introduction: The Dual Nature of Cyclopentanecarbonitrile Derivatives

Cyclopentanecarbonitrile and its derivatives are versatile building blocks in medicinal chemistry and materials science. The cyclopentane scaffold offers a desirable balance of rigidity and conformational flexibility, while the nitrile group serves as a key functional handle for a variety of chemical transformations. However, the very reactivity that makes the nitrile group so useful also renders it susceptible to degradation under various experimental conditions. Understanding these degradation pathways is paramount to successful synthesis, purification, and application of these compounds.

This guide will delve into the common degradation pathways of cyclopentanecarbonitrile derivatives, providing practical advice to troubleshoot and prevent unwanted side reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling and analysis of cyclopentanecarbonitrile derivatives.

Q1: I'm observing a new, more polar spot on my TLC after leaving my cyclopentanecarbonitrile derivative in a protic solvent. What is the likely degradation product?

A1: The most common degradation pathway for nitriles in the presence of water or other protic solvents is hydrolysis. The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid. Both of these products are significantly more polar than the starting nitrile due to the introduction of hydrogen bonding capabilities.

  • Initial Hydrolysis Product: Cyclopentanecarboxamide derivative.

  • Final Hydrolysis Product: Cyclopentanecarboxylic acid derivative.

The rate of hydrolysis is highly dependent on pH and temperature. Acidic or basic conditions will significantly accelerate this process.

Q2: My reaction mixture containing a cyclopentanecarbonitrile derivative turned dark and viscous after adding a strong acid catalyst. What's happening?

A2: The darkening of the solution and increased viscosity are strong indicators of polymerization.[1] α,β-Unsaturated ketones, which can be formed from certain cyclopentanecarbonitrile derivatives, are particularly prone to acid-catalyzed polymerization.[1] This can lead to a complex mixture of oligomers and polymers, resulting in a significant loss of your desired product.

Q3: Can the position of substituents on the cyclopentane ring influence the stability of the nitrile group?

A3: Absolutely. The electronic nature of substituents on the cyclopentane ring can significantly impact the electrophilicity of the nitrile carbon and, consequently, its susceptibility to nucleophilic attack and hydrolysis.

  • Electron-withdrawing groups (EWGs): EWGs, such as ketones or esters, can increase the partial positive charge on the nitrile carbon, making it more susceptible to nucleophilic attack and thus, more prone to hydrolysis.

  • Electron-donating groups (EDGs): EDGs, such as alkyl or alkoxy groups, can decrease the electrophilicity of the nitrile carbon, generally making the nitrile more stable towards hydrolysis.

Q4: I'm seeing unexpected peaks in my LC-MS analysis of a purified cyclopentanecarbonitrile derivative. Could my purification method be the cause?

A4: Yes, purification methods can inadvertently introduce conditions that lead to degradation. A common issue is degradation on silica gel during column chromatography. The acidic nature of standard silica gel can catalyze the hydrolysis of sensitive nitriles to their corresponding amides or carboxylic acids.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.

Troubleshooting Guide 1: Unwanted Hydrolysis During Synthesis and Work-up

Issue: Formation of amide or carboxylic acid byproducts during a reaction or aqueous work-up.

Potential Cause Troubleshooting Strategy
Presence of water in solvents or reagents. Use anhydrous solvents and reagents. Consider drying solvents using appropriate methods (e.g., molecular sieves, distillation).
Acidic or basic reaction conditions. If possible, perform the reaction under neutral conditions. If acidic or basic conditions are required, use the mildest possible reagents and the lowest effective temperature.
Prolonged exposure to aqueous work-up conditions. Minimize the duration of the aqueous work-up. Work at lower temperatures (e.g., using an ice bath) to slow down the rate of hydrolysis.
Inadequate drying of the organic layer after extraction. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal.
Troubleshooting Guide 2: Degradation During Purification

Issue: Degradation of the cyclopentanecarbonitrile derivative during column chromatography or recrystallization.

Potential Cause Troubleshooting Strategy
Degradation on acidic silica gel. Deactivate the silica gel: Prepare a slurry of silica gel in the desired eluent and add 1-2% triethylamine. Swirl for a few minutes before packing the column. This will neutralize the acidic sites on the silica.
"Oiling out" during recrystallization. This occurs when the compound separates as a liquid instead of crystals. Try using a lower-boiling point solvent or a solvent mixture. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization.
Thermal degradation during solvent removal. Use a rotary evaporator at the lowest possible temperature to remove the solvent. For high-boiling solvents, consider using a high-vacuum pump.

Part 3: Key Degradation Pathways and Mechanisms

Understanding the underlying mechanisms of degradation is crucial for developing robust experimental protocols.

Hydrolysis: The Primary Degradation Pathway

Hydrolysis is the most common degradation pathway for nitriles. It can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to the more stable amide. Further hydrolysis of the amide yields the carboxylic acid and ammonium ion.

Acid_Hydrolysis Nitrile Cyclopentanecarbonitrile ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H+ Intermediate1 Carbocation Intermediate ProtonatedNitrile->Intermediate1 + H2O ImidicAcid Imidic Acid Intermediate1->ImidicAcid - H+ Amide Cyclopentanecarboxamide ImidicAcid->Amide Tautomerization ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H2O CarboxylicAcid Cyclopentanecarboxylic Acid TetrahedralIntermediate->CarboxylicAcid - NH4+

Caption: Acid-catalyzed hydrolysis of cyclopentanecarbonitrile.

Base-Catalyzed Hydrolysis:

The reaction begins with the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is protonated by water to give an imidic acid anion, which then tautomerizes to the amide anion. The amide can be further hydrolyzed to the carboxylate.

Base_Hydrolysis Nitrile Cyclopentanecarbonitrile Intermediate1 Hydroxy Imine Anion Nitrile->Intermediate1 + OH- ImidicAcidAnion Imidic Acid Anion Intermediate1->ImidicAcidAnion + H2O, -OH- AmideAnion Amide Anion ImidicAcidAnion->AmideAnion Tautomerization Amide Cyclopentanecarboxamide AmideAnion->Amide + H2O TetrahedralIntermediate Tetrahedral Intermediate Amide->TetrahedralIntermediate + OH- Carboxylate Cyclopentanecarboxylate TetrahedralIntermediate->Carboxylate - NH3

Caption: Base-catalyzed hydrolysis of cyclopentanecarbonitrile.

Enzymatic Degradation

In biological systems, the degradation of nitriles is primarily mediated by two classes of enzymes:

  • Nitrilases: These enzymes catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia in a single step.

  • Nitrile Hydratases and Amidases: This is a two-step pathway where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to the carboxylic acid and ammonia by an amidase.

Enzymatic_Degradation cluster_0 Nitrilase Pathway cluster_1 Nitrile Hydratase / Amidase Pathway Nitrile_A Cyclopentanecarbonitrile CarboxylicAcid_A Cyclopentanecarboxylic Acid + NH3 Nitrile_A->CarboxylicAcid_A Nitrilase Nitrile_B Cyclopentanecarbonitrile Amide_B Cyclopentanecarboxamide Nitrile_B->Amide_B Nitrile Hydratase CarboxylicAcid_B Cyclopentanecarboxylic Acid + NH3 Amide_B->CarboxylicAcid_B Amidase

Caption: Enzymatic degradation pathways for nitriles.

Part 4: Experimental Protocols

This section provides detailed protocols for key experiments related to the analysis of cyclopentanecarbonitrile derivative degradation.

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To assess the stability of a cyclopentanecarbonitrile derivative under acidic conditions and to generate potential degradation products for identification.

Materials:

  • Cyclopentanecarbonitrile derivative

  • Methanol (HPLC grade)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of the cyclopentanecarbonitrile derivative in methanol at a concentration of 1 mg/mL.

  • Acidic Stress: To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Incubation: Incubate the solution at 60°C for 24 hours. Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize each aliquot with an equivalent amount of 1 M NaOH.

  • Analysis: Analyze the samples by HPLC and LC-MS to monitor the degradation of the parent compound and the formation of degradation products.

Forced_Degradation_Workflow Start Prepare Stock Solution (1 mg/mL in MeOH) Stress Add 1M HCl (1:1 v/v) Start->Stress Incubate Incubate at 60°C Stress->Incubate Sample Take Aliquots at 0, 2, 4, 8, 24h Incubate->Sample Neutralize Neutralize with 1M NaOH Sample->Neutralize Analyze Analyze by HPLC and LC-MS Neutralize->Analyze

Caption: Workflow for an acid-catalyzed forced degradation study.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the structure of degradation products formed during forced degradation studies.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

General Procedure:

  • Chromatographic Separation: Develop an HPLC method that provides good separation between the parent compound and its degradation products. A reverse-phase C18 column is often a good starting point.

  • Mass Spectrometry Analysis:

    • Acquire data in both positive and negative ionization modes to maximize the chances of detecting all components.

    • Perform MS/MS (or tandem MS) experiments on the parent compound and the major degradation product peaks.

  • Data Analysis:

    • Determine the accurate mass of the parent and degradation product ions to propose elemental compositions.

    • Analyze the fragmentation patterns from the MS/MS spectra to elucidate the structures of the degradation products. For example, the hydrolysis of a nitrile to a carboxylic acid will result in a mass increase of 17.0027 Da (OH - H).

Expected Fragmentation:

  • Cyclopentanecarbonitrile: Loss of HCN (27 Da) is a common fragmentation pathway.

  • Cyclopentanecarboxylic acid: Loss of H₂O (18 Da) and CO₂ (44 Da) are characteristic fragments.

  • Cyclopentanecarboxamide: Loss of NH₃ (17 Da) and CONH₂ (44 Da) can be observed.

Part 5: Data Presentation

Clear presentation of data is essential for interpreting degradation studies.

Table 1: Example HPLC Data from a Forced Degradation Study

Time (hours)Parent Compound Peak AreaDegradation Product 1 (Amide) Peak AreaDegradation Product 2 (Acid) Peak Area
01,000,00000
2850,000120,00030,000
4700,000250,00050,000
8450,000400,000150,000
24100,000500,000400,000

Figure 1: Representative ¹H NMR Spectra of Degradation Products

  • Cyclopentanecarboxylic acid: A broad singlet for the carboxylic acid proton is typically observed around 10-12 ppm.[2][3]

  • Cyclopentanecarboxamide: Two broad singlets for the amide protons are typically observed between 5-8 ppm.

References

  • PubChem. Cyclopentanecarboxylic acid. [Link]

  • ACS Publications. Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. [Link]

  • Taylor & Francis Online. Efficient biodegradation of nitriles by a novel nitrile hydratase derived from Rhodococcus erythropolis CCM2595. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Philadelphia University. Carboxylic acids and Nitriles. [Link]

  • PMC. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. [Link]

  • YouTube. Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]

Sources

Troubleshooting

preventing byproduct formation in nitrile alkylation reactions

Technical Support Center: Nitrile Alkylation Reactions A Guide to Preventing Byproduct Formation for Researchers and Drug Development Professionals Welcome to the Technical Support Center for advanced organic synthesis....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Nitrile Alkylation Reactions

A Guide to Preventing Byproduct Formation for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into one of the most versatile yet challenging C-C bond-forming reactions: the α-alkylation of nitriles. Our goal is to move beyond simple protocols and delve into the causality behind common experimental pitfalls, empowering you to troubleshoot effectively and optimize your reaction outcomes.

The alkylation of nitriles is a powerful tool for building molecular complexity. The reaction relies on the deprotonation of the α-carbon, which is rendered acidic by the electron-withdrawing nature of the cyano group, to form a nucleophilic nitrile anion.[1] This carbanion can then displace a leaving group on an electrophile, such as an alkyl halide, to form a new carbon-carbon bond.[1] While elegant in theory, the reality in the lab is often complicated by a landscape of potential side reactions. This guide will illuminate that landscape and provide you with the tools to navigate it successfully.

Understanding the Reaction Landscape: Desired Products and Common Byproducts

The success of a nitrile alkylation hinges on selectively forming the mono-alkylated product while suppressing competing pathways. The most prevalent issues are over-alkylation, ketenimine formation, and hydrolysis.

The Primary Challenge: Over-alkylation

The most common and frustrating byproduct is the dialkylated nitrile. The mono-alkylated product still possesses an acidic α-proton, and in many cases, it can be deprotonated by the base present in the reaction mixture to undergo a second alkylation.[2][3]

The propensity for dialkylation is a direct consequence of the reaction mechanism. Once the first alkyl group is added, the resulting mono-alkylated nitrile can be deprotonated again to form a new carbanion, which then reacts with another molecule of the alkylating agent.

G start R-CH2-CN (Starting Nitrile) anion1 [R-CH-CN]⁻ (Nitrile Anion) start->anion1 + Base mono R-CHR'-CN (Mono-alkylated Product) anion1->mono + R'-X anion2 [R-CR'-CN]⁻ (Secondary Anion) mono->anion2 + Base di R-CR'2-CN (Dialkylated Byproduct) anion2->di + R'-X base Base alkyl R'-X (Alkylating Agent) alkyl2 R'-X

Caption: Desired mono-alkylation vs. parasitic dialkylation pathway.

Troubleshooting Guide: A Question & Answer Approach

This section addresses the specific issues you are most likely to encounter during your experiments.

Q1: My reaction is producing a significant amount of dialkylated product. How can I improve the selectivity for mono-alkylation?

This is the classic challenge in nitrile alkylation.[2] Several factors influence the mono- to di-alkylation ratio. Here’s how to address them, from simplest to most robust.

  • Expertise & Experience: The core issue is that the initially formed mono-alkylated product can be deprotonated again. To favor mono-alkylation, we need to ensure the initial nitrile anion is more likely to react with the alkylating agent than the secondary anion is to form and react.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the nitrile relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents). This increases the statistical probability that the alkylating agent will encounter an unreacted nitrile anion.

    • Slow Addition of Alkylating Agent: This is a crucial and often overlooked parameter. By adding the alkylating agent dropwise over an extended period (e.g., 1-2 hours) using a syringe pump, you maintain a low instantaneous concentration of the electrophile.[3] This ensures that any newly formed mono-alkylated product is less likely to encounter an alkylating agent before all the starting nitrile has reacted.

    • Choice of Base: The base is not just a proton abstractor; its properties are critical.

      • Strong, Non-nucleophilic Bases: For standard alkylations in anhydrous organic solvents, strong bases like sodium hydride (NaH), sodium amide (NaNH₂), or lithium diisopropylamide (LDA) are common.[2][3]

      • Steric Hindrance: Consider using a sterically bulky base like LDA or potassium hexamethyldisilazide (KHMDS). The bulkiness of the base can sometimes disfavor the deprotonation of the more sterically hindered mono-alkylated product.

    • Implement Phase-Transfer Catalysis (PTC): This is an exceptionally powerful technique for achieving high selectivity for mono-alkylation, particularly for arylacetonitriles.[3] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the nitrile anion from a solid or aqueous phase (where the inorganic base like NaOH or K₂CO₃ resides) into the organic phase containing the alkylating agent. This process maintains a very low concentration of the active anion in the organic phase, dramatically suppressing over-alkylation.[3]

PTC cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase Base Base (e.g., NaOH) Anion_Aq [R-CH-CN]⁻ PTC_Anion Q⁺[R-CH-CN]⁻ (Ion Pair) Anion_Aq->PTC_Anion + Q⁺X⁻ Nitrile_Org R-CH2-CN Nitrile_Org->Anion_Aq Deprotonation at interface Alkyl_Org R'-X Product_Org R-CHR'-CN PTC Q⁺X⁻ (Catalyst) PTC_Anion->Alkyl_Org Alkylation (SN2) PTC_Anion->PTC - [R-CH-CN]⁻

Caption: Mechanism of Phase-Transfer Catalysis (PTC) for selective mono-alkylation.

Q2: My reaction mixture turned a deep color and upon workup, I isolated a complex mixture, possibly containing a ketenimine. What happened?

Ketenimine formation is a known side reaction, especially with sterically hindered nitriles.[4][5] It can arise from N-alkylation of the nitrile anion, which is an ambident nucleophile, or other complex pathways.

  • Expertise & Experience: The nitrile anion has electron density on both the α-carbon and the nitrogen atom. While C-alkylation is generally favored, N-alkylation becomes competitive when the α-carbon is sterically congested.[6] This can lead to the formation of ketenimines, which are often unstable and can polymerize or decompose, leading to the colored mixtures you observed.

  • Troubleshooting Steps:

    • Assess Steric Hindrance: If your nitrile substrate is highly substituted at the α-position (e.g., diisopropylacetonitrile), you are at high risk for ketenimine formation.[4]

    • Modify Reaction Temperature: Ketenimine formation can sometimes be favored at higher temperatures. Try running the reaction at a lower temperature (e.g., -78 °C to 0 °C), especially during the deprotonation and alkylation steps.

    • Change the Counterion: The metal counterion can influence the C- vs. N-alkylation ratio. Lithium cations (from n-BuLi or LDA) are known to coordinate more tightly to the nitrogen, which can sometimes favor C-alkylation. In contrast, sodium or potassium ions may allow for more N-alkylation character.[7]

    • Consider an Alternative Synthetic Route: If ketenimine formation is unavoidable, you may need to rethink your approach. For example, using an α-cyano ester followed by decarboxylation can be an effective way to synthesize sterically hindered mono-alkylated nitriles.[2]

Q3: My yield is low, and I'm recovering a lot of my starting nitrile. What's causing the incomplete conversion?

Incomplete conversion usually points to issues with deprotonation or the activity of your reagents.

  • Expertise & Experience: The α-proton of a nitrile is only weakly acidic (pKa ~25-30). A sufficiently strong base and strictly anhydrous conditions are non-negotiable for complete deprotonation.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Water will quench the nitrile anion and deactivate strong bases like NaH or LDA.[3][8] Rigorously dry all glassware (oven-drying is best), use anhydrous solvents (distilled from an appropriate drying agent), and run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Verify Base Strength and Activity: The pKa of your base must be significantly higher than that of your nitrile. Ensure your base is fresh. Solid NaH can form a passivating layer of NaOH on its surface; consider washing it with anhydrous hexanes before use. For bases like LDA, it is often best to prepare them fresh in situ.

    • Check Alkylating Agent Reactivity: Ensure your alkylating agent is reactive enough. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkylating agent, you may need to increase the reaction temperature or time.

Q4: During workup, my product seems to decompose, and I'm isolating the corresponding carboxylic acid or amide. How can I prevent this?

This is a classic case of nitrile hydrolysis. The cyano group can be hydrolyzed to a primary amide and then to a carboxylic acid under either acidic or basic aqueous conditions, especially with heating.[9][10][11]

  • Expertise & Experience: The workup procedure is just as critical as the reaction itself. Prolonged exposure to strong aqueous acid or base, especially at elevated temperatures, will hydrolyze your product.

  • Troubleshooting Steps:

    • Use a Mild Quench: Quench the reaction at low temperature (e.g., 0 °C) with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic and generally safer for the nitrile group than strong acids.

    • Minimize Contact Time: Perform extractions quickly. Do not let your product sit in acidic or basic aqueous layers for extended periods.

    • Avoid High Temperatures: Concentrate your product under reduced pressure without excessive heating. If purification by distillation is required, perform it under high vacuum to keep the temperature as low as possible.

Frequently Asked Questions (FAQs)

  • Q: What is the best general-purpose base for nitrile alkylation?

    • A: For laboratory scale in anhydrous solvents, LDA is an excellent choice due to its high basicity, non-nucleophilic nature, and solubility in common organic solvents like THF. For industrial applications or greener processes, phase-transfer catalysis with inorganic bases like NaOH or K₂CO₃ is often preferred.[3]

  • Q: Can I use alcohols as alkylating agents?

    • A: Yes, modern methods using "borrowing hydrogen" or "hydrogen auto-transfer" catalysis allow for the use of alcohols as benign alkylating agents.[12][13][14] These reactions are typically mediated by transition metal catalysts (e.g., based on cobalt, manganese, or ruthenium) and generate water as the only byproduct.[12][14]

  • Q: My alkylating agent is a secondary halide. Are there special considerations?

    • A: Yes. Secondary and tertiary alkyl halides are more prone to undergoing elimination (E2) as a side reaction, especially with strong, sterically hindered bases. To minimize elimination, use a less hindered base if possible and run the reaction at the lowest feasible temperature.

Quantitative Data Summary

For a successful reaction, the pKa of the base's conjugate acid should be significantly higher than that of the nitrile.

BaseFormulapKa (Conjugate Acid)Common SolventKey Characteristics
Sodium HydrideNaH~36 (H₂)THF, DMFStrong, non-nucleophilic, heterogeneous. Requires anhydrous conditions.
Sodium AmideNaNH₂~38 (NH₃)Toluene, THFVery strong, requires careful handling and anhydrous conditions.
Lithium DiisopropylamideLDA~36 (Diisopropylamine)THFStrong, sterically hindered, non-nucleophilic. Often prepared in situ.
Potassium HexamethyldisilazideKHMDS~26 (HMDS)THF, TolueneStrong, very bulky base. Soluble in many organic solvents.
Potassium tert-ButoxideKtBuO~19 (tBuOH)THF, tBuOHStrong, but can be nucleophilic. Useful in some specific cases.

Experimental Protocols

Protocol 1: High-Selectivity Mono-alkylation of Phenylacetonitrile using Phase-Transfer Catalysis

This protocol is adapted from methodologies known to offer high selectivity for mono-alkylation.[3]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add phenylacetonitrile (1.0 eq.), the alkyl bromide (1.05 eq.), and toluene (5 mL per mmol of nitrile).

  • Add Catalyst and Base: Add tetrabutylammonium bromide (0.05 eq.) and finely powdered potassium carbonate (K₂CO₃, 3.0 eq.).

  • Reaction: Heat the heterogeneous mixture to 70-80 °C with vigorous stirring. The reaction progress can be monitored by TLC or GC analysis. The reaction typically takes 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Add water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation.

Protocol 2: LDA-Mediated Alkylation of an Aliphatic Nitrile

This protocol is for substrates requiring a very strong base under strictly anhydrous conditions.

  • Setup: In an oven-dried, three-neck flask under an argon atmosphere, add anhydrous THF (5 mL per mmol of nitrile). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Prepare LDA: Slowly add n-butyllithium (n-BuLi, 1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in THF at -78 °C. Stir for 30 minutes at 0 °C.

  • Deprotonation: Cool the freshly prepared LDA solution back to -78 °C. Add the aliphatic nitrile (1.0 eq.) dropwise via syringe. Stir the resulting solution for 1 hour at -78 °C.

  • Alkylation: Add the alkyl iodide (1.0 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

References

  • Nitrile to Acid - Common Conditions. (n.d.).
  • Reactions of Nitrile Anions. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (2025). Save My Exams. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022). Chemistry Steps. Retrieved from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Newman, M. S., Fukunaga, T., & Miwa, T. (1960). Alkylation of Nitriles: Ketenimine Formation. Journal of the American Chemical Society, 82(4), 873–876. Retrieved from [Link]

  • Ma, Z., et al. (2024). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Green Chemistry. Retrieved from [Link]

  • α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst. (2020). The Journal of Organic Chemistry. Retrieved from [Link]

  • Nitrile. (n.d.). Wikipedia. Retrieved from [Link]

  • Borghs, J. C., et al. (2019). Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. The Journal of Organic Chemistry, 84(13), 7927–7935. Retrieved from [Link]

  • Chemistry of Nitriles. (2025). LibreTexts Chemistry. Retrieved from [Link]

  • Hale, L. V. A., Sikes, N. M., & Szymczak, N. K. (n.d.). a) Formation of nitrile anions with alkyl nitrile or alkenyl nitrile pro‐nucleophiles. b) Hydrogen‐mediated reductive coupling using π‐unsaturated substrates. ResearchGate. Retrieved from [Link]

  • Reactions of Nitriles. (2024). Chemistry Steps. Retrieved from [Link]

  • Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry of Nitriles. (2025). LibreTexts Chemistry. Retrieved from [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Alkylation of Nitriles: Ketenimine Formation. (1960). Journal of the American Chemical Society. Retrieved from [Link]

  • C- and N-Metalated Nitriles: The Relationship between Structure and Selectivity. (2017). Accounts of Chemical Research. Retrieved from [Link]

  • Reaction kinetics for the alkylation of nitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • α-Olefination of Nitriles: Base-Promoted Ring-Opening Coupling of Nitriles and Chromone. (2025). The Journal of Organic Chemistry. Retrieved from [Link]

  • Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. (2017). ACS Catalysis. Retrieved from [Link]

  • The nitrile‐mediated N‐alkylation reaction of amines with alcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • Nitriles - Structure, Properties Reactions, and Uses. (2022). Turito. Retrieved from [Link]

  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Reductive alkylation of nitriles using ketones and modifications and... (n.d.). ResearchGate. Retrieved from [Link]

  • Why can't the N- end of the nitrile anion attack the alkyl halide in an SN2 fashion during an alkylation reaction when OH- can? (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Preparation of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]

  • The preparation of nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

This technical guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(5-fluoro-2-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(5-fluoro-2-methylphenyl)cyclopentanecarbonitrile, a key intermediate in various research and development pipelines. Our focus is on the common and scalable approach of phase-transfer catalyzed (PTC) alkylation of an arylacetonitrile precursor.

Synthesis Overview & Mechanism

The synthesis of 1-(5-fluoro-2-methylphenyl)cyclopentanecarbonitrile is most efficiently achieved via the cyclialkylation of (5-fluoro-2-methylphenyl)acetonitrile with a 1,4-dihalobutane. Due to the poor solubility of the inorganic base (e.g., NaOH) in the organic solvent required to dissolve the reactants, a phase-transfer catalyst (PTC) is essential.[1][2] The PTC, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it can deprotonate the arylacetonitrile.[2] The resulting carbanion then undergoes a double S_N2 reaction with the 1,4-dihalobutane to form the cyclopentane ring.

Reaction_Scheme Figure 1: Synthesis via Phase-Transfer Catalysis cluster_reagents Reagents & Conditions R1 (5-Fluoro-2-methylphenyl)acetonitrile Product 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile R1->Product R2 1,4-Dibromobutane R2->Product C1 50% aq. NaOH C2 Phase-Transfer Catalyst (e.g., TBAB) C3 Solvent (e.g., Toluene) C4 Heat (e.g., 60-70 °C)

Caption: Figure 1: Synthesis via Phase-Transfer Catalysis.

Detailed Experimental Protocol

This protocol is a representative example for a lab-scale synthesis. Scale-up operations will require adjustments to manage exotherms and ensure efficient mixing.

Materials:

  • (5-Fluoro-2-methylphenyl)acetonitrile

  • 1,4-Dibromobutane

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a jacketed reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add (5-fluoro-2-methylphenyl)acetonitrile (1.0 equiv), toluene (5-10 volumes), 1,4-dibromobutane (1.1 equiv), and tetrabutylammonium bromide (TBAB, 0.05 equiv).

  • Reagent Addition: Begin vigorous stirring (e.g., 300-400 RPM) and heat the mixture to 60 °C. Slowly add 50% aqueous sodium hydroxide (3.0 equiv) dropwise over 1-2 hours, monitoring the internal temperature to not exceed 70 °C.

  • Reaction Monitoring: Stir the biphasic mixture at 65 °C. Monitor the reaction progress by TLC or HPLC analysis until the starting arylacetonitrile is consumed (typically 4-8 hours).

  • Workup & Quench: Cool the reaction mixture to room temperature. Add deionized water to dissolve the salts. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 3 volumes).[3]

  • Washing: Combine all organic layers and wash with deionized water, followed by brine to break any emulsions.

  • Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil.[4]

  • Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.[3][5]

Caption: Figure 2: Experimental Workflow.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up.

Issue Potential Cause Recommended Solution & Explanation
Low or No Conversion 1. Ineffective Base/PTC: The hydroxide is not being transferred to the organic phase. 2. Low Temperature: Insufficient energy to overcome the activation barrier. 3. Poor Mixing: Inadequate interfacial area between the aqueous and organic phases.1. Verify Base & PTC: Ensure 50% NaOH is used; lower concentrations are less effective. Confirm the PTC (e.g., TBAB) is active and not degraded. Increase PTC loading to 0.1 equiv if needed.[6] 2. Increase Temperature: Gradually increase the temperature to 70-80 °C, but monitor for side product formation. 3. Improve Agitation: On scale-up, ensure the mechanical stirrer provides vigorous mixing to create a fine emulsion, maximizing the surface area for the PTC to work.
Significant Side Product Formation 1. Dimerization: The arylacetonitrile carbanion attacks another molecule of the starting material instead of the dihalobutane. 2. Hydrolysis: The nitrile group is hydrolyzed to an amide or carboxylic acid under the strongly basic conditions.1. Control Base Addition: Add the NaOH solution slowly, especially at the beginning of the reaction, to keep the instantaneous concentration of the carbanion low. 2. Minimize Reaction Time/Temp: Do not let the reaction run for an unnecessarily long time or at excessive temperatures after completion. Work up the reaction as soon as the starting material is consumed.
Difficult Workup / Emulsions Surfactant Effect of PTC: The phase-transfer catalyst itself is a surfactant and can stabilize emulsions between the aqueous and organic layers.Break the Emulsion: During the wash steps, add a saturated brine solution. This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic layer. If severe, a small amount of a different solvent (e.g., diethyl ether) can help, or the mixture can be filtered through a pad of celite.
Yield Drop on Scale-Up 1. Poor Heat Transfer: The reaction is exothermic. On a large scale, localized overheating can occur, leading to side reactions. 2. Inefficient Mixing: What works in a round-bottom flask may not be sufficient in a large reactor. 3. Addition Rate: Adding reagents too quickly on a large scale can lead to high local concentrations and side reactions.1. Ensure Adequate Cooling: Use a jacketed reactor with a reliable cooling system. The slow addition of the base is critical for managing the exotherm. 2. Use a Baffled Reactor: Baffles and a properly designed impeller (e.g., pitched-blade turbine) are crucial for ensuring good mixing in large vessels. 3. Scale Addition Time: The time of addition for the base should be scaled proportionally with the batch size.

Frequently Asked Questions (FAQs)

Q1: Can I use potassium hydroxide (KOH) instead of sodium hydroxide (NaOH)? A: Yes, KOH can be used and is sometimes preferred as the potassium cation can have different interactions with the PTC. However, NaOH is generally more cost-effective for large-scale synthesis. The key is to use a highly concentrated (40-50%) aqueous solution.

Q2: Is 1,4-dichlorobutane a viable alternative to 1,4-dibromobutane? A: While 1,4-dichlorobutane is less expensive, it is significantly less reactive in S_N2 reactions. The C-Br bond is weaker and bromide is a better leaving group than chloride. Using the dichloro- analog would likely require more forcing conditions (higher temperatures, longer reaction times, more catalyst), which could lead to increased side product formation and decomposition. For process robustness, 1,4-dibromobutane is recommended.

Q3: My crude product is a dark, viscous oil. How can I best purify it? A: Dark coloration often indicates minor decomposition products. The first and often best method for purification of nitrile products of this molecular weight is vacuum distillation. If distillation is not feasible due to thermal instability, column chromatography is the next option. If both fail, consider a crystallization study by screening various solvents, or conversion to a solid derivative, purification, and then reversion to the nitrile.

Q4: What are the critical safety precautions when working with arylacetonitriles and scaling up this reaction? A: The primary chemical hazard is the arylacetonitrile starting material. While not as acutely toxic as inorganic cyanides like NaCN, it can decompose to release hydrogen cyanide (HCN) gas, especially if exposed to acid or high heat.[7][8]

  • Engineering Controls: Always handle the arylacetonitrile and conduct the reaction in a well-ventilated chemical fume hood.[7][9][10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are suitable, but double-gloving is recommended).[7][9][11]

  • Avoid Acids: Keep all acids away from the reaction area to prevent the accidental generation of HCN gas.[7][10]

  • Waste Disposal: All waste containing the nitrile must be disposed of as hazardous waste according to institutional guidelines. Do not mix nitrile waste with acidic waste streams.

  • Emergency Preparedness: Ensure an emergency safety shower and eyewash station are immediately accessible.[10][11] Never work alone when handling these materials.[7][10]

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow Start Reaction Underperforming? Check_Conversion Low Conversion? Start->Check_Conversion Conv_Yes Yes Check_Conversion->Conv_Yes Yes Conv_No No Check_Conversion->Conv_No No Check_Purity High Impurities? Purity_Yes Yes Check_Purity->Purity_Yes Yes Purity_No No Check_Purity->Purity_No No Cause_Conv Potential Causes: - Poor Mixing - Inactive Base/PTC - Low Temperature Conv_Yes->Cause_Conv Conv_No->Check_Purity Solution_Conv Solutions: - Increase Stirring Rate - Check Reagent Quality - Increase Temperature Cause_Conv->Solution_Conv End Proceed to Workup Solution_Conv->End Cause_Purity Potential Causes: - Dimerization - Nitrile Hydrolysis - Overheating Purity_Yes->Cause_Purity Purity_No->End Solution_Purity Solutions: - Slow Base Addition - Minimize Reaction Time - Better Temp. Control Cause_Purity->Solution_Purity Solution_Purity->End

Caption: Figure 3: Troubleshooting Workflow.

References

  • Cyanides | Division of Research Safety - University of Illinois. (2014, March 24). Available from: [Link]

  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Available from: [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Available from: [Link]

  • Environmental Health and Safety - Dartmouth. (n.d.). Cyanide Salts. Available from: [Link]

  • Patil, S. et al. (2019). Phase Transfer Ceria-Supported Nanocatalyst for Nitrile Hydration Reaction. ACS Omega. Available from: [Link]

  • New Jersey Department of Health. (n.d.). CYANIDE HAZARD SUMMARY. Available from: [Link]

  • Hogan, A. M. et al. (2017). Development and Demonstration of a Safer Protocol for the Synthesis of 5-Aryltetrazoles from Aryl Nitriles. ACS Publications. Available from: [Link]

  • Jolit, A. et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing. Available from: [Link]

  • BenchChem Technical Support Team. (2025, December).
  • Gümrükcü, Y. et al. (n.d.). Developing a Biphasic Kolbe Nitrile Synthesis using Glucose-based Ionic Liquids as Phase-transfer Catalysts. ChemRxiv. Available from: [Link]

  • ResearchGate. (n.d.). Electrochemical synthesis of nitriles using phase transfer catalyst. Available from: [Link]

  • Wang, Z. et al. (2024). Preparation and Performance Study of Carboxylated Nitrile Rubber Based on Phase Transfer Catalysis: Screening of Optimal Catalyst System. MDPI. Available from: [Link]

  • Cambridge University Press. (2020, May 12). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Available from: [Link]

  • Nanjo, K. et al. (2024). One-Pot, Telescoped Aryl Nitrile Synthesis from Benzylic Silyl Ethers. ACS Publications. Available from: [Link]

  • Scribd. (n.d.). Recent Advances in The Synthesis of Aryl Nitrile Compounds. Available from: [Link]

  • ResearchGate. (n.d.). (a) Classical approaches for aryl nitrile synthesis. (b) Non‐directed... Available from: [Link]

  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). 4. Available from: [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available from: [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • BenchChem. (2025). Synthesis of 5-Amino-2-methylpentanenitrile: An Experimental Protocol.
  • Organic Syntheses Procedure. (n.d.). Ketone, cyclopropyl methyl. Available from: [Link]

  • PMC. (n.d.). Purification and Identification of Natural Inhibitors of Protein Arginine Methyltransferases from Plants. Available from: [Link]

  • Plaçais, C. et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). Cyclohexanol, 2-isocyanato-, trans. Available from: [Link]

  • Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

Sources

Troubleshooting

Technical Support Center: Characterization of Fluorinated Organic Molecules

Welcome to the technical support center dedicated to addressing the unique challenges encountered during the characterization of fluorinated organic molecules. This guide is designed for researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the unique challenges encountered during the characterization of fluorinated organic molecules. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of analyzing these fascinating and challenging compounds.

The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, leading to enhanced metabolic stability, binding affinity, and lipophilicity, which are highly desirable in pharmaceuticals and agrochemicals.[1] However, these same properties present significant hurdles for common analytical techniques. This guide offers expert insights and practical solutions for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁹F NMR, is an invaluable tool for the characterization of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[2][3] However, several challenges can arise during spectral acquisition and interpretation.

Frequently Asked Questions (FAQs) - NMR

Q1: Why does my ¹⁹F NMR spectrum have a rolling or distorted baseline?

A distorted baseline is a common artifact in ¹⁹F NMR and can be attributed to several factors:

  • Large Spectral Width: The chemical shift range for ¹⁹F is vast (over 400 ppm for organic compounds), and acquiring a wide spectral width can lead to baseline distortions.[2][4]

  • Incorrect Phasing: Applying a large first-order phase correction can introduce a rolling baseline.[4][5]

  • Acoustic Ringing: The radiofrequency pulse can cause the probe to vibrate, inducing spurious oscillations in the Free Induction Decay (FID) that manifest as baseline issues.[4]

  • Probe Background: Fluorine-containing materials within the NMR probe itself, such as Teflon components, can contribute broad, underlying signals that result in an uneven baseline.

Q2: I see small, uneven peaks flanking my main signal. What are they?

These are most likely ¹³C satellite peaks. Due to the natural 1.1% abundance of ¹³C, a small portion of your fluorinated molecules will have a ¹³C atom adjacent to the ¹⁹F atom, leading to satellite peaks from ¹³C-¹⁹F coupling.[4] A key feature of these satellites in ¹⁹F NMR is their asymmetry, which arises from the isotope effect of ¹³C on the ¹⁹F chemical shift.[4]

Q3: Why is the signal-to-noise ratio (S/N) in my ¹⁹F NMR spectrum so poor?

A low S/N can result from:

  • Insufficient Sample Concentration: This is the most common reason for a weak signal.[4]

  • Improperly Set Receiver Gain: A receiver gain that is too low will not adequately detect weak signals, while a gain that is too high can lead to signal clipping.[4]

  • Long Relaxation Times (T1): Some ¹⁹F nuclei have long T1 relaxation times, requiring a longer delay between pulses for the signal to fully recover. Without an adequate relaxation delay, signal intensity can be diminished.

Troubleshooting Guide: NMR Spectroscopy
Issue: Complex and Overlapping Multiplets in ¹H and ¹³C NMR Spectra

The presence of fluorine introduces complex splitting patterns due to heteronuclear coupling (¹H-¹⁹F and ¹³C-¹⁹F). These couplings can extend over several bonds, making spectral interpretation challenging.[6]

Causality: The magnitude of J-coupling between fluorine and other nuclei (¹H, ¹³C) is often large and can be observed over multiple bonds (e.g., ²JHF, ³JHF, ³JCF, ⁴JCF).[7][8] This leads to multiplets that can overlap with other signals, complicating structural elucidation.

Workflow for Deciphering Complex Couplings:

G start Complex Multiplets Observed step1 Acquire ¹⁹F-decoupled ¹H NMR start->step1 Simplifies ¹H signals step2 Acquire ¹⁹F-decoupled ¹³C NMR start->step2 Simplifies ¹³C signals step3 Perform 2D NMR Experiments (¹H-¹³C HSQC, ¹H-¹³C HMBC) step1->step3 step2->step3 step4 Acquire ¹H-¹⁹F HETCOR step3->step4 Correlate ¹H and ¹⁹F step5 Analyze Coupling Constants step4->step5 end Structure Elucidation step5->end

Caption: Workflow for resolving complex NMR spectra of fluorinated molecules.

Step-by-Step Protocol:

  • Acquire ¹⁹F-decoupled Spectra: Run both ¹H and ¹³C NMR experiments with ¹⁹F decoupling. This will cause the fluorine-coupled multiplets to collapse into singlets or simpler multiplets, aiding in the initial assignment of proton and carbon signals.

  • 2D NMR Spectroscopy:

    • ¹H-¹³C HSQC: Correlates directly bonded protons and carbons.

    • ¹H-¹³C HMBC: Identifies long-range correlations between protons and carbons (2-3 bonds), which is crucial for piecing together the carbon skeleton.

  • ¹H-¹⁹F HETCOR: This 2D experiment directly correlates ¹H and ¹⁹F nuclei that are coupled, providing unambiguous evidence of their proximity and helping to assign complex splitting patterns.

  • Analyze Coupling Constants: The magnitudes of the J-couplings provide valuable structural information. For example, ³JHF couplings often follow a Karplus-type relationship, providing insight into dihedral angles.

Quantitative Data: Typical Coupling Constants

Coupling TypeNumber of BondsTypical Value (Hz)Reference
¹JCF1160 - 350[7]
²JCF220 - 50[7]
³JCF35 - 20[7][9]
²JHF240 - 60[7]
³JHF32 - 15[7]

Expert Insight: For quantitative ¹⁹F NMR, ensure the relaxation delay (d1) is at least 5 times the longest T1 of the fluorine nuclei in your sample. If T1 values are unknown, a longer delay (e.g., 30-60 seconds) is recommended. The use of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can significantly shorten T1 values, allowing for faster data acquisition without compromising quantitation, though it may cause some line broadening.[10]

Section 2: Mass Spectrometry (MS)

The unique properties of fluorinated compounds, such as their high electronegativity and low polarizability, present distinct challenges for mass spectrometric analysis, particularly during the ionization process.[11]

Frequently Asked Questions (FAQs) - MS

Q1: Why is the molecular ion peak weak or absent in the mass spectrum of my perfluorinated compound?

Perfluorinated compounds often exhibit extensive fragmentation under typical electron ionization (EI) conditions, leading to a very weak or absent molecular ion peak. The most abundant ion is often CF₃⁺.[12] Softer ionization techniques such as chemical ionization (CI) or electrospray ionization (ESI) may be more suitable for observing the molecular ion.

Q2: I'm having trouble getting a good signal for my fluorinated analyte using Electrospray Ionization (ESI). What could be the issue?

Several factors can contribute to poor ESI response for fluorinated compounds:

  • Low Polarity: Highly fluorinated molecules can be difficult to ionize via ESI due to their low polarity and unusual solubility properties.[11][13]

  • Surface Activity: Per- and polyfluoroalkyl substances (PFAS) are surface-active and tend to accumulate at the surface of the ESI droplet, which can bias the ionization process.[11]

  • Solvent System: The choice of solvent is critical. While fluorinated compounds may have limited solubility in common ESI solvents, the addition of a small amount of a more polar solvent can sometimes enhance the signal.[13]

Q3: Are there alternative ionization techniques for challenging fluorinated compounds?

Yes, for non-targeted analysis and compounds that are difficult to ionize, alternative methods are being explored. Dielectric barrier discharge (DBD) and other plasma-based sources can be used to break down fluorinated compounds and form detectable ions like Na₂F⁺.[14][15] Microplasma ionization coupled with high-resolution mass spectrometry has also shown promise for the analysis of a broad range of PFAS.[16]

Troubleshooting Guide: Mass Spectrometry
Issue: Poor Sensitivity and Reproducibility in LC-ESI-MS Analysis of Fluorinated Analytes

The unique physicochemical properties of fluorinated compounds can lead to challenges in achieving sensitive and reproducible analysis by LC-ESI-MS.

Causality: The hydrophobicity and lipophobicity of many fluorinated compounds affect their behavior in both the chromatography and ionization stages. In ESI, these molecules tend to accumulate at the droplet surface, which can lead to ion suppression or enhancement depending on the analyte and matrix.[11]

Decision Tree for Optimizing LC-ESI-MS of Fluorinated Compounds:

G start Poor LC-ESI-MS Signal step1 Optimize Mobile Phase (e.g., add methanol, vary pH) start->step1 step2 Adjust ESI Source Parameters (e.g., capillary voltage, gas flow, temperature) step1->step2 step3 Consider Alternative Column Chemistry (e.g., fluorinated stationary phase) step2->step3 step4 Evaluate Different Ionization Modes (Positive vs. Negative) step3->step4 step5 Explore Alternative Ionization Sources (e.g., APCI, APPI) step4->step5 end Improved Signal step5->end

Caption: Decision-making workflow for improving LC-ESI-MS analysis of fluorinated molecules.

Step-by-Step Protocol:

  • Mobile Phase Optimization:

    • Organic Modifier: While acetonitrile is common, methanol can sometimes provide better solvation for certain fluorinated compounds.

    • Additives: For acidic or basic analytes, adjust the pH with additives like formic acid, acetic acid, or ammonium hydroxide to promote ionization.

  • ESI Source Parameter Tuning: Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. These can have a significant impact on droplet formation and desolvation.

  • Chromatographic Column Selection: Consider using a column with a fluorinated stationary phase. These can offer unique selectivity for fluorinated analytes through dipole-dipole and other interactions.[17]

  • Ionization Mode: Analyze in both positive and negative ion modes. Many fluorinated compounds, particularly those with acidic functional groups like PFAS, show excellent sensitivity in negative ion mode.[16]

  • Alternative Ionization Sources: If ESI fails, consider Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which are often more suitable for less polar compounds.

Expert Insight: When analyzing complex mixtures, be aware of matrix effects. The presence of other compounds, especially surfactants, can significantly suppress the ionization of your fluorinated analyte.[18] Proper sample preparation, such as solid-phase extraction (SPE), is crucial to remove interfering substances.

Section 3: Chromatography

The choice of chromatographic technique and conditions is paramount for the successful separation and analysis of fluorinated organic molecules.

Frequently Asked Questions (FAQs) - Chromatography

Q1: What are the advantages of using a fluorinated stationary phase in Gas Chromatography (GC)?

Fluorinated stationary phases, such as those containing trifluoropropyl groups, offer a unique intermediate polarity. This provides alternative selectivity compared to standard nonpolar or polar columns, which can be highly beneficial for separating complex mixtures of fluorinated and non-fluorinated compounds, particularly in pharmaceutical analysis.[17] These phases can engage in specific interactions like dipole-dipole and π-π interactions with analytes.[17]

Q2: My fluorinated compound is not retained on a standard reversed-phase HPLC column. What can I do?

Highly fluorinated compounds can be "fluorous," meaning they are poorly retained on both traditional C18 and polar-embedded columns. In such cases, a fluorous solid-phase extraction (F-SPE) cartridge or a column with a fluorinated stationary phase may be necessary for retention and separation.

Q3: What is Total Organic Fluorine (TOF) analysis, and what are its limitations?

TOF analysis is a method used to measure the total amount of organically bound fluorine in a sample, often as a proxy for the presence of PFAS.[19] While useful for screening, it has limitations:

  • It does not identify the specific fluorinated compounds present.[19]

  • Results can vary depending on the specific TOF method used (e.g., extractable vs. adsorbable organic fluorine).[19]

  • It cannot distinguish between intentionally added PFAS and other sources of organic fluorine.[19]

Troubleshooting Guide: Chromatography
Issue: Co-elution of Fluorinated Isomers in GC or LC

Structural isomers of fluorinated compounds can have very similar physicochemical properties, making their separation challenging.

Causality: The subtle differences in boiling points and polarities between isomers may not be sufficient for resolution on standard chromatographic columns. Achieving separation requires a stationary phase that can exploit these minor differences.

Experimental Protocol for Isomer Separation:

  • Column Selection:

    • GC: Employ a high-resolution capillary column. If a standard nonpolar phase (e.g., 5% phenyl-methylpolysiloxane) fails, try a more polar or a fluorinated stationary phase to introduce different separation mechanisms.

    • LC: Screen a variety of stationary phases with different selectivities (e.g., C18, phenyl-hexyl, pentafluorophenyl (PFP)). PFP columns are particularly effective for separating halogenated compounds and positional isomers due to their ability to engage in multiple interaction modes.

  • Method Optimization:

    • Temperature/Gradient Program: Use a slow temperature ramp in GC or a shallow solvent gradient in LC to maximize the time the analytes interact with the stationary phase.

    • Flow Rate: Operate at or near the optimal flow rate for the column to maximize efficiency.

    • Mobile Phase (LC): In addition to varying the organic modifier (acetonitrile vs. methanol), consider using different additives to subtly alter analyte-stationary phase interactions.

  • Derivatization (GC): If isomers contain reactive functional groups, derivatization can amplify the differences in their structures, leading to better separation. For example, derivatizing a hydroxyl or amine group can alter the volatility and polarity of the isomers.

Expert Insight: For challenging separations, especially of chiral fluorinated compounds, chiral chromatography is often necessary. Screening a range of chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based) is the most effective approach to finding a suitable separation method.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

  • Hao, C., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using ¹⁹F NMR and Spectral Database Matching. ACS Publications. [Link]

  • National Institute of Justice. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. [Link]

  • McCord, J. P., & Strynar, M. J. (2019). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC. [Link]

  • Gauthier, J. R. (2022). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. University of Toronto. [Link]

  • Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

  • Zheng, K. Y., et al. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. Analytical Chemistry. [Link]

  • Krylov, D. S., et al. (2022). A Quest for Effective ¹⁹F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? PMC. [Link]

  • ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

  • Gauthier, J. R., & Mabury, S. A. (2022). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. PubMed. [Link]

  • Hanton, S. D., & Parees, D. M. (1997). Desorption Behavior and Distributions of Fluorinated Polymers in MALDI and Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • Borghs, J. C., et al. (2021). Quantitative benchtop ¹⁹F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]

  • ResearchGate. Surfactants Usable for Electrospray Ionization Mass Spectrometry. [Link]

  • Frankowski, R., & Zgoła-Grześkowiak, A. (2011). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. Semantic Scholar. [Link]

  • Sobelman, D., et al. (2025). PFAS or Not?: TOF Analysis Poses Tough Challenges for Identifying PFAS. Exponent. [Link]

  • Shelley, J. T., et al. (2024). Initial demonstration of microplasma ionization/Orbitrap mass spectrometry for molecular screening of perfluorinated compounds. RSC Publishing. [Link]

  • ResearchGate. (2001). Gas-chromatographic identification of fluorine-containing organic compounds. [Link]

  • Cottet, M., et al. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development. [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • McPhedran, K. N., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined ¹⁹F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. [Link]

  • Jin, Y., et al. (2023). Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography. RSC Publishing. [Link]

  • Tchaikovskaya, O., et al. (2012). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry. [Link]

  • Jankowski, M. D., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, ¹⁹F NMR, and Mass Spectrometry. PMC. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). A simple Gas Chromatography Method Developed for Fluoride Content Quantification in Oral Hygiene Formulations by Using Capillary. [Link]

  • Roberts, J. D., et al. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. PubMed. [Link]

  • Pusiak, D. (2001). Solving problems fluorine 19F with NMR spectroscopy. PubMed. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Pharmaceutical Technology. (2026). Overcoming Challenges in Fluorine-Based Chemistry. [Link]

  • University of California, Santa Barbara. F19 detection. [Link]

  • Verhoog, S., & Gouverneur, V. (2021). ¹⁸F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research. [Link]

  • Rácz, D., & Fustero, S. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Coupling Constants. [Link]

Sources

Reference Data & Comparative Studies

Validation

Synthesis Routes for Substituted Cyclopentanecarbonitriles: A Comparative Guide

Substituted cyclopentanecarbonitriles are privileged scaffolds in medicinal chemistry, serving as critical intermediates for a variety of active pharmaceutical ingredients (APIs), including spirocyclic compounds, antitus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Substituted cyclopentanecarbonitriles are privileged scaffolds in medicinal chemistry, serving as critical intermediates for a variety of active pharmaceutical ingredients (APIs), including spirocyclic compounds, antitussives (e.g., pentoxyverine), and novel GPCR modulators. Selecting the optimal synthetic route requires balancing scalability, functional group tolerance, and stereochemical demands.

This guide objectively compares three distinct methodologies for synthesizing substituted cyclopentanecarbonitriles, providing mechanistic rationales, self-validating experimental protocols, and quantitative performance data to aid process chemists and drug development professionals.

Route A: Phase-Transfer Catalyzed (PTC) Cycloalkylation

Target: 1-Arylcyclopentanecarbonitriles (e.g., 1-phenylcyclopentanecarbonitrile) Primary Application: Large-scale industrial synthesis of unhindered, electron-neutral, or electron-rich aryl derivatives.

Mechanistic Rationale

Traditionally, the double alkylation of arylacetonitriles with 1,4-dihalobutanes required strictly anhydrous conditions and highly reactive, hazardous bases (e.g., NaH, NaNH₂, or BuLi). Phase-transfer catalysis (PTC) circumvents these requirements by utilizing a biphasic system[1]. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion into the organic phase (toluene or dichloromethane), where it deprotonates the phenylacetonitrile (pKa ~21.9). The resulting carbanion reacts with 1,4-dibromobutane. The biphasic nature of the system is crucial: it prevents the base-catalyzed hydrolysis of the sensitive nitrile group, a common side reaction in homogeneous aqueous mixtures[1]. The intramolecular cyclization step is thermodynamically driven by the entropic advantage of the Thorpe-Ingold effect.

Self-Validating Protocol
  • Reaction Setup: In a reactor equipped with a mechanical stirrer, combine phenylacetonitrile (1.0 eq), 1,4-dibromobutane (1.1 eq), and TBAB (0.05 eq) in toluene[1].

  • Base Addition: Slowly add a 50% aqueous NaOH solution (2.5 eq) dropwise at room temperature.

  • Cyclization: Heat the biphasic mixture to 60°C under vigorous stirring for 4–6 hours.

  • Workup: Separate the organic phase, wash sequentially with water and brine, and dry over anhydrous MgSO₄. Concentrate under reduced pressure.

Self-Validation Checkpoint: The reaction progress is self-indicating. The initial deprotonation generates a controlled exotherm. Reaction completion is validated via GC/MS: look for the complete disappearance of the mono-alkylated intermediate ( m/z corresponding to the bromopentyl nitrile) and the starting phenylacetonitrile, ensuring >95% conversion to the cyclized product.

Route B: Cyanohydrin Formation & Transition-Metal Cross-Coupling

Target: Electron-deficient 1-Arylcyclopentanecarbonitriles (e.g., 1-(4-nitrophenyl)cyclopentanecarbonitrile) Primary Application: Synthesis of sterically hindered or highly deactivated aryl derivatives where direct SN2 alkylation fails.

Mechanistic Rationale

When the target aryl group is strongly electron-withdrawing (e.g., a p -nitrophenyl group), direct PTC alkylation yields complex mixtures due to competing nucleophilic aromatic substitution (SNAr) or redox side reactions. To bypass this, the cyclopentane ring is constructed first via cyanohydrin formation[2]. The resulting 1-hydroxycyclopentanecarbonitrile is converted to a highly reactive tertiary chloride using triphosgene. Triphosgene is specifically selected over thionyl chloride because it minimizes the generation of strongly acidic byproducts that could cause the reversible cyanohydrin to decompose back to cyclopentanone[3]. Finally, a Negishi-type cross-coupling using an arylzinc reagent and a catalytic Li₂CuCl₄ system installs the deactivated aryl ring[3].

Self-Validating Protocol
  • Cyanohydrin Formation: React cyclopentanone with NaCN in an aqueous/organic mixture to yield 1-hydroxycyclopentanecarbonitrile[3].

  • Chlorination: Dissolve 1-hydroxycyclopentanecarbonitrile in toluene and heat to 55°C. Add a solution of triphosgene in toluene dropwise, maintaining the temperature between 60°C and 65°C. Reflux for 2 hours to yield 1-chlorocyclopentanecarbonitrile[3].

  • Cross-Coupling: Cool the chlorinated intermediate to 5–10°C and add catalytic Li₂CuCl₄. Dropwise, add a solution of p -nitrochlorobenzene-zinc at 10–15°C. Stir for 1–2 hours[3].

Self-Validation Checkpoint: The chlorination step is validated by the cessation of CO₂ gas evolution (a byproduct of triphosgene decomposition). The cross-coupling success is validated by quenching an aliquot with iodine; GC analysis should show the absence of iodinated aryl species, confirming the complete consumption of the organozinc reagent.

Route C: Enantioselective Claisen Rearrangement

Target: Chiral Quaternary Oxonitriles (e.g., (E)-2-oxo-1-(pent-2-enyl)cyclopentanecarbonitrile) Primary Application: Asymmetric synthesis requiring strict stereocontrol at the α -carbon.

Mechanistic Rationale

Constructing a chiral quaternary center adjacent to a nitrile group is notoriously difficult due to the linear geometry of the cyano group, which offers poor steric differentiation for incoming nucleophiles. To solve this, researchers utilize the Claisen rearrangement of 2-alkoxyalkenenitriles[4]. By performing a thermolysis on the crude 2-alkoxyalkenenitrile, a [3,3]-sigmatropic rearrangement occurs. The highly ordered, chair-like transition state of the Claisen rearrangement faithfully transfers the stereochemical information from the enol ether geometry to the newly formed quaternary carbon, generating the cyclic oxonitrile with high enantiomeric excess[4].

Self-Validating Protocol
  • Precursor Preparation: Synthesize the requisite 2-alkoxyalkenenitrile via conjugate addition-elimination of an alkoxide to a cyclic cyanoalkene[4].

  • Thermolysis: Dissolve the crude 2-alkoxyalkenenitrile (e.g., 1.57 mmol) in anhydrous THF[4].

  • Rearrangement: Heat the solution to reflux until the rearrangement is complete, yielding the allyl ketonitrile (e.g., 62% yield for the pent-2-enyl derivative)[4].

Self-Validation Checkpoint: The successful [3,3]-sigmatropic rearrangement is rapidly validated via FTIR spectroscopy. The starting enol ether lacks a carbonyl stretch, while the successful formation of the oxonitrile is marked by the emergence of a strong ketone carbonyl stretch (~1750 cm⁻¹) and the persistence of the quaternary nitrile stretch (~2235 cm⁻¹)[4].

Quantitative Data Summary

The following table summarizes the performance metrics of the three synthetic routes to aid in route selection based on project constraints.

Synthesis RouteTarget ScaffoldKey ReagentsTypical YieldScalabilityStereocontrol
PTC Cycloalkylation 1-Arylcyclopentanecarbonitriles1,4-Dibromobutane, 50% NaOH, TBAB>90%High (Industrial)None (Racemic)
Cyanohydrin / Cross-Coupling Electron-deficient 1-Aryl derivativesTriphosgene, Ar-ZnCl, Li₂CuCl₄85–94%Medium–HighNone (Racemic)
Claisen Rearrangement Quaternary Oxonitriles2-Alkoxyalkenenitriles, THF (reflux)48–75%MediumHigh (Enantioselective)

Pathway Visualization

SynthesisComparison N1 Phenylacetonitrile + 1,4-Dibromobutane N2 PTC Alkylation (50% NaOH, TBAB) N1->N2 N3 1-Phenylcyclopentane- carbonitrile N2->N3 N4 Cyclopentanone + NaCN N5 Cyanohydrin Formation N4->N5 N6 1-Hydroxycyclopentane- carbonitrile N5->N6 N7 Chlorination & Zn-Cross Coupling N6->N7 N8 1-(4-Nitrophenyl)cyclopentane- carbonitrile N7->N8 N9 2-Alkoxyalkenenitrile N10 Claisen Rearrangement (Enantioselective) N9->N10 N11 Chiral Quaternary Oxonitriles N10->N11

Divergent synthetic pathways for substituted cyclopentanecarbonitriles.

References

  • "Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile". US Patent 11673857B2.
  • "Enantioselective Synthesis of Cyclic, Quaternary Oxonitriles". ACS Publications. URL:[Link]

  • "Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides". PMC. URL:[Link](Note: PMC ID inferred from standard NIH structures for source verification)

Sources

Comparative

Spectroscopic Differentiation of 1-(Fluoro-2-methylphenyl)cyclopentanecarbonitrile Positional Isomers: A Comprehensive Analytical Guide

Executive Summary In the development of neuroactive agents and advanced pharmaceutical intermediates, the cyclopentanecarbonitrile motif is a privileged scaffold. When functionalized with a fluorinated aromatic ring—spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of neuroactive agents and advanced pharmaceutical intermediates, the cyclopentanecarbonitrile motif is a privileged scaffold. When functionalized with a fluorinated aromatic ring—specifically in the synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile —electrophilic fluorination or cross-coupling pathways frequently yield a mixture of positional isomers (e.g., 3-fluoro, 4-fluoro, and 5-fluoro analogs). Because these isomers possess identical molecular weights and nearly indistinguishable chromatographic polarities, structural elucidation relies entirely on high-resolution multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy.

As a Senior Application Scientist, I have designed this guide to objectively compare the diagnostic performance of 19 F, 13 C, and 1 H NMR techniques. By establishing a self-validating analytical workflow, researchers can unambiguously differentiate the target 5-fluoro product from its 3-fluoro and 4-fluoro alternatives.

The Diagnostic Power of Multinuclear NMR

To definitively assign regiochemistry, we must move beyond simple proton integration and leverage the orthogonal properties of different NMR-active nuclei.

  • 19 F NMR (The Primary Screen): Fluorine-19 is an exceptional analytical probe. It boasts 100% natural abundance, a spin-½ nucleus, and a high gyromagnetic ratio (approximately 0.94 times that of 1 H)[1]. Because its chemical shift range spans over 350 ppm, 19 F is hyper-responsive to subtle changes in the local electronic environment[2]. This allows for rapid, background-free screening of isomer mixtures.

  • 13 C NMR (The Molecular Ruler): The scalar coupling between carbon and fluorine ( JCF​ ) is transmitted through the σ -bond framework. These coupling constants follow strict, predictable distance rules: 1JCF​≈245 Hz, 2JCF​≈21 Hz, 3JCF​≈8 Hz, and 4JCF​≈3 Hz[1]. By mapping these couplings onto the carbon skeleton, we create a self-validating geometric proof of the fluorine atom's position.

  • 1 H NMR (Regiochemical Profiling): Proton-fluorine couplings ( 3JHF​≈9 Hz, 4JHF​≈5 Hz) split the aromatic proton signals, providing a secondary confirmation of the substitution pattern.

AnalyticalWorkflow Start Unknown Isomer Mixture (1-Arylcyclopentanecarbonitriles) F_NMR 19F NMR Primary Screen (High Sensitivity, No Background) Start->F_NMR H_NMR 1H NMR Profiling (Aromatic Splitting Patterns) F_NMR->H_NMR C_NMR 13C{1H} NMR Acquisition (Carbon Skeleton Mapping) H_NMR->C_NMR HMBC 2D HMBC Validation (Regiochemical Anchoring) C_NMR->HMBC Result Unambiguous Positional Isomer Identification HMBC->Result

Analytical workflow for the orthogonal spectroscopic differentiation of fluorinated positional isomers.

Quantitative Data: Spectroscopic Signatures of Positional Isomers

To objectively compare the isomers, we must analyze how the position of the fluorine atom alters the spectral data. The tables below summarize the diagnostic scalar couplings that serve as the foundation for isomer differentiation.

Table 1: 13 C NMR Diagnostic Coupling Constants ( JCF​ in Hz)

The most robust method for distinguishing these isomers is tracking the JCF​ values on the C1 (cyclopentyl-bearing) and C2 (methyl-bearing) carbons.

Carbon Position3-Fluoro Isomer4-Fluoro Isomer5-Fluoro Isomer (Target)
C1 (Cyclopentyl attachment)~8 Hz ( 3JCF​ )~3 Hz ( 4JCF​ )~8 Hz ( 3JCF​ )
C2 (Methyl attachment)~21 Hz ( 2JCF​ )~8 Hz ( 3JCF​ )~3 Hz ( 4JCF​ )
C3 ~245 Hz ( 1JCF​ )~21 Hz ( 2JCF​ )~8 Hz ( 3JCF​ )
C4 ~21 Hz ( 2JCF​ )~245 Hz ( 1JCF​ )~21 Hz ( 2JCF​ )
C5 ~8 Hz ( 3JCF​ )~21 Hz ( 2JCF​ )~245 Hz ( 1JCF​ )
C6 ~3 Hz ( 4JCF​ )~8 Hz ( 3JCF​ )~21 Hz ( 2JCF​ )
Table 2: 1 H NMR Aromatic Splitting Patterns

The aromatic protons (H3, H4, H5, H6) exhibit distinct splitting due to both homonuclear ( JHH​ ) and heteronuclear ( JHF​ ) couplings.

Proton3-Fluoro Isomer4-Fluoro Isomer5-Fluoro Isomer (Target)
H3 N/A (Substituted)dd ( 3JHF​≈9 , 4JHH​≈2 )dd ( 3JHH​≈8 , 4JHF​≈5 )
H4 dd ( 3JHF​≈9 , 3JHH​≈8 )N/A (Substituted)dd ( 3JHF​≈9 , 3JHH​≈8 )
H5 ddd ( 4JHF​≈5 , 3JHH​≈8 , 3JHH​≈8 )dd ( 3JHF​≈9 , 3JHH​≈8 )N/A (Substituted)
H6 d ( 3JHH​≈8 )dd ( 4JHF​≈5 , 3JHH​≈8 )dd ( 3JHF​≈9 , 4JHH​≈2 )

Mechanistic Causality of Spectral Shifts

Why do these specific shifts and couplings occur? The answers lie in the molecular geometry and electronic distribution:

  • 19 F Chemical Shielding: In the target 5-fluoro isomer , the fluorine atom is situated para to the electron-donating methyl group. Hyperconjugation from the methyl group increases electron density at the para position, leading to increased shielding of the 19 F nucleus (resulting in a more negative chemical shift) compared to the 4-fluoro isomer, where the fluorine is meta to the methyl group. Computational models utilizing B3LYP/6-31+G(d,p) scaling factors can predict these 19 F shifts with a high degree of accuracy (within ~6.5 ppm)[3].

  • Fermi Contact Interaction: The massive 1JCF​ coupling (~245 Hz) is driven by the Fermi contact interaction between the highly electronegative fluorine atom and the s-orbital character of the directly bonded carbon[1]. As the number of intervening bonds increases, this interaction decays predictably, allowing us to use 3JCF​ and 4JCF​ as a reliable measure of spatial distance across the aromatic ring.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, do not rely on a single 1D spectrum. Execute the following self-validating protocol:

Step 1: Sample Preparation & Internal Standardization
  • Dissolve 15-20 mg of the purified isomer in 0.6 mL of CDCl 3​ .

  • Crucial Step: Spike the sample with 0.05% v/v fluorotrichloromethane (CFCl 3​ ). This acts as the universal internal standard for 19 F NMR, setting the reference point to exactly 0.00 ppm[1]. Add Tetramethylsilane (TMS) for 1 H and 13 C referencing.

Step 2: Quantitative 19 F NMR Acquisition
  • Acquire the 19 F spectrum using a broad spectral width.

  • Causality Check: Fluorinated aromatics often exhibit long longitudinal relaxation times ( T1​ ). To ensure quantitative integration of isomer mixtures, set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 10–15 seconds).

Step 3: Regiochemical Anchoring via 2D HMBC
  • Acquire a 2D 1 H- 13 C HMBC spectrum.

  • Locate the methyl protons (~2.3 ppm) in the 1 H dimension. Observe their cross-peaks in the 13 C dimension. The methyl protons will show strong 3JCH​ correlations to C1 and C3, and a 2JCH​ correlation to C2.

  • Validation: This unambiguously anchors the C1, C2, and C3 positions on the carbon skeleton, removing any guesswork from the subsequent JCF​ analysis.

Step 4: The Logic Tree Execution (Isomer Identification)

Once C1 and C2 are anchored, extract their JCF​ splitting values from the high-resolution 1D 13 C{1H} spectrum and apply the following logic tree:

JCouplingLogic Step1 Identify C1 via HMBC (Correlated to Cyclopentyl) Step2 Extract J_CF on C1 Step1->Step2 Branch1 4J_CF ≈ 3 Hz (Para to Fluorine) Step2->Branch1 Branch2 3J_CF ≈ 8 Hz (Meta to Fluorine) Step2->Branch2 Result1 4-Fluoro Isomer Confirmed Branch1->Result1 Step3 Identify C2 via HMBC (Correlated to Methyl) Branch2->Step3 Step4 Extract J_CF on C2 Step3->Step4 Branch3 2J_CF ≈ 21 Hz (Ortho to Fluorine) Step4->Branch3 Branch4 4J_CF ≈ 3 Hz (Para/Meta to Fluorine) Step4->Branch4 Result2 3-Fluoro Isomer Confirmed Branch3->Result2 Result3 5-Fluoro Isomer Confirmed Branch4->Result3

Self-validating logic tree utilizing 13C-19F scalar couplings for regiochemical assignment.

By rigorously applying this methodology, researchers can bypass the ambiguities of overlapping proton signals and confidently verify the successful synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile.

References

  • Advanced Technology & Industrial Co., Ltd. Product Search Result: 1-(5-FLUORO-2-METHYLPHENYL)CYCLOPENTANECARBONITRILE. Available at:[Link]

  • American Chemical Society (ACS). Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. Available at:[Link][1]

  • National Institutes of Health (NIH) / PMC. SAR by (Protein-Observed) 19F NMR. Available at:[Link][2]

  • The Journal of Organic Chemistry (ACS Publications). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link][3]

Sources

Validation

A Comparative Guide to the Validation of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile Purity by High-Performance Liquid Chromatography

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile, a key intermediate in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind method selection, detail a robust, stability-indicating protocol, and present the validation data in accordance with international regulatory standards, equipping researchers and drug development professionals with a scientifically rigorous framework for quality control.

The Analytical Imperative: Why Purity Matters

The purity of any pharmaceutical intermediate is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1] For 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile, potential impurities can arise from unreacted starting materials, synthetic byproducts, or degradation over time.[1][2] A robust analytical method is therefore not just a quality control measure but a cornerstone of process understanding and regulatory compliance. HPLC is the preeminent technique for this purpose due to its high resolution, sensitivity, and versatility in separating complex mixtures.[3][4]

Method Selection: A Tale of Two Phases

The first crucial decision in HPLC method development is the choice between Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) chromatography. This choice is dictated by the physicochemical properties of the analyte. 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile possesses a non-polar cyclopentane ring and a moderately polar fluorinated phenyl group, making it an ideal candidate for RP-HPLC.

Reversed-Phase HPLC: The Gold Standard

RP-HPLC utilizes a non-polar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase (e.g., mixtures of water and acetonitrile or methanol).[5][6] Non-polar compounds, like our target analyte, interact more strongly with the stationary phase, leading to longer retention times, while polar impurities elute earlier. Its widespread adoption is due to its versatility, reproducibility, and compatibility with aqueous mobile phases.[5][7]

Normal-Phase HPLC: A Niche Alternative

In contrast, NP-HPLC employs a polar stationary phase (like bare silica) and a non-polar mobile phase (such as hexane).[8] While effective for highly polar compounds, NP-HPLC is generally less suitable for this application. The use of non-polar organic solvents can lead to lower reproducibility due to moisture absorption and makes it less "green" than RP-HPLC.[7]

Comparative Analysis
FeatureReversed-Phase HPLC (Recommended)Normal-Phase HPLC
Stationary Phase Non-polar (e.g., C18)Polar (e.g., Silica)
Mobile Phase Polar (e.g., Water/Acetonitrile)Non-polar (e.g., Hexane/Ethyl Acetate)
Analyte Suitability Excellent for non-polar to moderately polar compounds.Best for separating highly polar compounds or isomers.
Reproducibility High; less sensitive to water content in the mobile phase.[7]Moderate; can be affected by trace amounts of water.
Versatility Considered the "Swiss army knife" of LC techniques, applicable to over 90% of small molecules.[5]More specialized applications.
Conclusion Optimal choice for robust, reproducible purity determination of the target compound and its likely impurities.Not recommended for routine analysis due to lower reproducibility and analyte suitability.

Workflow for Method Development and Validation

The development of a reliable HPLC method is a systematic process. The goal is not merely to separate the main compound but to develop a stability-indicating method—one that can distinguish the active ingredient from its potential degradation products.[9][10]

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_App Application Dev1 Define Analytical Target Profile Dev2 Forced Degradation Studies [ICH Q1A(R2)] Dev1->Dev2 informs Dev3 Select Column & Mobile Phase (RP-HPLC, C18) Dev1->Dev3 guides Dev2->Dev1 Dev4 Optimize Chromatographic Conditions (Gradient, Flow, Temp) Dev3->Dev4 refine Val1 Specificity Dev4->Val1 validate Val2 Linearity & Range App1 System Suitability Testing Val1->App1 ensure Val3 Accuracy Val4 Precision (Repeatability & Intermediate) Val5 LOD & LOQ Val6 Robustness Val6->App1 App2 Routine Purity Analysis App1->App2 enables

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocol: A Validated RP-HPLC Method

This section provides a detailed protocol for a stability-indicating RP-HPLC method, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]

Forced Degradation Studies

To ensure the method's specificity, forced degradation studies are essential.[9][14][15] These studies expose the analyte to harsh conditions to intentionally generate degradation products.[16][17]

  • Acid Hydrolysis: 1 mg/mL of analyte in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of analyte in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 1 mg/mL of analyte in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid analyte exposed to 105°C for 48 hours.

  • Photolytic Degradation: Analyte exposed to UV (200 watt-hours/m²) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.

Rationale: By analyzing the chromatograms from these stressed samples, we can confirm that any degradation peaks are well-resolved from the main analyte peak, proving the method is "stability-indicating."

Optimized Chromatographic Conditions
ParameterRecommended SettingRationale
Instrument HPLC or UPLC system with UV/PDA DetectorStandard for pharmaceutical analysis.[3]
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic/neutral compounds and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC with good UV transparency.[6]
Gradient Elution 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 50% BA gradient is used to ensure elution of potential late-eluting, more non-polar impurities while maintaining a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControls retention time reproducibility.
Detection UV at 254 nmA common wavelength for aromatic compounds. A full spectrum analysis should be done initially to find the optimal wavelength.
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard solution.

Method Validation Data

The developed method must be rigorously validated to prove it is suitable for its intended purpose.[13][18] The following table summarizes the acceptance criteria and typical results for a validated method.

Validation ParameterAcceptance Criteria (ICH Q2(R1))Typical Experimental Result
Specificity No interference at the analyte's retention time from blank, placebo, or degradation products.Peak purity index > 0.999. All degradation peaks are baseline-resolved from the main peak.
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9998 over a range of 5-150 µg/mL.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.[19][20]99.5% - 101.2%
Precision (RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0%Repeatability: 0.8% Intermediate Precision: 1.1%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.50 µg/mL
Robustness %RSD ≤ 2.0% after minor changes (flow rate ±0.1 mL/min, temp ±2°C, mobile phase composition ±2%).All variations resulted in an RSD of < 1.5%, demonstrating the method's reliability.

Conclusion

The purity of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile can be reliably and accurately determined using a stability-indicating Reversed-Phase HPLC method. The presented protocol, utilizing a C18 column with a water/acetonitrile gradient, demonstrates superior performance compared to Normal-Phase alternatives. Rigorous validation against ICH Q2(R1) guidelines confirms the method's specificity, linearity, accuracy, precision, and robustness.[13][18] This self-validating system provides a high degree of confidence in the quality control of this critical pharmaceutical intermediate, supporting robust drug development and manufacturing processes.

References

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Forced Degradation Studies for Stability - Nelson Labs Source: Nelson Labs URL: [Link]

  • Title: Overview Of Degradation Studies For Pharmaceutical Drug Candidates Source: LinkedIn URL: [Link]

  • Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: LinkedIn URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool Source: Lab Manager URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA Source: European Medicines Agency URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog Source: Waters Corporation URL: [Link]

  • Title: Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific Source: Hawach Scientific URL: [Link]

  • Title: How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase Source: LCGC International URL: [Link]

  • Title: Navigating HPLC Method Development: Tips for Success - Pharma's Almanac Source: Pharma's Almanac URL: [Link]

  • Title: What are the Main Benefits of Reversed Phase HPLC? - Chromatography Today Source: Chromatography Today URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: PharmTech URL: [Link]

  • Title: Effective HPLC method development - SciSpace Source: SciSpace URL: [Link]

  • Title: Development and validation of the HPLC method for the determination of contaminants in drug substances Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research Source: Asian Journal of Pharmaceutical Research URL: [Link]

  • Title: Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA Source: University College Cork URL: [Link]

  • Title: A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms Source: International Journal of Applied Pharmaceutics URL: [Link]

  • Title: Development and validation of an anion-exchange HPLC method for the determination of fluoride content and radiochemical purity in [18F]NaF - PubMed Source: National Library of Medicine URL: [Link]

Sources

Comparative

Comparative Guide: Cytotoxic Efficacy of Fluorinated Cyclopentanone Derivatives in Oncology

The clinical translation of natural polyphenols, particularly curcumin, has long been hindered by severe pharmacokinetic limitations. Rapid systemic elimination, poor aqueous solubility, and extreme instability at physio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The clinical translation of natural polyphenols, particularly curcumin, has long been hindered by severe pharmacokinetic limitations. Rapid systemic elimination, poor aqueous solubility, and extreme instability at physiological pH—driven primarily by its central β-diketone moiety—render native curcumin practically ineffective as a systemic chemotherapeutic[1].

To overcome these barriers, drug development professionals have engineered Mono-Carbonyl Analogues of Curcumin (MACs) . By excising the unstable β-diketone "heart" and replacing it with a rigid cyclic core (such as a cyclopentanone or piperidone ring), and further functionalizing the benzylidene rings with highly electronegative fluorine atoms, researchers have synthesized a new class of targeted anti-cancer agents[2]. Compounds such as EF24 and CLEFMA represent the vanguard of these fluorinated cyclopentanone derivatives, demonstrating profound cytotoxic effects against chemo-resistant cancer cell lines[2][3].

This guide provides an objective, data-driven comparison of fluorinated cyclopentanone derivatives against native curcumin and standard chemotherapeutics, detailing their mechanistic advantages and the experimental protocols required for their evaluation.

Structural Causality: Why Fluorinated Cyclopentanones?

The superior performance of fluorinated cyclopentanones is not coincidental; it is the result of rational drug design aimed at exploiting specific cellular vulnerabilities while bypassing metabolic degradation.

  • The Cyclopentanone Core (Stability & Rigidity): Native curcumin undergoes rapid keto-enol tautomerization and hydrolytic cleavage in aqueous environments. Replacing the β-diketone with a 5-membered cyclopentanone ring locks the molecule into a stable, cross-conjugated dienone system[4]. This structural rigidity prevents degradation and creates a highly reactive Michael acceptor capable of forming covalent adducts with nucleophilic thiols on target proteins[5].

  • Fluorine Substitution (Pharmacokinetics & Potency): The introduction of fluorine atoms onto the terminal aromatic rings serves a dual purpose. First, the high electronegativity of fluorine pulls electron density away from the central enone, increasing its electrophilicity and binding affinity to target kinases (e.g., IKK)[2]. Second, fluorine substitution blocks primary sites of cytochrome P450-mediated aromatic hydroxylation, dramatically increasing the molecule's metabolic half-life and bioavailability[6].

Comparative Performance Analysis

Extensive in vitro screening demonstrates that fluorinated cyclopentanone derivatives consistently outperform both their parent compound and, in several cases, standard platinum-based chemotherapeutics like Cisplatin[2].

Quantitative Cytotoxicity Profile (IC₅₀ Values)

The following table synthesizes the half-maximal inhibitory concentrations (IC₅₀) of key compounds across three widely utilized human cancer cell lines: A549 (Lung), HCT116 (Colon), and MCF-7 (Breast)[2][3][6].

Compound ClassSpecific AgentA549 (Lung) IC₅₀HCT116 (Colon) IC₅₀MCF-7 (Breast) IC₅₀Metabolic Stability
Natural Polyphenol Curcumin35.0 - 45.0 µM30.0 - 40.0 µM35.0 - 50.0 µMVery Low (t₁/₂ < 10 min)
Standard Chemo Cisplatin12.5 - 18.0 µM15.0 - 20.0 µM10.0 - 15.0 µMHigh (but highly toxic)
Cyclopentanone MAC CLEFMA4.5 - 6.0 µM3.5 - 5.5 µM5.0 - 7.5 µMModerate to High
Fluorinated MAC EF241.2 - 2.5 µM 0.8 - 1.5 µM 1.0 - 3.0 µM High (t₁/₂ > 120 min)

Data Insight: EF24 exhibits IC₅₀ values 10 to 20 times lower than native curcumin and significantly lower than Cisplatin[2][6]. This hypersensitivity is particularly pronounced in lines with hyperactive NF-κB signaling, highlighting the targeted nature of the fluorinated MACs.

Mechanistic Signaling Pathways

Fluorinated cyclopentanones induce apoptosis through a multi-targeted approach, primarily by disrupting the redox balance and inhibiting pro-survival transcription factors. EF24 acts as a direct inhibitor of IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, halting the transcription of anti-apoptotic genes[6]. Concurrently, the compounds induce a surge in intracellular Reactive Oxygen Species (ROS), which activates the MAPK/p38 stress pathway, culminating in mitochondrial dysfunction and apoptosis[2][7].

Pathway FC Fluorinated Cyclopentanones (e.g., EF24) IKK IKK Complex FC->IKK Covalent Inhibition ROS Intracellular ROS FC->ROS Induces Surge NFKB NF-κB Translocation IKK->NFKB Prevents APOP Apoptosis (Cancer Cells) NFKB->APOP Downregulation promotes MAPK MAPK/p38 Activation ROS->MAPK Activates MAPK->APOP Triggers

Mechanistic signaling pathway of fluorinated cyclopentanones inducing apoptosis in cancer cells.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous, reproducible evaluation of novel fluorinated cyclopentanone derivatives, laboratories must employ self-validating assay systems. The following protocols integrate internal controls to rule out false positives caused by compound auto-fluorescence or solvent toxicity.

Protocol A: High-Throughput Cytotoxicity Screening (MTS Assay)

Rationale: MTS is preferred over MTT for MACs, as it produces a soluble formazan product, eliminating the need for DMSO solubilization which can interact unpredictably with highly lipophilic fluorinated compounds.

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation (Self-Validation Step): Prepare a 10 mM stock of the fluorinated cyclopentanone in 100% DMSO. Perform serial dilutions in media to achieve final concentrations of 0.1, 0.5, 1, 5, 10, and 50 µM. Critical: Ensure the final DMSO concentration never exceeds 0.1% (v/v) in any well to prevent solvent-induced cytotoxicity. Include a 0.1% DMSO vehicle control.

  • Treatment: Aspirate old media and apply 100 µL of the compound-containing media. Include Cisplatin (10 µM) as a positive control for apoptosis. Incubate for 48 hours.

  • Assay Execution: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well. Incubate for 1–4 hours.

  • Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Rationale: Differentiating between early apoptosis, late apoptosis, and necrosis is vital, as fluorinated MACs specifically trigger programmed cell death rather than non-specific necrotic toxicity.

  • Treatment: Treat cells in 6-well plates with the compound at 1× and 2× its established IC₅₀ value for 24 hours.

  • Harvesting: Collect both the floating (apoptotic) and adherent cells using enzyme-free dissociation buffer to preserve phosphatidylserine (PS) integrity on the cell membrane.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Workflow S1 1. Cell Culture & Seeding S2 2. Compound Treatment (0.1-50 µM) S1->S2 S3 3. Viability Assay (MTS read at 490nm) S2->S3 S4 4. Apoptosis Analysis (Annexin V/PI Flow) S2->S4 S5 5. IC50 Calculation & Profiling S3->S5 S4->S5

Standardized high-throughput experimental workflow for evaluating compound cytotoxicity.

Conclusion

For drug development professionals seeking to harness the pleiotropic anti-cancer effects of natural polyphenols, native curcumin is a dead end due to its inherent chemical instability. Fluorinated cyclopentanone derivatives represent a highly optimized, structurally rigid alternative. By combining the cross-conjugated dienone system with the pharmacokinetic shielding of fluorine atoms, compounds like EF24 achieve sub-micromolar cytotoxicity, excellent metabolic stability, and precise targeting of oncogenic pathways like NF-κB and MAPK.

References

  • Mono-Carbonyl Analogs of Curcumin: Enhanced Therapeutic Agents for Cancer Treatment with Superior Bioavailability and Anticancer Efficacy. International Journal of Pharmaceutical Sciences.[Link]

  • Monoketone Curcuminoids: An Updated Review of Their Synthesis and Biological Activities. MDPI.[Link]

  • Hybridization of Curcumin Analogues with Cinnamic Acid Derivatives as Multi-Target Agents Against Alzheimer's Disease Targets. PMC.[Link]

  • Promising Curcumin-based Drug Design: Mono-carbonyl Analogues of Curcumin (MACs). ResearchGate.[Link]

  • Novel cyclic C5-curcuminoids penetrating the blood-brain barrier. MTAK.[Link]

  • combined xanthorrhizol-curcumin exhibits. Science.gov.[Link]

  • Structural Modifications of Curcumin toward Clinical Applications. ResearchGate.[Link]

  • Eliminating the Heart from the Curcumin Molecule: Monocarbonyl Curcumin Mimics (MACs). PMC.[Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile Derivatives: A Roadmap for Novel Therapeutic Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is a critical endeavor. The 1-(5-Fluoro-2-methylphen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is a critical endeavor. The 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile core represents a promising, yet largely unexplored, scaffold. This guide provides a comprehensive framework for initiating and conducting a structure-activity relationship (SAR) study of its derivatives. While direct experimental data for this specific class of compounds is not yet prevalent in published literature, this document will serve as a roadmap, drawing on established principles of medicinal chemistry and analogous structures to outline a robust research program.

The rationale for investigating this scaffold is rooted in the advantageous properties of its constituent moieties. The cyclopentane ring offers a rigid, three-dimensional structure that can effectively orient substituents for optimal interaction with biological targets, often fitting into hydrophobic pockets of enzymes or receptors. The nitrile group is a versatile functional group that can participate in key binding interactions and serves as a valuable synthetic handle. Furthermore, the 5-fluoro-2-methylphenyl group is of particular interest; the fluorine atom can enhance metabolic stability, improve binding affinity through electrostatic interactions, and modulate the pKa of nearby functional groups, while the methyl group can provide additional hydrophobic interactions.

This guide will lay out a hypothetical SAR study, detailing the design of a focused compound library, outlining key experimental protocols for synthesis and biological evaluation, and providing a framework for data analysis and interpretation.

Designing a Focused Library of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile Derivatives

A systematic exploration of the chemical space around a core scaffold is the cornerstone of a successful SAR study. The following table outlines a proposed set of initial derivatives for synthesis and evaluation. The rationale behind the selection of these substitutions is to probe the effects of electronics, sterics, and hydrogen bonding potential on biological activity.

Compound IDR1 (Phenyl Ring Position 3)R2 (Phenyl Ring Position 4)R3 (Phenyl Ring Position 6)Rationale for Substitution
Parent HHHBaseline compound for comparison.
1a ClHHIntroduce electron-withdrawing group to probe electronic effects.
1b OCH3HHIntroduce electron-donating group and potential H-bond acceptor.
1c HFHExplore the effect of an additional fluorine atom at a different position.
1d HCF3HIntroduce a bulky, strongly electron-withdrawing group.
1e HHClInvestigate the steric and electronic effects of substitution near the cyclopentane ring.
1f HOHHIntroduce a hydrogen bond donor/acceptor.
1g HNH2HIntroduce a basic group and potential H-bond donor.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis and biological evaluation of the proposed derivatives.

General Synthetic Pathway

The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile derivatives can be approached through a nucleophilic substitution reaction.

Synthetic_Pathway start Substituted 2-Bromo-4-fluoro-1-methylbenzene reaction Nucleophilic Substitution start->reaction cyclopentanecarbonitrile Cyclopentanecarbonitrile base Strong Base (e.g., LDA, NaH) cyclopentanecarbonitrile->base base->reaction workup Aqueous Workup & Extraction reaction->workup Quench product Target Derivative purification Column Chromatography workup->purification final_product Purified Derivative purification->final_product Characterization (NMR, MS) MTT_Assay_Workflow cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 treatment Treat with serial dilutions of test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4h for formazan formation mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate IC50 values measurement->analysis

Comparative

A Comparative Guide to the Biological Efficacy of Cyflunil (1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become a cornerstone for enhancing pharmacological properties. The introduction of fluorine can improve metabolic stability, binding affinity, and bioavailability.[1][2] It is within this context that we introduce Cyflunil (1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile) , a novel synthetic compound featuring a fluorinated methylphenyl group appended to a cyclopentanecarbonitrile scaffold. This guide provides a comprehensive, albeit preliminary, comparative analysis of Cyflunil's potential biological efficacy. Due to the novelty of this compound, we will present its projected performance alongside established experimental data from alternative therapeutic agents, providing a framework for its potential applications and further investigation.

The design of Cyflunil is predicated on the hypothesis that the combination of its structural motifs—the fluoro-methylphenyl group for potential target engagement and metabolic stability, and the cyclopentanecarbonitrile core for conformational rigidity and potential interactions—may confer significant biological activity. This guide will explore its hypothetical efficacy in oncology, a field where such structural features are of considerable interest.

Comparative Efficacy in Oncology

To contextualize the potential of Cyflunil, we compare its hypothetical cytotoxic activity against various cancer cell lines with that of established and investigational anti-cancer agents. The data for the comparator compounds are derived from published studies.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) Against Various Cancer Cell Lines

Compound/DrugHepG2 (Liver Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)HCT116 (Colorectal Cancer)MCF-7 (Breast Cancer)Reference
Cyflunil (Hypothetical) 8.512.27.910.19.3N/A
FL118 Derivative (7h)Data not specifiedData not specifiedData not specifiedPotent antitumor activity notedData not specified[1]
Cisplatin9.3714.09Data not specifiedData not specified8.90[3]
Doxorubicin0.0141Data not specifiedData not specifiedData not specified0.0087[3]
Compound 1a (Carbocyclic Fleximer)Cytotoxic at 4–20 µMData not specifiedCytotoxic at 4–20 µMData not specifiedData not specified[4]

Expert Analysis:

The hypothetical IC50 values for Cyflunil suggest a moderate cytotoxic effect across a panel of cancer cell lines. When compared to a highly potent chemotherapeutic agent like Doxorubicin, Cyflunil's projected activity is significantly less potent. However, its hypothetical efficacy appears comparable to that of Cisplatin in certain cell lines. It is important to note that FL118 derivatives have shown potent in vivo antitumor activity, which is a critical consideration beyond in vitro cytotoxicity.[1] The broad-spectrum cytotoxicity of Compound 1a, while effective, also raises concerns about potential off-target effects.[4]

The true value of a compound like Cyflunil may not lie in its raw potency but in a potentially unique mechanism of action or an improved safety profile. The presence of the nitrile group, for instance, is a feature in various biologically active compounds, including some with anticancer properties.

Postulated Mechanism of Action: A Focus on Kinase Inhibition

Given its structure, it is plausible that Cyflunil could act as an inhibitor of specific protein kinases involved in cancer cell proliferation and survival. The fluoro-methylphenyl moiety could potentially occupy a hydrophobic pocket in the ATP-binding site of a kinase, while the nitrile group could form hydrogen bonds with key residues.

cluster_pathway Hypothetical Signaling Pathway for Cyflunil RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Cyflunil Cyflunil Cyflunil->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by Cyflunil.

This proposed mechanism warrants investigation through targeted kinase inhibition assays. A comparison with known kinase inhibitors would be a critical next step in elucidating Cyflunil's biological role.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below is a standard protocol for determining the in vitro cytotoxicity of a compound using the MTT assay, a method frequently cited in the evaluation of novel therapeutic agents.[1]

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
  • Cell Culture:

    • Culture cancer cell lines (e.g., HepG2, A549, HeLa, HCT116) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of Cyflunil in DMSO.

    • Perform serial dilutions of Cyflunil in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Cyflunil. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay:

    • After a 48-72 hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

cluster_workflow Experimental Workflow for MTT Assay Start Start Culture Culture & Seed Cells in 96-well plate Start->Culture Treat Treat cells with Cyflunil (serial dilutions) Culture->Treat Incubate Incubate for 48-72h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Dissolve Dissolve Formazan Crystals with DMSO Incubate_MTT->Dissolve Read Read Absorbance at 570 nm Dissolve->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion and Future Directions

While the biological activity of Cyflunil (1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile) is yet to be empirically determined, this guide provides a framework for its potential evaluation based on its structural attributes and by comparison with existing therapeutic agents. The hypothetical data suggests that Cyflunil may possess moderate anti-cancer activity.

Future research should focus on:

  • Synthesis and Characterization: The first step is the actual synthesis and purification of Cyflunil, followed by structural confirmation.

  • In Vitro Screening: Performing the MTT assay as described, along with other assays to assess apoptosis and cell cycle arrest.

  • Mechanism of Action Studies: A comprehensive kinase profiling assay to identify potential molecular targets.

  • In Vivo Efficacy: Should in vitro studies prove promising, evaluating the anti-tumor efficacy of Cyflunil in animal models, such as patient-derived xenografts, will be crucial.[1]

The exploration of novel chemical entities like Cyflunil is vital for the advancement of therapeutic pipelines. This guide serves as a foundational document to inspire and direct such future investigations.

References

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC. (2024). Vertex AI Search.
  • Bobovskyi, B. V., Demchuk, O. P., Sosunovych, B. S., et al. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.
  • Krow, G. R., et al. (2013). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Journal of Organic Chemistry.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Carbocyclic 5′-nor “reverse” fleximers. Design, synthesis, and preliminary biological activity - PMC. (n.d.). PubMed Central.
  • 1-(5-Fluoro-2-methylphenyl)cyclopentane-1-carbonitrile. (n.d.). BLDpharm.
  • Novel method to synthesize valuable fluorinated drug compounds. (2025). ScienceDaily.
  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors - PMC. (n.d.). PubMed Central.
  • The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. (n.d.). PubMed Central.
  • Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. (2026).
  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimiz
  • Plaçais, C., Donnard, M., Panossian, A., et al. (2021).
  • Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria - PMC. (n.d.). PubMed Central.
  • The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. (2022). PubMed.
  • Comparative Biological Activities of 1-(5-Amino-2-methylphenyl)ethanone Derivatives: A Guide for Researchers. (2025). Benchchem.

Sources

Validation

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclopentane Scaffolds in Drug Discovery

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the limitations of traditional aliphatic rings. The cyclopentane scaffold is a foundational alicyclic motif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the limitations of traditional aliphatic rings. The cyclopentane scaffold is a foundational alicyclic motif in medicinal chemistry, prized for its balance of structural rigidity and conformational flexibility. However, non-fluorinated cyclopentanes often present significant liabilities during lead optimization, including rapid oxidative metabolism and suboptimal membrane permeability.

The strategic incorporation of fluorine atoms—yielding mono-fluorinated, gem-difluorinated, or α-fluoroalkyl cyclopentanes—has revolutionized how we rescue failing chemotypes. This guide provides an objective, data-driven comparative analysis of fluorinated versus non-fluorinated cyclopentane compounds, detailing the mechanistic causality behind their performance differences and providing field-proven, self-validating protocols for their synthesis and evaluation.

Mechanistic Causality: The "Fluorine Effect" on the Cyclopentane Ring

To utilize fluorinated building blocks effectively, we must move beyond empirical observation and understand the fundamental physical chemistry driving their behavior. The substitution of hydrogen for fluorine is not merely a steric exchange; it is a profound electronic intervention.

pKa Modulation and Ionization State

The strong electron-withdrawing inductive effect of fluorine alters the basicity and acidity of adjacent functional groups. For example, the sequential addition of fluorine atoms to a cyclopentyl amine will1[1]. This reduction in basicity increases the fraction of un-ionized drug at physiological pH, directly enhancing passive membrane permeability. Conversely, fluorination increases the acidity of cyclopentanecarboxylic acids, strengthening their ionic interactions with target basic residues[1].

Lipophilicity and Membrane Permeability

The impact of fluorine on lipophilicity (LogP) is highly context-dependent. While simple aliphatic fluorination can sometimes decrease LogP due to the inherent polarity of the C-F bond, specific motifs like 2,2-difluorocyclopentane-1-carboxylic acid exhibit a unique dual nature. The gem-difluoro substitution2[2], while maintaining the polar characteristics necessary for target engagement.

Metabolic Stability and CYP450 Evasion

Non-fluorinated cyclopentanes are highly susceptible to cytochrome P450 (CYP450)-mediated hydroxylation at electron-rich C-H bonds. Because the C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol), strategic fluorination effectively blocks these metabolic soft spots. Studies confirm that gem-difluorinated cycloalkanes are3[3].

G A Non-Fluorinated Hit (Metabolically Labile) B Structural & Conformational Profiling A->B Identify weak C-H bonds C Fluorination Strategy (DAST / Selectfluor) B->C Rational Design D Fluorinated Lead (Enhanced Stability) C->D Chemical Synthesis E In Vitro Assays (Microsomal & Permeability) D->E Validation E->A Iterative Feedback

Figure 1: Iterative optimization workflow transitioning from non-fluorinated hits to fluorinated leads.

Comparative Data Analysis

To quantify the "fluorine advantage," we must evaluate the empirical data across matched molecular pairs. The table below summarizes the typical physicochemical shifts observed when transitioning from a non-fluorinated cyclopentane to its fluorinated analogs.

Physicochemical PropertyNon-Fluorinated CyclopentaneMono-Fluorinated Cyclopentanegem-Difluorinated Cyclopentane
Relative Amine pKa Baseline (~10.0)Decreased (~8.5)Significantly Decreased (~7.0)
Metabolic Stability (t½) Low (Rapid CYP450 oxidation)ModerateHigh (Blocked oxidation sites)
Relative Lipophilicity (LogP) BaselineVariable (-0.2 to +0.3)Decreased (~0.5 units) or contextually enhanced
Ring Conformation Flexible (Envelope/Half-chair)Biased via gauche effectsHighly restricted/locked
Synthetic Complexity Low (Commercially abundant)ModerateHigh (Requires specialized reagents)

Self-Validating Experimental Protocols

Scientific integrity demands that our methodologies are not just reproducible, but inherently self-validating. Below are two critical protocols for the synthesis and evaluation of fluorinated cyclopentanes, detailing the causality behind each procedural step.

Protocol 1: Synthesis of 4,4-Difluorocyclopentane-1,2-diamine via DAST-Mediated Deoxofluorination

Causality & Rationale: We select Diethylaminosulfur trifluoride (DAST) because of its ability to 4[4] via an S_N2 mechanism, which minimizes the elimination by-products commonly seen with harsher reagents like SF₄.

Step-by-Step Methodology:

  • Preparation: Dissolve cyclopentane-1,2-diol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cryogenic Activation: Cool the reaction vessel to -78°C. Causality: This extreme cooling is mandatory to control the highly exothermic formation of the aminosulfur intermediate and prevent explosive decomposition.

  • Reagent Addition: Add DAST (2.5 eq) dropwise over 30 minutes.

  • S_N2 Displacement: Gradually warm the reaction to room temperature and stir for 12 hours. The slow warming facilitates the nucleophilic attack of the fluoride ion, driving the inversion of stereochemistry.

  • Self-Validation Step (In-Process Control): Before quenching, withdraw a 50 µL aliquot and analyze via ¹⁹F NMR. The complete disappearance of the DAST signal (-54 ppm) and the emergence of the gem-difluoro multiplet (-90 to -110 ppm) validates complete conversion. Do not proceed to workup until this is confirmed.

  • Quench & Workup: Quench slowly with saturated aqueous NaHCO₃ at 0°C to neutralize HF by-products. Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.

G N1 Cyclopentanol Precursor N2 DAST Activation (-78°C to RT) N1->N2 N3 Aminosulfur Intermediate N2->N3 -HF N4 Fluoride Attack (SN2 Mechanism) N3->N4 Leaving Group Formation N5 Fluorinated Cyclopentane N4->N5 Inversion of Stereocenter

Figure 2: Mechanistic pathway of DAST-mediated deoxofluorination of cyclopentanol precursors.

Protocol 2: Comparative Microsomal Stability Assay (In Vitro)

Causality & Rationale: To objectively quantify the metabolic advantage of the fluorinated scaffold against its non-fluorinated counterpart, we employ a human liver microsome (HLM) assay. This system is designed with internal redundancies to ensure the intrinsic clearance ( CLint​ ) values derived are absolute and matrix-independent.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the fluorinated and non-fluorinated test compounds (final concentration: 1 µM) to separate incubation wells.

  • Self-Validation Controls:

    • Positive Control: Include a well with Verapamil (1 µM) to validate the metabolic competency of the microsomes.

    • Negative Control: Prepare parallel wells lacking NADPH. Causality: This rules out non-CYP-mediated chemical degradation or instability in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration: 1 mM).

  • Time-Course Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Internal Standard: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS). Causality: The SIL-IS normalizes any ionization suppression during mass spectrometry, ensuring quantitative integrity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance.

Conclusion

The transition from a non-fluorinated cyclopentane to a fluorinated analog is not a mere structural tweak; it is a calculated physicochemical overhaul. By leveraging the strong electronegativity and unique steric profile of fluorine, drug development professionals can systematically lower amine basicity, tune lipophilicity, and effectively shield vulnerable C-H bonds from oxidative metabolism. When executed with rigorous, self-validating synthetic and analytical protocols, fluorinated cyclopentanes offer a highly reliable pathway to optimize failing chemotypes into robust clinical candidates.

Sources

Comparative

A Comparative Guide to In Vivo Toxicity of Novel Fluorinated Nitrile Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine and nitrile functionalities into novel molecules has bec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine and nitrile functionalities into novel molecules has become a cornerstone of innovation. Fluorination can enhance metabolic stability, binding affinity, and lipophilicity, while the nitrile group serves as a versatile synthetic handle and a key pharmacophore.[1] However, the unique electronic properties of these moieties also necessitate a thorough evaluation of their toxicological profiles. This guide provides a comprehensive comparison of in vivo toxicity studies for novel fluorinated nitrile compounds, offering insights into experimental design, data interpretation, and the underlying mechanistic principles.

The Imperative for In Vivo Toxicity Assessment

Before any novel chemical entity can be considered for pharmaceutical or industrial applications, a rigorous assessment of its safety is paramount. In vivo toxicology studies, conducted in living organisms, are indispensable for identifying potential target organ toxicities, establishing safe dose ranges, and understanding the overall safety profile of a compound, which cannot be fully recapitulated by in vitro methods.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) mandate comprehensive toxicological data to support the safety assessment of new drugs and chemicals.[3][4]

The toxicity of nitrile-containing compounds is often linked to the metabolic release of cyanide, which can inhibit cellular respiration.[5] Fluorination, on the other hand, can alter metabolic pathways, potentially leading to the formation of toxic metabolites such as fluoroacetic acid.[3][6] Therefore, understanding the interplay between these two functional groups is critical in predicting and evaluating the toxicity of novel fluorinated nitrile compounds.

Comparative Analysis of Hypothetical Fluorinated Nitrile Compounds

In the absence of extensive publicly available in vivo data on a wide range of novel fluorinated nitrile compounds, this guide presents a comparative analysis of three hypothetical compounds, each representing a distinct chemical class. The presented data are plausible and derived from the known toxicological principles of related structures.

Table 1: Comparison of Acute Oral Toxicity (OECD 425) Data for Hypothetical Fluorinated Nitrile Compounds in Rats

CompoundChemical StructureEstimated LD50 (mg/kg)Key Clinical Observations
FN-1 (Aliphatic) FCH₂CH₂CN350Salivation, tremors, lethargy, respiratory distress
FN-2 (Aromatic) 4-Fluorobenzonitrile1200Mild lethargy at high doses, recovery within 48 hours
FN-3 (Complex) 2-(4-fluorophenyl)-3-methylbutyronitrile> 2000No significant clinical signs of toxicity observed

Table 2: Summary of 90-Day Subchronic Oral Toxicity (OECD 408) Findings for Hypothetical Fluorinated Nitrile Compounds in Rats

CompoundNOAEL (mg/kg/day)Target OrgansKey Histopathological Findings
FN-1 (Aliphatic) 5Thyroid, LiverThyroid follicular cell hypertrophy, centrilobular hepatocellular hypertrophy
FN-2 (Aromatic) 50KidneyMinimal to mild renal tubular degeneration at high doses
FN-3 (Complex) 200None identifiedNo treatment-related histopathological changes observed

In-Depth Methodologies for In Vivo Toxicity Assessment

The following sections provide detailed protocols for the key in vivo toxicity studies discussed in this guide. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)

This method is designed to estimate the LD50 of a substance with a reduced number of animals.[7][8][9]

1. Animal Model:

  • Species: Wistar rats (or other appropriate rodent species).
  • Age: 8-12 weeks.
  • Sex: Typically female, as they are often more sensitive.
  • Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard chow and water. Acclimatize animals for at least 5 days before the experiment.

2. Materials:

  • Test compound (e.g., FN-1, FN-2, or FN-3).
  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
  • Oral gavage needles.
  • Syringes.
  • Animal balance.

3. Procedure:

  • Fasting: Animals are fasted overnight prior to dosing (water is still available).[8]
  • Dose Administration: A single animal is administered the test substance via oral gavage. The starting dose is selected based on available data or a default value.
  • Sequential Dosing: Subsequent animals are dosed at 48-hour intervals. If the previous animal survived, the dose for the next animal is increased by a factor of 3.2. If the previous animal died, the dose is decreased by the same factor.[10]
  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[7] Observations are made frequently on the day of dosing and at least once daily thereafter.[8]
  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

A[label="Start: Select Initial Dose"]; B[label="Dose a Single Animal"]; C [label="Observe for 48 hours"]; D [label="Did the Animal Survive?"]; E [label="Increase Dose for Next Animal"]; F [label="Decrease Dose for Next Animal"]; G [label="Continue Dosing Sequentially"]; H [label="Calculate LD50"];

A -> B; B -> C; C -> D; D -> E [label="Yes"]; D -> F [label="No"]; E -> G; F -> G; G -> D; G -> H [label="Stopping Criteria Met"]; }

Caption: OECD 425 Up-and-Down Procedure Workflow.

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[4][11][12][13]

1. Animal Model:

  • Species: Sprague-Dawley rats.
  • Age: Young and healthy, shortly after weaning and before 9 weeks of age.
  • Groups: At least 3 dose groups and a control group, with 10 males and 10 females per group. A satellite group for recovery assessment may be included.

2. Materials:

  • Test compound.
  • Vehicle.
  • Equipment for oral gavage, dietary administration, or administration via drinking water.

3. Procedure:

  • Dose Administration: The test substance is administered daily for 90 days.
  • Clinical Observations: Animals are observed daily for signs of toxicity.[14] Detailed clinical examinations are performed weekly. Body weight and food/water consumption are recorded weekly.
  • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.
  • Pathology: At the end of the study, all animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected and preserved for histopathological examination.[2][15][16]

A[label="Group Allocation (3 Dose Levels + Control)"]; B[label="Daily Dosing for 90 Days"]; C [label="Daily Clinical Observations"]; D [label="Weekly Body Weight & Food/Water Intake"]; E [label="Terminal Blood Collection (Hematology & Biochemistry)"]; F [label="Necropsy & Organ Weight Measurement"]; G [label="Tissue Collection & Histopathology"]; H [label="Data Analysis & NOAEL Determination"];

A -> B; B -> C [style=dotted]; B -> D [style=dotted]; B -> E; E -> H; B -> F; F -> G; G -> H; }

Caption: Workflow for a 90-Day Subchronic Toxicity Study.

Mechanistic Insights: A Hypothetical Signaling Pathway

The toxicity of certain fluorinated compounds can be linked to the disruption of intracellular signaling pathways. For instance, the metabolic activation of a fluorinated nitrile could lead to the generation of reactive intermediates that induce oxidative stress and trigger apoptotic pathways.

cluster_cell Cell FN Fluorinated Nitrile Metabolism Metabolic Activation (e.g., CYP450) FN->Metabolism Reactive_Intermediate Reactive Intermediate Metabolism->Reactive_Intermediate ROS Increased ROS Reactive_Intermediate->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical Pathway of Fluorinated Nitrile-Induced Apoptosis.

Conclusion

References

  • Crissman, J. W., Goodman, D. G., Hildebrandt, P. K., Maronpot, R. R., Prater, D. A., Riley, J. H., Seaman, W. J., & Thake, D. C. (2004). Best Practices Guideline: Toxicologic Histopathology. Toxicologic Pathology, 32(1), 126–131. [Link]

  • Mariussen, E. (2012). Neurotoxic effects of perfluoroalkylated compounds: Mechanisms of action and environmental relevance. Archives of Toxicology, 86(9), 1349–1367. [Link]

  • International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products. (2005). Sub-Chronic Oral Toxicity Testing in Laboratory Animals. [Link]

  • Altogen Labs. (n.d.). Oral Toxicity OECD 408. Retrieved from [Link]

  • Lau, C., Anitole, K., Hodes, C., Lai, D., Pfahles-Hutchens, A., & Seed, J. (2007). Perfluoroalkyl Acids and Related Chemistries—Toxicokinetics and Modes of Action. Toxicological Sciences, 102(1), 3–14. [Link]

  • Slikker, W. Jr., & Ali, S. F. (1998). Expanded clinical observations in toxicity studies: historical perspectives and contemporary issues. Toxicology, 127(1-3), 1-14. [Link]

  • Mumtaz, M. M., & Sipes, I. G. (2014). EVALUATION OF THE TOXICOKINETIC MECHANISMS OF PERFLUOROALKYL SUBSTANCES: ACCUMULATION, DISTRIBUTION, AND ELIMINATION. DigitalCommons@URI. [Link]

  • OECD. (2010). OECD Guidance Document 125: Histopathology for Subacute and Subchronic Inhalation Toxicity Studies. [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678–680. [Link]

  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Publications. [Link]

  • Odum, J., & Green, T. (1993). The effect of fluorine substitution on the hepatotoxicity and metabolism of paracetamol in the mouse. Toxicology Letters, 68(1-2), 147-157. [Link]

  • Maronpot, R. R. (2015). Best Practices Guideline: Toxicologic Histopathology. ResearchGate. [Link]

  • Quadri, S. A., Siddiqui, M. A., & Al-Anazi, M. A. (2018). FLUORIDE INDUCED NEPHROTOXICITY: APOPTOSIS, ULTRASTRUCTURAL CHANGES AND RENAL TUBULAR INJURY IN EXPERIMENTAL ANIMALS. ResearchGate. [Link]

  • Lanza, K., & Cannon, J. R. (2023). Neurotransmission Targets of Per- and Polyfluoroalkyl Substance Neurotoxicity: Mechanisms and Potential Implications for Adverse Neurological Outcomes. Toxics, 11(3), 268. [Link]

  • HistologiX. (2024). Preclinical Histopathology: A Powerful Insight into Early Drug Development. [Link]

  • Scantox. (n.d.). Histopathology. Retrieved from [Link]

  • YesWeLab. (n.d.). Acute oral toxicity – OECD 425 test (Dose adjustment method). Retrieved from [Link]

  • ICCVAM. (1998). OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure. [Link]

  • Bhat, R., & Shakoor, A. (2012). Fluoride Induced Histo-pathological Alterations in Major Soft Organs of Wistar Albino Rat. Journal of Dental and Medical Sciences, 2(4), 21-25. [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]

  • Wang, J., Wang, S., & Liu, J. (2017). Histopathological findings of renal tissue induced by oxidative stress due to different concentrations of fluoride. International Journal of Clinical and Experimental Pathology, 10(7), 7725–7733. [Link]

  • YesWeLab. (2025). OECD 408: 90-day subchronic oral toxicity study in rodents. [Link]

  • Altogen Labs. (n.d.). Oral Toxicity OECD-408. Retrieved from [Link]

  • Basha, P. M., & Begum, S. (2018). Sodium Fluoride Induces Hepato-Renal Oxidative Stress and Pathophysiological Changes in Experimental Animals. Journal of Biosciences and Medicines, 6(1), 1-16. [Link]

  • Al-Badri, K., & Al-Kuraishy, H. M. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. Heliyon, 11(9), e29683. [Link]

  • Research SOP. (2021). SOP FOR OBSERAVTION OF CLINICAL SIGNS IN EXPERIMENTAL ANIMALS. [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 126-131. [Link]

  • Sodani, R., & Kumar, S. (2017). Fluoride Induced Histo-pathological Alterations in Major Soft Organs of Wistar Albino Rat. International Journal of Scientific Research in Science, Engineering and Technology, 3(6), 333-339. [Link]

  • Pal, P., Das, S., & Roy, S. (2024). Fluoride effect on renal and hepatic functions: A comprehensive decade review of In vitro and In vivo studies. Journal of Applied Toxicology, 44(10), 1545-1563. [Link]

  • IVAMI. (n.d.). Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). Retrieved from [Link]

  • Shashi, A. (2003). Histopathological investigation of fluoride-induced neurotoxicity in rabbits. Fluoride, 36(2), 95-105. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • Pal, P., Das, S., & Roy, S. (2024). Fluoride effect on renal and hepatic functions: A comprehensive decade review of In vitro and In vivo studies. Journal of Applied Toxicology, 44(10), 1545-1563. [Link]

  • Aleo, M. D., & Schnellmann, R. G. (1998). Inorganic fluoride. Divergent effects on human proximal tubular cell viability. Toxicology and Applied Pharmacology, 151(1), 104-112. [Link]

  • OECD. (2025). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]

  • Rock, K. D., & Patisaul, H. B. (2024). Neurotoxic Effects of Mixtures of Per- and Polyfluoroalkyl Substances (PFAS) at Environmental and Human Blood Concentrations. Environmental Science & Technology. [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 975–978. [Link]

  • Al-Zoubi, R. M., & Al-Masri, S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6061. [Link]

  • Adikwu, E., & Deo, O. (2012). Fluoroquinolones Reported Hepatotoxicity. Pharmacology & Pharmacy, 3(3), 328-336. [Link]

  • Purdue University News. (2020). What the brain really thinks about forever chemicals. [Link]

  • Basha, P. M., & Begum, S. (2018). Fluoride Induced Neurotoxicity: A Review. ResearchGate. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]

  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. [Link]

  • Chemspace. (2026). The Crucial Role of Fluorinated Nitriles in Modern Synthesis. [Link]

  • Hughes, T. B., & Hart, J. C. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(10), 5011–5059. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and responsible dispos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and responsible disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile. The procedural recommendations herein are synthesized from established safety protocols for structurally related compounds, ensuring a cautious and informed approach in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Our core principle is to treat this compound with the respect it demands, based on an expert assessment of its constituent functional groups: a fluorinated aromatic ring, a cyclopentane moiety, and a nitrile group. This structure suggests a profile of potential hazards including toxicity, environmental persistence, and the formation of dangerous byproducts upon improper handling or degradation.

Part 1: Hazard Identification and Risk Assessment

The key structural components and their associated hazards are:

  • Nitrile Group (-C≡N): Compounds containing this group are often toxic if swallowed, inhaled, or in contact with skin.[1][2] They can cause skin and eye irritation.[2][3] A significant concern is the potential to release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or during combustion.

  • Fluorinated Aromatic Ring: The carbon-fluorine bond is exceptionally strong, lending high thermal stability to the molecule.[4] This stability can also translate to environmental persistence.[5][6] During combustion or thermal decomposition, highly corrosive and toxic hydrogen fluoride (HF) gas can be generated.[3][7]

  • Cyclopentane Ring: This aliphatic hydrocarbon component contributes to the overall flammability of the compound.[2]

Based on this analysis, 1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile should be handled as a hazardous substance with multiple potential risks.

Table 1: Inferred Hazard Profile
Hazard ClassificationAnticipated Severity & GHS Codes (Inferred)Rationale and Supporting Evidence
Acute Toxicity Danger (H301: Toxic if swallowed; H311: Toxic in contact with skin; H331: Toxic if inhaled)Based on data for analogous nitrile compounds like Fluoroacetonitrile and Cyclopentanecarbonitrile.[1][2]
Skin Irritation Warning (H315: Causes skin irritation)A common characteristic of nitrile-containing and other functionalized organic molecules.[3]
Eye Irritation Warning (H319: Causes serious eye irritation)Similar compounds consistently show potential for serious eye irritation.[1][3]
Environmental Hazard Warning (H411: Toxic to aquatic life with long lasting effects)The fluorinated aromatic structure suggests persistence. General principles of chemical disposal advise against environmental release.[4][8]
Flammability Warning (H226: Flammable liquid and vapor)Based on the cyclopentanecarbonitrile structure.[2]

Part 2: Personal Protective Equipment (PPE) Protocol

A robust defense against exposure is non-negotiable. The selection of PPE must account for the compound's inferred toxicity and irritant properties.

  • Hand Protection: Wear nitrile rubber gloves. Given the potential for skin toxicity, inspect gloves for any signs of degradation or perforation before each use. If direct contact occurs, dispose of the contaminated gloves immediately and wash hands thoroughly.[9][10] Do not reuse contaminated gloves.[11]

  • Eye and Face Protection: Use tight-sealing safety goggles and a face shield to protect against splashes and vapors.[12] An eyewash station must be immediately accessible.[10]

  • Body Protection: A flame-retardant laboratory coat is mandatory. For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.[9]

  • Respiratory Protection: All handling of this compound, especially outside of a closed system, must be performed in a certified chemical fume hood to prevent inhalation of vapors.[13]

Part 3: Spill Management and Emergency Procedures

Prompt and correct response to a spill is critical to preventing exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area of the spill.

  • Ventilate: Ensure the chemical fume hood is operating correctly. For larger spills outside a hood, ventilate the area and restrict access.[9]

  • Contain: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as clay cat litter (bentonite) or sand.[14] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (If Safe): Do NOT attempt to neutralize with acid, as this could liberate hydrogen cyanide gas.

  • Collect: Carefully scoop the absorbed material using non-sparking tools into a designated, sealable, and clearly labeled hazardous waste container.[13]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[9]

  • Dispose: All materials used for cleanup (absorbents, contaminated PPE, etc.) must be disposed of as hazardous chemical waste.[8]

Part 4: Segregation and Disposal Workflow

The ultimate goal of this workflow is the complete destruction of the hazardous compound in a manner that is safe for personnel and the environment. The preferred method is high-temperature incineration at a licensed hazardous waste facility.[4][7] The high temperatures are necessary to break the strong carbon-fluorine bond and ensure complete mineralization.[4]

Step-by-Step Disposal Protocol:
  • Waste Identification: This compound is classified as hazardous chemical waste. It must not be mixed with non-hazardous waste or other incompatible chemical waste streams.

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The container must have a secure screw-top cap.[15]

  • Labeling: Label the waste container clearly with:

    • "Hazardous Waste"

    • "1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile"

    • Associated Hazards: "Toxic," "Flammable," "Irritant," "Environmental Hazard"

    • Accumulation Start Date

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat, sparks, or open flames.[13] Ensure it is segregated from incompatible materials, especially strong acids.

  • Professional Disposal: Arrange for pickup by a certified hazardous waste disposal contractor. Provide them with a full chemical inventory of the waste container. Never dispose of this chemical down the drain or in regular trash.[9][15]

Disposal Decision Workflow

The following diagram outlines the logical steps from chemical use to final disposal.

DisposalWorkflow cluster_lab In-Laboratory Operations cluster_disposal Professional Disposal cluster_emergency Emergency Protocol Start Handling of 1-(5-Fluoro-2-methylphenyl) cyclopentanecarbonitrile WasteGen Generate Waste (e.g., residual material, contaminated items) Start->WasteGen Routine Use Spill Accidental Spill Occurs Start->Spill Accident Segregate Segregate into a Labeled, Compatible Hazardous Waste Container WasteGen->Segregate SpillResponse Execute Spill Management Protocol (Evacuate, Contain, Collect) Spill->SpillResponse Store Store Securely in Satellite Accumulation Area Segregate->Store Pickup Arrange Pickup by Certified Hazardous Waste Contractor Store->Pickup Scheduled Transport Transport to Licensed Treatment Facility Pickup->Transport Incinerate High-Temperature Incineration (>1000°C) Transport->Incinerate End Complete Destruction & Mineralization Incinerate->End SpillWaste Package Cleanup Debris as Hazardous Waste SpillResponse->SpillWaste SpillWaste->Segregate Add to waste stream

Caption: Decision workflow for handling and disposal of the compound.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024). Source: U.S. Environmental Protection Agency. [Link]

  • How to Dispose of Nitrile Gloves? - Earth Safe PPE. (2025). Source: Earth Safe PPE. [Link]

  • Safety data sheet - Rak 1 + 2 M. (2026). Source: BASF. [Link]

  • Safety data sheet - Versys 10 DC. (2025). Source: BASF. [Link]

  • Are Nitrile Gloves Recyclable? - Polycarbin. (2025). Source: Polycarbin. [Link]

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. (2021). Source: MDPI. [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (2016).
  • Material Safety Data - CYCLO PENTANE. (Date not available). Source: YNCC. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. (Date not available). Source: Reed College. [Link]

  • Cyclopentanecarbonitrile | C6H9N | CID 77935 - PubChem. (Date not available). Source: National Institutes of Health. [Link]

  • Efforts toward the Recycling of Organic Fluorine Compounds. (2024). Source: J-Stage. [Link]

  • Act on Rational Use and Proper Management of Fluorocarbons. (Date not available). Source: Ministry of the Environment, Government of Japan. [Link]

  • Chemical Safety Data Sheet - Cyclopentane. (Date not available). Source: Junyuan Petroleum Group. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.